Erythromycin Ethylsuccinate
Description
This compound is the ethylsuccinate salt form of erythromycin, a broad-spectrum, topical macrolide antibiotic with antibacterial activity. This compound diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This prevents bacterial protein synthesis. This compound may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and is indicated for whooping cough and infection and has 3 investigational indications.
A macrolide antibiotic, produced by Streptomyces erythreus. This compound is an ester of erythromycin base and succinic acid. It acts primarily as a bacteriostatic agent. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.
See also: Erythromycin (has active moiety); Clarithromycin (related); Azithromycin (related) ... View More ...
Properties
IUPAC Name |
4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYZCCDSJNWWJL-YXOIYICCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H75NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022993 | |
| Record name | Erythromycin ethylsuccinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL | |
| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER | |
CAS No. |
1264-62-6 | |
| Record name | Erythromycin ethyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-62-6 | |
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| Record name | Erythromycin ethylsuccinate [USP:JAN] | |
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| Record name | erythromycin ethylsuccinate | |
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| Record name | Erythromycin ethylsuccinate | |
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| Record name | Erythromycin ethyl succinate | |
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| Record name | ERYTHROMYCIN ETHYLSUCCINATE | |
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| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |
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Foundational & Exploratory
A Technical Guide to the Molecular Mechanism of Erythromycin on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a cornerstone of the macrolide antibiotic class, exerts its bacteriostatic effect by targeting the bacterial protein synthesis machinery. This technical guide provides a comprehensive examination of the molecular interactions between erythromycin and the 50S ribosomal subunit. It delves into the precise binding site within the nascent peptide exit tunnel (NPET), the nuanced, context-dependent mechanism of translation inhibition, and the key experimental methodologies used to elucidate these processes. Through detailed diagrams, structured data tables, and procedural outlines, this document serves as an in-depth resource for professionals engaged in antibiotic research and development. It is important to note that Erythromycin Ethylsuccinate is a prodrug, which is readily hydrolyzed in the body to release the active compound, erythromycin A, the focus of this guide.[1][2][3]
Introduction: The 50S Ribosome as an Antibiotic Target
The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is the cell's factory for protein synthesis and a primary target for numerous antibiotics.[4][5] The 50S subunit contains the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel approximately 100 Å long through which the growing polypeptide chain emerges. Erythromycin's efficacy stems from its ability to bind with high affinity to the 50S subunit, thereby disrupting the critical process of translation elongation.
The Erythromycin Binding Site: A Strategic Position
Erythromycin does not bind to the catalytic PTC itself but occupies a strategic position within the NPET, near its entrance. This binding pocket is predominantly formed by domain V of the 23S ribosomal RNA (rRNA), with contributions from ribosomal proteins uL4 and uL22.
High-resolution structural studies, including cryo-electron microscopy and X-ray crystallography, have precisely mapped the interaction points. The desosamine sugar of erythromycin forms critical hydrogen bonds with nucleotides A2058 and A2059 of the 23S rRNA, which are highly conserved residues within the peptidyl transferase loop. The macrolactone ring establishes further hydrophobic interactions with the tunnel wall. Mutations in these key rRNA nucleotides or in proteins uL4 and uL22 can significantly reduce erythromycin's binding affinity and confer resistance.
The Mechanism of Action: More Than a Simple Blockage
Initially conceived as a simple "plug-in-the-bottle" that physically obstructs the NPET, the mechanism of erythromycin is now understood to be more sophisticated and context-dependent. While it does partially occlude the tunnel, its primary effect is not to halt all protein synthesis, but to selectively inhibit the translation of a subset of proteins.
The mechanism unfolds as follows:
-
Binding and Partial Occlusion : Erythromycin binds within the NPET.
-
Nascent Peptide Elongation : Translation proceeds, and the nascent polypeptide chain extends into the tunnel.
-
Sequence-Specific Interaction : As the peptide grows, specific amino acid sequences within the nascent chain interact with the bound erythromycin and the conformationally altered tunnel wall. These interactions are influenced by factors like the charge and hydrophobicity of the nascent peptide's residues.
-
Translation Arrest : This interaction prevents the proper accommodation of the peptidyl-tRNA in the PTC, stalling the ribosome and inhibiting peptide bond formation.
-
Peptidyl-tRNA Drop-off : The stalled state is unstable, often leading to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby aborting protein synthesis.
This sequence-selectivity explains why erythromycin is bacteriostatic rather than bactericidal; it does not shut down all protein production but disrupts the synthesis of enough essential proteins to halt bacterial growth. Furthermore, some studies have shown that erythromycin can also interfere with the assembly of the 50S subunit itself, representing a secondary mechanism of action.
Quantitative Analysis of Erythromycin-Ribosome Interaction
The binding of erythromycin to the ribosome has been quantified using various biochemical assays. The equilibrium dissociation constant (KD) is a measure of binding affinity, with lower values indicating a tighter interaction. These values can be influenced by mutations in the binding site.
| Ribosome Source / Mutant | Method | Constant | Value (μM) | Reference |
| Escherichia coli (Wild-Type) | Nitrocellulose Filtration | KD | ~0.01 - 0.1 | (Implied) |
| E. coli L4 (Lys63Glu) Mutant | Nitrocellulose Filtration | KD | 4.6 | |
| E. coli L4 (Δ63–64) Mutant | Nitrocellulose Filtration | KD | 3.0 | |
| E. coli 2057 (G→A) Mutant | Chemical Modification | Affinity Reduction | 20-fold decrease | |
| E. coli 2058 (A→U) Mutant | Chemical Modification | Affinity Reduction | 1,000-fold decrease | |
| E. coli 2058 (A→G) Mutant | Chemical Modification | Affinity Reduction | 10,000-fold decrease |
Note: Absolute KD values can vary between studies based on experimental conditions (e.g., buffer composition, temperature). The data presented highlights the relative impact of specific mutations on binding affinity.
Key Experimental Protocols
The elucidation of erythromycin's mechanism of action relies on a combination of structural, biochemical, and genetic techniques. Below are simplified protocols for two fundamental assays.
Protocol: Nitrocellulose Filter Binding Assay
This assay quantifies the binding of a radiolabeled antibiotic to ribosomes. Ribosome-drug complexes are retained on a nitrocellulose filter, while unbound drug passes through.
Objective: To determine the equilibrium dissociation constant (KD) of erythromycin for the 50S ribosome.
Materials:
-
Purified 70S ribosomes or 50S subunits.
-
[14C]-Erythromycin.
-
Binding Buffer (e.g., Tris-HCl pH 7.5, MgCl2, KCl, DTT).
-
Nitrocellulose filters (0.45 µm pore size).
-
Vacuum filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures. Keep the ribosome concentration constant (e.g., 0.5 µM) and vary the concentration of [14C]-Erythromycin across a wide range (e.g., 1 nM to 10 µM).
-
Incubation: Incubate the mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter each reaction mixture through a nitrocellulose filter under vacuum. Wash immediately with a small volume of ice-cold binding buffer to remove non-specifically bound drug.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid. Measure the retained radioactivity using a scintillation counter. This value corresponds to the concentration of the ribosome-bound drug.
-
Data Analysis: Plot the concentration of bound erythromycin versus the concentration of free erythromycin. Fit the data to a binding isotherm (e.g., a hyperbolic function) to calculate the KD.
Protocol: In Vitro Translation Inhibition Assay
This assay measures the effect of an antibiotic on the synthesis of a specific protein in a cell-free system.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of erythromycin.
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract).
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP).
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-Methionine).
-
Varying concentrations of erythromycin.
-
TCA (Trichloroacetic acid).
-
Glass fiber filters.
Procedure:
-
Reaction Setup: Assemble translation reactions containing the S30 extract, plasmid DNA, amino acid mix, and varying concentrations of erythromycin. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Precipitation: Stop the reactions by adding cold TCA. This precipitates the newly synthesized, radiolabeled proteins.
-
Filtration: Collect the precipitated protein by filtering the mixture through glass fiber filters.
-
Quantification: Wash the filters to remove unincorporated [35S]-Methionine. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis (relative to the no-drug control) against the logarithm of the erythromycin concentration. Fit the data to a dose-response curve to determine the IC50.
Conclusion
The mechanism of action for erythromycin is a paradigm of highly specific, targeted antibiotic activity. By binding to a conserved site within the 50S ribosomal subunit's nascent peptide exit tunnel, erythromycin acts as a modulator of translation. Its ability to selectively arrest the synthesis of specific proteins by interacting with particular nascent peptide sequences highlights a sophisticated interplay between the drug, the ribosome, and the translated message. A deep, molecular-level understanding of this mechanism, supported by robust quantitative and structural data, is indispensable for overcoming antibiotic resistance and guiding the development of next-generation macrolides.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Erythromycin ethyl succinate | C43H75NO16 | CID 443953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin Ethylsuccinate binding site on bacterial ribosome
An In-depth Technical Guide to the Erythromycin Binding Site on the Bacterial Ribosome
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. It exerts its bacteriostatic effect by binding with high affinity to the large (50S) ribosomal subunit, thereby obstructing the passage of newly synthesized polypeptides. This technical guide provides a comprehensive overview of the erythromycin binding site on the bacterial ribosome, detailing the molecular interactions, mechanism of action, quantitative binding data, and the key experimental protocols used for its characterization.
Introduction: Erythromycin and its Target
Erythromycin is a clinically significant macrolide antibiotic used to treat a variety of bacterial infections. While often administered as a prodrug, such as Erythromycin Ethylsuccinate, for improved stability and absorption, its active form, erythromycin, is what interacts with the cellular machinery. The primary target of erythromycin is the bacterial 70S ribosome, a complex molecular machine responsible for protein synthesis.[1] Specifically, erythromycin binds to the 50S large ribosomal subunit, a component made of ribosomal RNA (rRNA) and proteins.[2][3][4] This interaction is central to its antibiotic activity, which involves the inhibition of protein elongation.[3]
The Molecular Binding Site
High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the erythromycin binding site. It is located deep within the nascent peptide exit tunnel (NPET), a channel that spans the body of the 50S subunit through which the growing polypeptide chain emerges. By binding within this tunnel, approximately 10 Å away from the peptidyl transferase center (PTC), erythromycin creates a steric blockade that interferes with the progression of the nascent peptide.
Key Interactions with 23S rRNA
The binding pocket is predominantly formed by nucleotides of the 23S rRNA, specifically within domain V. The most critical interactions for binding affinity are:
-
Adenine 2058 (A2058) and Adenine 2059 (A2059) : These residues are central to the binding site. The desosamine sugar moiety of erythromycin forms crucial hydrogen bonds with A2058. Specifically, a hydrogen bond forms between the 2'-hydroxyl group of the desosamine sugar and the N1 atom of A2058. Methylation of A2058 is a common bacterial resistance mechanism that drastically reduces the binding affinity of macrolides.
-
Uracil 2611 (U2611) : The lactone ring of erythromycin rests on a surface formed by the bases of U2611, A2058, and A2059.
Involvement of Ribosomal Proteins
While rRNA forms the primary binding pocket, certain ribosomal proteins are located near the binding site and can influence drug affinity and resistance.
-
Ribosomal Proteins L4 and L22 : These proteins are situated near the exit tunnel. Mutations in the genes encoding these proteins have been shown to confer resistance to erythromycin, suggesting they either contribute directly to the binding site or allosterically affect the conformation of the 23S rRNA binding pocket. Protein L22, in particular, has been identified as a major component labeled by photoreactive erythromycin derivatives.
The following diagram illustrates the logical relationship of erythromycin binding within the 50S subunit.
Mechanism of Action
Erythromycin's binding within the NPET leads to the inhibition of protein synthesis. It does not directly inhibit the formation of the peptide bond at the PTC but rather blocks the elongation of the polypeptide chain once it reaches a length of approximately 6-8 amino acids. The antibiotic physically obstructs the tunnel, causing the ribosome to stall. This stalling leads to the premature dissociation of the peptidyl-tRNA from the ribosome, halting protein production. In addition to inhibiting translation, erythromycin has also been shown to interfere with the assembly of the 50S ribosomal subunit itself, presenting a second mechanism of antibacterial action.
Quantitative Binding Analysis
The affinity of erythromycin for the bacterial ribosome has been quantified using various biochemical assays. The dissociation constant (Kd) is a common metric, where a lower value indicates higher binding affinity. These values can vary depending on the bacterial species and the experimental conditions.
| Compound | Organism | Method | Binding Affinity Constant (Kd) | Reference(s) |
| Erythromycin | Streptococcus pneumoniae | Filter Binding Assay ([¹⁴C]-ERY) | 4.9 ± 0.6 nM | |
| Erythromycin | Escherichia coli | [¹⁴C]-Erythromycin Binding | 1.0 x 10⁻⁸ M (10 nM) | |
| Erythromycin | Escherichia coli | Not Specified | 36 nM | |
| Clarithromycin | Escherichia coli | Not Specified | 8 nM | |
| Roxithromycin | Escherichia coli | Not Specified | 20 nM | |
| Solithromycin | Streptococcus pneumoniae | Filter Binding Assay ([¹⁴C]-SOL) | 5.1 ± 1.1 nM |
Note: While the equilibrium binding affinities (Kd) for the bacteriostatic erythromycin and the bactericidal ketolide solithromycin are comparable, studies have shown that the bactericidal activity is linked to a significantly slower rate of dissociation from the ribosome.
Experimental Protocols
The characterization of the erythromycin binding site relies on several key experimental techniques.
X-ray Crystallography / Cryo-Electron Microscopy
These high-resolution structural methods provide atomic-level details of the antibiotic bound to the ribosome.
General Workflow:
-
Ribosome Preparation : Isolate and purify 70S ribosomes or 50S subunits from the target bacterial species (e.g., Thermus thermophilus, Escherichia coli).
-
Complex Formation : Incubate the purified ribosomes/subunits with a molar excess of erythromycin to ensure saturation of the binding site.
-
Crystallization (for X-ray) : Grow crystals of the ribosome-erythromycin complex. This is a challenging step due to the size and flexibility of the ribosome.
-
Vitrification (for Cryo-EM) : Rapidly freeze the ribosome-erythromycin complexes in a thin layer of vitreous ice.
-
Data Collection :
-
X-ray : Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect diffraction data.
-
Cryo-EM : Image the frozen particles using a transmission electron microscope to generate thousands of 2D projection images.
-
-
Structure Determination :
-
X-ray : Process the diffraction patterns to calculate an electron density map, into which the atomic model of the ribosome and the bound drug is built and refined.
-
Cryo-EM : Use computational methods to reconstruct a 3D electron density map from the 2D images, followed by model building and refinement.
-
The following diagram outlines the general workflow for structural determination of the ribosome-antibiotic complex.
Radioligand Filter Binding Assay
This biochemical method is used to determine the binding affinity (Kd) of an antibiotic for the ribosome.
Protocol Outline:
-
Preparation :
-
Prepare purified 70S ribosomes at a constant concentration.
-
Use a radiolabeled form of the antibiotic, such as [¹⁴C]-Erythromycin.
-
Prepare a suitable binding buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, 10 mM NH₄Cl, 4 mM MgCl₂).
-
-
Incubation :
-
In a series of reactions, incubate the fixed concentration of ribosomes with varying concentrations of [¹⁴C]-Erythromycin.
-
Allow the reactions to reach equilibrium (e.g., incubate for a set time, such as 2 hours at 37°C).
-
-
Separation :
-
Rapidly separate the ribosome-bound antibiotic from the free, unbound antibiotic. This is commonly done by passing the reaction mixture through a nitrocellulose filter. The filter retains the large ribosomes and any bound radioligand, while the small, unbound antibiotic molecules pass through.
-
-
Quantification :
-
Measure the amount of radioactivity retained on each filter using a scintillation counter. This value corresponds to the amount of bound antibiotic.
-
-
Data Analysis :
-
Plot the amount of bound antibiotic versus the concentration of free antibiotic.
-
Analyze the resulting binding curve (e.g., using Scatchard analysis) to calculate the dissociation constant (Kd) and the number of binding sites per ribosome.
-
Chemical Footprinting
This technique identifies the specific rRNA nucleotides that are protected by the bound antibiotic from chemical modification, thus mapping the interaction site.
Protocol Outline:
-
Complex Formation : Incubate purified 70S ribosomes or 50S subunits with erythromycin.
-
Chemical Modification : Treat the ribosome-antibiotic complexes and a control sample (ribosomes alone) with a chemical probe, such as dimethyl sulfate (DMS). DMS methylates the N1 of adenine and N3 of cytosine residues in the rRNA that are accessible (i.e., not protected by the bound drug or involved in secondary structure).
-
RNA Extraction : Purify the 23S rRNA from both the treated and control samples.
-
Primer Extension : Use reverse transcriptase and a radiolabeled primer that binds downstream of the region of interest. The reverse transcriptase will synthesize a complementary DNA (cDNA) strand, stopping at the sites of chemical modification.
-
Analysis : Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The sites protected by erythromycin will appear as missing or attenuated bands in the drug-treated lane compared to the control lane, allowing for the precise identification of nucleotides in the binding pocket.
References
- 1. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. letstalkacademy.com [letstalkacademy.com]
In-Depth Technical Guide: Spectrum of Activity for Erythromycin Ethylsuccinate Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin, a macrolide antibiotic, has long been a cornerstone in the treatment of infections caused by gram-positive bacteria. This technical guide provides a comprehensive overview of the in vitro activity of erythromycin ethylsuccinate against a range of clinically significant gram-positive pathogens. By summarizing key quantitative data, detailing experimental methodologies, and visualizing molecular mechanisms of action and resistance, this document serves as a critical resource for researchers, scientists, and professionals in drug development. The data presented herein, including Minimum Inhibitory Concentration (MIC) distributions and established clinical breakpoints, offer a detailed perspective on the efficacy of erythromycin and the challenges posed by emerging resistance.
Spectrum of Activity and Quantitative Data
This compound demonstrates a broad spectrum of activity against many gram-positive bacteria. Its efficacy is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria, although bactericidal effects can be observed at higher concentrations or against highly susceptible organisms.[1] The clinical utility of erythromycin is determined by the susceptibility of the target organism, which is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the in vitro activity of erythromycin against key gram-positive bacteria, presenting MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively. Clinical breakpoints from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are provided for interpretive context.
Table 1: In Vitro Activity of Erythromycin against Staphylococcus aureus
| Metric | MIC (µg/mL) | Reference |
| MIC Range | 0.25 - 2048 | [1] |
| CLSI Breakpoints | ||
| Susceptible (S) | ≤ 0.5 | |
| Intermediate (I) | 1 - 4 | |
| Resistant (R) | ≥ 8 | |
| EUCAST Breakpoints | ||
| Susceptible (S) | ≤ 1 | |
| Resistant (R) | > 2 |
Table 2: In Vitro Activity of Erythromycin against Streptococcus pneumoniae
| Metric | MIC (µg/mL) | Reference(s) |
| MIC50 | 0.063 - 2 | [1][2] |
| MIC90 | 0.125 - >32 | [1] |
| MIC Range | 0.023 - ≥128 | |
| CLSI Breakpoints | ||
| Susceptible (S) | ≤ 0.25 | |
| Intermediate (I) | 0.5 | |
| Resistant (R) | ≥ 1 | |
| EUCAST Breakpoints | ||
| Susceptible (S) | ≤ 0.25 | |
| Resistant (R) | > 0.5 |
Table 3: In Vitro Activity of Erythromycin against Streptococcus pyogenes
| Metric | MIC (µg/mL) | Reference(s) |
| MIC50 | 0.0125 | |
| MIC90 | 0.0125 | |
| CLSI Breakpoints | ||
| Susceptible (S) | ≤ 0.25 | |
| Intermediate (I) | 0.5 | |
| Resistant (R) | ≥ 1 | |
| EUCAST Breakpoints | ||
| Susceptible (S) | ≤ 0.25 | |
| Resistant (R) | > 0.5 |
Table 4: In Vitro Activity of Erythromycin against Enterococcus Species
| Species | Metric | MIC (µg/mL) | Reference |
| Enterococcus faecalis | MIC50 | 4 | |
| MIC90 | >256 | ||
| Enterococcus faecium | MIC50 | >256 | |
| MIC90 | >256 | ||
| CLSI Breakpoints | |||
| Susceptible (S) | ≤ 0.5 | ||
| Intermediate (I) | 1 - 4 | ||
| Resistant (R) | ≥ 8 | ||
| EUCAST Breakpoints | |||
| Susceptible (S) | ≤ 1 | ||
| Resistant (R) | > 1 |
Table 5: In Vitro Activity of Erythromycin against Listeria monocytogenes
| Metric | MIC (µg/mL) | Reference |
| MIC50 | 0.125 | |
| MIC90 | 0.25 | |
| CLSI Breakpoints (for informational purposes) | ||
| Susceptible (S) | ≤ 0.25 | |
| Intermediate (I) | 0.5 | |
| Resistant (R) | ≥ 1 | |
| EUCAST Breakpoints | ||
| Susceptible (S) | ≤ 1 | |
| Resistant (R) | > 1 |
Table 6: In Vitro Activity of Erythromycin against Corynebacterium Species
| Metric | MIC (µg/mL) | Reference |
| MIC50 | ≤0.015 | |
| MIC90 | 0.060 | |
| CLSI Breakpoints | ||
| Susceptible (S) | ≤ 0.5 | |
| Intermediate (I) | 1 - 4 | |
| Resistant (R) | ≥ 8 |
Mechanism of Action and Resistance
Erythromycin exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, which blocks the translocation of peptides during translation. This disruption in protein synthesis halts bacterial growth and replication.
Resistance to erythromycin in gram-positive bacteria primarily occurs through two main mechanisms:
-
Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylase) genes, which encode for methyltransferase enzymes. These enzymes add methyl groups to the 23S rRNA component of the 50S ribosomal subunit. This methylation alters the binding site for macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype), reducing their affinity and rendering them ineffective.
-
Active Efflux: This mechanism is mediated by mef (macrolide efflux) genes, which code for an efflux pump. This pump actively transports 14- and 15-membered macrolides out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations to be effective.
Figure 1: Mechanism of action of Erythromycin.
Figure 2: Primary mechanisms of Erythromycin resistance.
Experimental Protocols
Accurate determination of antimicrobial susceptibility is critical for both clinical diagnostics and drug development research. The following are standardized protocols for broth microdilution and disk diffusion testing as recommended by CLSI and EUCAST, respectively.
Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Erythromycin powder
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading aid
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of erythromycin. Perform serial twofold dilutions of the erythromycin stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
References
In Vitro Susceptibility of Streptococcus pneumoniae to Erythromycin Ethylsuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro susceptibility of Streptococcus pneumoniae to erythromycin, the active form of erythromycin ethylsuccinate. This compound is a prodrug that is hydrolyzed to erythromycin base, the microbiologically active compound. Therefore, this guide focuses on the extensive data available for erythromycin in the context of S. pneumoniae susceptibility. Key topics covered include the principal mechanisms of resistance, standardized experimental protocols for susceptibility testing, and a summary of quantitative susceptibility data. This document is intended to serve as a resource for researchers and professionals involved in antimicrobial drug development and surveillance of antibiotic resistance.
Introduction to Erythromycin and Streptococcus pneumoniae
Erythromycin is a macrolide antibiotic that has been in clinical use for decades for the treatment of various bacterial infections, including those caused by Streptococcus pneumoniae. It functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit of susceptible bacteria.[1] this compound is an ester prodrug of erythromycin, designed to improve its oral absorption and stability.[2] In vivo, it is hydrolyzed to the active erythromycin base. For the purposes of in vitro susceptibility testing, the methodologies and interpretive criteria are based on erythromycin.
S. pneumoniae is a major human pathogen responsible for community-acquired pneumonia, meningitis, otitis media, and bacteremia. The emergence and spread of erythromycin-resistant S. pneumoniae (ERSP) has become a significant global health concern, necessitating continuous surveillance and a thorough understanding of resistance mechanisms.
Mechanisms of Erythromycin Resistance in Streptococcus pneumoniae
Resistance of S. pneumoniae to erythromycin is primarily mediated by two distinct mechanisms: ribosomal target site modification and active drug efflux.[1][3]
Ribosomal Methylation (MLSB Phenotype)
The most common mechanism of high-level macrolide resistance is the methylation of the 23S rRNA component of the 50S ribosomal subunit.[3] This modification is carried out by a ribosomal methylase encoded by the erm (erythromycin ribosome methylase) genes, with erm(B) being the most prevalent in S. pneumoniae. The methylation of adenine at position 2058 prevents the binding of macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics to the ribosome, resulting in the MLSB resistance phenotype. This resistance can be expressed either constitutively (cMLSB) or inducibly (iMLSB).
Active Efflux (M Phenotype)
The second major resistance mechanism involves an active efflux pump that removes 14- and 15-membered macrolides from the bacterial cell. This mechanism is mediated by the mef (macrolide efflux) genes, such as mef(A) or mef(E). Strains with this mechanism exhibit the M phenotype, characterized by resistance to macrolides but susceptibility to lincosamides and streptogramin B. This typically confers a lower level of erythromycin resistance compared to the MLSB phenotype.
Below is a diagram illustrating the primary mechanisms of erythromycin resistance in Streptococcus pneumoniae.
Caption: Mechanisms of erythromycin resistance in S. pneumoniae.
Quantitative Susceptibility Data
The susceptibility of S. pneumoniae to erythromycin is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints to interpret these MIC values.
Table 1: CLSI Interpretive Criteria for Erythromycin against S. pneumoniae
| MIC (µg/mL) | Interpretation |
| ≤ 0.25 | Susceptible |
| 0.5 | Intermediate |
| ≥ 1 | Resistant |
| Source: CLSI guidelines. |
Susceptibility rates can vary significantly by geographical location and time period due to the clonal spread of resistant strains and differing antibiotic prescription practices.
Table 2: Examples of Erythromycin MICs and Resistance Rates for S. pneumoniae from Various Studies
| Study Region/Country | Year of Study | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Predominant Genotype | Reference |
| Canada | Pre-2007 | 191 susceptible | 0.063 | 0.125 | N/A | N/A | |
| Beijing & Shenyang, China | Pre-2006 | 148 resistant | >256 | >256 | 77.6 | erm(B) (89.2%) | |
| Spain | Pre-2011 | 125 resistant | N/A | N/A | N/A | erm(B) (87.2%) | |
| Porto Alegre, Brazil | 2004-2005 | 64 | N/A | N/A | 15 | N/A | |
| South Korea | 2009-2018 | 1460 | N/A | N/A | 84.7 | N/A | |
| Wisconsin, USA | 2016-2020 | >916 invasive | N/A | N/A | 35.2 | N/A |
Note: MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the isolates, respectively. N/A indicates data not available in the cited source.
Experimental Protocols for Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of S. pneumoniae to erythromycin are crucial for accurate and reproducible results. The most common methods are broth microdilution, agar dilution, and gradient diffusion (E-test).
Below is a diagram illustrating a generalized workflow for determining the MIC of erythromycin for S. pneumoniae.
Caption: Generalized workflow for MIC determination.
Broth Microdilution Method
This method is considered a reference method by CLSI for determining MICs.
-
Media Preparation : Use cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood.
-
Antibiotic Preparation : Prepare serial twofold dilutions of erythromycin in the broth in a 96-well microtiter plate. The typical concentration range tested is 0.015 to 128 µg/mL.
-
Inoculum Preparation : Prepare a bacterial suspension from a fresh culture on a blood agar plate, adjusted to the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation and Incubation : Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Result Interpretation : The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.
Agar Dilution Method
-
Media Preparation : Prepare Mueller-Hinton agar plates supplemented with 5% sheep blood. Each plate should contain a specific concentration of erythromycin.
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation : Using a multipoint replicator, spot the bacterial suspension onto the surface of the agar plates, from the lowest to the highest antibiotic concentration.
-
Incubation : Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Result Interpretation : The MIC is the lowest concentration of erythromycin on which there is no growth, a faint haze, or a single colony.
Gradient Diffusion Method (E-test)
-
Media Preparation : Use Mueller-Hinton agar plates supplemented with 5% sheep blood.
-
Inoculum Preparation : Prepare a standardized inoculum (0.5 McFarland) and swab the entire surface of the agar plate to create a lawn of bacteria.
-
Application of E-test Strip : Apply the E-test strip, which contains a predefined gradient of erythromycin, to the surface of the agar.
-
Incubation : Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Result Interpretation : An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Disk Diffusion Test for Phenotype Screening
The double-disk diffusion test (D-test) can be used to differentiate between the MLSB and M phenotypes.
-
Inoculation : Prepare a lawn of the S. pneumoniae isolate on a Mueller-Hinton sheep blood agar plate as for the E-test.
-
Disk Placement : Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface at a specified distance apart (typically 15-20 mm edge to edge).
-
Incubation : Incubate the plate under the same conditions as above.
-
Interpretation :
-
M Phenotype : The isolate will be resistant to erythromycin (no zone or a small zone) but susceptible to clindamycin (a circular zone).
-
cMLSB Phenotype : The isolate will be resistant to both erythromycin and clindamycin.
-
iMLSB Phenotype : The isolate will be resistant to erythromycin, and the zone of inhibition around the clindamycin disk will be blunted or flattened on the side adjacent to the erythromycin disk, forming a "D" shape. This indicates that erythromycin has induced clindamycin resistance.
-
Conclusion
The in vitro susceptibility of Streptococcus pneumoniae to this compound is effectively determined by testing its active form, erythromycin. The emergence of resistance, primarily through ribosomal methylation (erm(B)) and active efflux (mef(A/E)), poses a significant challenge to the clinical utility of macrolides. Standardized susceptibility testing methodologies, such as broth microdilution, are essential for accurate surveillance of resistance trends and for guiding appropriate therapeutic choices. This guide provides the foundational technical information required for researchers and drug development professionals working to address the evolving landscape of antimicrobial resistance in S. pneumoniae.
References
An In-depth Technical Guide to Erythromycin Ethylsuccinate: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin Ethylsuccinate is a macrolide antibiotic, an ester of erythromycin, widely utilized for the treatment of various bacterial infections.[1] This technical guide provides a comprehensive overview of its molecular structure, key chemical properties, and the experimental methodologies used for its characterization. Detailed information is presented to support research, development, and quality control activities related to this important pharmaceutical compound.
Molecular Structure
This compound is chemically designated as the 2'-(ethyl succinate) ester of erythromycin A.[2] The core structure consists of a 14-membered lactone ring characteristic of macrolide antibiotics, to which two sugar moieties, desosamine and cladinose, are attached. The ethyl succinate group is esterified to the 2'-hydroxyl group of the desosamine sugar.[3] This modification enhances the acid stability of the compound, improving its oral bioavailability.[3]
The IUPAC name for the main component, erythromycin A 2"-(ethyl succinate), is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[[3,4,6-trideoxy-3-(dimethylamino)-2-O-(4-ethoxy-4-oxobutanoyl)-β-D-xylo-hexopyranosyl]oxy]oxacyclotetradecane-2,10-dione.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and analytical characterization.
| Property | Value | References |
| Molecular Formula | C43H75NO16 | |
| Molecular Weight | 862.05 g/mol | |
| Appearance | White or almost white, crystalline powder, hygroscopic. | |
| Melting Point | 219-224 °C | |
| Boiling Point | 778.19 °C (rough estimate) | |
| Solubility | Practically insoluble in water; freely soluble in acetone, anhydrous ethanol, and methanol; slightly soluble in diethyl ether. | |
| pKa | 13.09 ± 0.70 (Predicted, Strongest Acidic); 7.87 (Strongest Basic) | |
| Stability | Hygroscopic. After reconstitution, suspensions are stable for 10 days at 2-8 °C. |
Mechanism of Action
This compound is a bacteriostatic antibiotic that functions by inhibiting protein synthesis in susceptible bacteria. The active moiety, erythromycin, binds to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth and replication.
References
- 1. Development of a stability-indicating high performance liquid chromatography method for assay of this compound in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
The Pharmacokinetics of Erythromycin Ethylsuccinate in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections. The ethylsuccinate ester of erythromycin was developed to improve its oral bioavailability and taste profile. Understanding the pharmacokinetic profile of erythromycin ethylsuccinate in murine models is critical for preclinical research and the development of new therapeutic strategies. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in mice, including experimental protocols and a summary of key findings.
Pharmacokinetic Profile
This compound is a prodrug that is hydrolyzed to the active erythromycin base after absorption.[1] The oral bioavailability of erythromycin and its esters can be variable. Studies in various animal models, including mice, suggest that the absorption of erythromycin esters can be influenced by their chemical properties.
Absorption and Bioavailability
Research comparing different erythromycin esters in mice after intragastric administration has shown that the absorption of 2'-esters, such as ethylsuccinate, is influenced by the number of carbon atoms in the ester group and the compound's hydrophobicity and lipophilicity.[2] While specific bioavailability percentages for this compound in mice are not consistently reported, studies suggest that its absorption may be less efficient compared to other esters like acetyl and propionyl erythromycin.[2] One study in albino mice focused on improving the efficacy of this compound by formulating it into solid-lipid microparticles, implying that the unformulated drug has suboptimal bioavailability.[3][4]
Quantitative Data Summary
Due to the limited availability of comprehensive pharmacokinetic studies of this compound specifically in murine models, a detailed table of parameters such as Cmax, Tmax, and AUC cannot be provided at this time. Researchers are encouraged to perform dedicated pharmacokinetic studies to establish these parameters for their specific mouse strain and experimental conditions.
Experimental Protocols
The following sections detail methodologies that can be adapted for conducting pharmacokinetic studies of this compound in murine models, based on information from related studies.
Animal Models
-
Strain: Various mouse strains can be used, with FVB inbred background and albino mice having been reported in studies involving this compound. The choice of strain should be justified based on the research question.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimatization: A suitable acclimatization period should be allowed before the commencement of the study.
Drug Administration
-
Formulation: this compound can be administered as a suspension. For oral administration, it can be prepared in a suitable vehicle such as phosphate-buffered saline (PBS).
-
Route of Administration: Oral gavage (intragastric intubation) is a common method for administering this compound to mice.
-
Dosage: Doses used in murine studies have ranged from 50 mg/kg to 900 mg/kg per day for short-term studies, and 50 or 100 mg/kg per day for longer-term (21-day) studies. The selection of the dose should be based on the study's objectives and any available efficacy data.
Sample Collection
-
Blood Sampling: Blood samples are typically collected via retro-orbital bleeding, tail vein sampling, or cardiac puncture at terminal time points.
-
Sampling Time Points: A sufficient number of time points should be chosen to adequately describe the plasma concentration-time profile. This would typically include pre-dose, and multiple time points post-dose to capture absorption, distribution, and elimination phases.
Analytical Methods
The concentration of erythromycin in plasma or serum is determined using a validated analytical method.
-
Microbiological Assay: A bacterial growth inhibition method has been used to determine serum concentrations of erythromycin and its 2'-esters in mice. This method relies on the dose-dependent inhibition of a susceptible bacterial strain by the antibiotic.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the quantification of erythromycin in biological matrices.
-
Sample Preparation: This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer. Detection is often performed using UV or electrochemical detection.
-
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the determination of erythromycin and this compound in plasma.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound.
Experimental Workflow for a Murine Pharmacokinetic Study
Caption: Workflow for a murine pharmacokinetic study.
Conclusion
The study of the pharmacokinetics of this compound in murine models is essential for its preclinical evaluation. Although detailed quantitative data are sparse, the available literature provides a foundation for designing and conducting robust pharmacokinetic studies. The experimental protocols and analytical methods described in this guide offer a starting point for researchers to generate the necessary data to better understand the absorption, distribution, metabolism, and excretion of this important antibiotic in a murine setting. Further research is warranted to establish a comprehensive pharmacokinetic profile of this compound in various mouse strains to support its continued development and application in biomedical research.
References
An In-depth Technical Guide to the Bacteriostatic and Bactericidal Effects of Erythromycin Ethylsuccinate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has long been a cornerstone in the treatment of various bacterial infections. The ethylsuccinate salt, Erythromycin Ethylsuccinate, was developed to improve oral bioavailability.[1] While fundamentally classified as a bacteriostatic agent, its activity profile is nuanced, exhibiting bactericidal effects under specific conditions. This technical guide provides a comprehensive examination of the dual nature of this compound, detailing its mechanism of action, the factors governing its static versus cidal effects, quantitative data on its potency, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound's primary mechanism involves the potent and specific inhibition of bacterial protein synthesis.[1][2][3] After diffusing through the bacterial cell membrane, the active erythromycin molecule reversibly binds to the 50S subunit of the bacterial ribosome. This binding occurs specifically at or near the P-site (peptidyl-tRNA site) within the ribosomal exit tunnel.
The binding of erythromycin sterically obstructs the translocation step of protein synthesis. This blockage prevents the growing polypeptide chain from moving from the A-site (aminoacyl-tRNA site) to the P-site, effectively halting the elongation of the protein. This disruption leads to the premature dissociation of peptidyl-tRNAs from the ribosome, preventing the synthesis of functional proteins essential for bacterial replication and survival.
Caption: Mechanism of Erythromycin's bacteriostatic action.
The Bacteriostatic vs. Bactericidal Dichotomy
The distinction between bacteriostatic and bactericidal action is critical in antimicrobial therapy.
-
Bacteriostatic: The agent inhibits the growth and replication of bacteria without directly killing them. The host's immune system is then required to clear the inhibited pathogens.
-
Bactericidal: The agent directly kills the bacteria, typically defined as causing a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum over a specified time.
Erythromycin is predominantly considered a bacteriostatic antibiotic. However, it can exert bactericidal effects, a property that is highly dependent on several key factors:
-
Drug Concentration: At higher concentrations, erythromycin is more likely to be bactericidal.
-
Organism Susceptibility: The effect varies significantly between different bacterial species and even strains. Highly susceptible organisms are more prone to being killed by the drug.
-
Duration of Exposure: Erythromycin exhibits time-dependent killing, meaning its efficacy is best predicted by the cumulative percentage of a dosing interval that the drug concentration remains above the Minimum Inhibitory Concentration (T>MIC).
Quantitative Analysis: MIC and MBC Data
The relationship between bacteriostatic and bactericidal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.
-
MBC: The lowest concentration of an antibiotic that results in a ≥99.9% kill of the initial inoculum.
An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). The following table summarizes reported MIC and MBC values for erythromycin against various bacteria.
| Bacterial Species | Minimum Inhibitory Conc. (MIC) | Minimum Bactericidal Conc. (MBC) | MBC/MIC Ratio | Implied Effect | Reference |
| Listeria monocytogenes | 0.05 - 0.20 µg/mL | 4.0 - 5.0 µg/mL | 20 - 100 | Bacteriostatic | |
| Bordetella pertussis | 0.06 - 0.125 µg/mL | Not specified | Not applicable | Highly Susceptible | |
| Staphylococcus aureus | Susceptible breakpoint ≤0.5 µg/mL | Varies; slight decrease with PAMAM dendrimers | Not specified | Primarily Bacteriostatic |
Experimental Protocols
Determining the bacteriostatic and bactericidal properties of this compound relies on standardized in vitro testing methodologies.
Broth Microdilution for MIC and MBC Determination
This is the most common method for determining the MIC and MBC of an antimicrobial agent.
Methodology:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the test organism on an appropriate agar plate. Select several colonies to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the microtiter plate with the prepared bacterial suspension and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (growth).
-
MBC Determination: Following MIC determination, subculture a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth onto an antibiotic-free agar plate. Incubate the agar plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum count.
Caption: Workflow for MIC and MBC determination.
Time-Kill Kinetic Assay
This dynamic assay provides information on the rate of bacterial killing over time.
Methodology:
-
Preparation: Prepare flasks or tubes containing broth with the test organism at a starting concentration of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Drug Addition: Add this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control flask without any antibiotic.
-
Sampling: Incubate all flasks under appropriate conditions (e.g., 37°C with shaking). At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the collected aliquots and plate them onto antibiotic-free agar to determine the viable bacterial count (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum at a specific time point. Bacteriostatic activity is indicated by a prevention of growth or a <3-log₁₀ reduction in the bacterial count compared to the initial inoculum.
Caption: Experimental workflow for a time-kill kinetics assay.
Factors Influencing In Vivo Activity
Beyond intrinsic potency, several external factors can modulate the clinical efficacy of this compound.
-
Effect of Food: Administration with food can delay absorption. The highest and earliest peak plasma concentrations are typically achieved when the drug is taken under fasting conditions, suggesting that taking it before a meal results in the best bioavailability.
-
Host Factors: Erythromycin is primarily concentrated and excreted by the liver into the bile. Therefore, caution is advised when administering the drug to patients with impaired hepatic function, as this can affect its metabolism and clearance.
-
Bacterial Resistance: The emergence of resistance is a significant clinical challenge. The primary mechanisms of resistance to erythromycin include modification of the 23S rRNA component of the 50S ribosomal subunit, which reduces the drug's binding affinity, and the acquisition of efflux pumps that actively expel the antibiotic from the bacterial cell.
Conclusion
This compound is a clinically vital macrolide antibiotic whose activity is more complex than a simple "bacteriostatic" label would suggest. Its fundamental mechanism is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. While this action is primarily bacteriostatic, the drug can achieve bactericidal effects against highly susceptible pathogens and at sufficiently high concentrations. Understanding this dual nature, quantified by MIC and MBC values and explored through dynamic time-kill assays, is essential for drug development professionals and researchers. The conditional bactericidal activity, coupled with pharmacokinetic considerations like the effect of food and potential for resistance, must be integrated to optimize its therapeutic application and guide the development of future antimicrobial strategies.
References
Erythromycin Ethylsuccinate: A Technical Guide to Novel Antibacterial Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of recent research into novel antibacterial applications of Erythromycin Ethylsuccinate. Erythromycin, a macrolide antibiotic, has been a cornerstone in treating various bacterial infections for decades.[1][2][3] Its ethylsuccinate salt form enhances its oral bioavailability.[3][4] The primary mechanism of action for erythromycin involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately prevents bacterial growth and replication. However, the rise of antibiotic resistance necessitates the exploration of new strategies to enhance its efficacy and broaden its spectrum of activity. This document details the synthesis of novel erythromycin derivatives, the development of advanced nanoparticle drug delivery systems, and the application of erythromycin in disrupting bacterial biofilms, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Novel Erythromycin Derivatives: Synthesis and Enhanced Activity
Researchers are actively synthesizing novel derivatives of erythromycin to overcome resistance and improve its antibacterial properties. These modifications often focus on the cladinose sugar or the macrolide ring of the erythromycin molecule.
Quantitative Data: Antibacterial Activity of Novel Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various novel erythromycin derivatives against susceptible and resistant bacterial strains.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 6-ethylErythromycin A | S. aureus | 4 | Erythromycin A | 0.06 |
| 6-ethylErythromycin A | S. epidermidis | 4 | Erythromycin A | 0.12 |
| 6-ethylErythromycin A | E. faecium | 4 | Erythromycin A | 0.12 |
| 6-ethylErythromycin A | S. pyogenes | 1 | Erythromycin A | 0.06 |
| 5-desosaminyl erythronolide B ethyl succinate | P. falciparum (K1 strain) | 68.6 | - | - |
| 8-d-erythromycin B | P. falciparum (K1 strain) | 86.8 | - | - |
| Erythromycin B 9-oxime | P. falciparum (K1 strain) | 146.0 | - | - |
Table 1: Minimum Inhibitory Concentrations (MICs) of novel erythromycin derivatives against various microorganisms.
Experimental Protocols: Synthesis of Novel Derivatives
Synthesis of 3"-N-demonomethyl-Erythromycin Derivatives:
This protocol outlines a general method for the synthesis of 3"-N-demonomethyl derivatives of macrolide antibiotics like erythromycin.
-
Reaction Setup: Dissolve the starting erythromycin macrolide antibiotic, sodium acetate, and iodine in a mixture of methanol and purified water to form a reddish-brown solution.
-
Heating: Heat the reaction mixture to 60°C. Note that higher temperatures may lead to increased byproduct formation, while lower temperatures will slow the reaction rate.
-
Addition of Sodium Hydroxide: Add 4M sodium hydroxide solution dropwise. A slower addition rate is crucial to prevent insufficient reaction with iodine.
-
Monitoring: Continue the reaction until the solution turns transparent and colorless. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Crystallization: Once the reaction is complete, dry and evaporate the solution to obtain a residue. The final product is then obtained through slow crystallization.
This protocol is adapted from a general method for synthesizing N-demonomethyl derivatives of various macrolide antibiotics.
Synthesis of Erythromycin A Oxime:
This protocol describes the synthesis of an oxime derivative of Erythromycin A.
-
Dissolution: Dissolve Erythromycin A in a mildly polar solvent such as isopropanol or ethanol.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine to the erythromycin solution to form the reaction mixture.
-
Catalysis: Add a mild acid catalyst, such as acetic acid or formic acid, to the reaction mixture.
-
Heating: Heat the reaction solution to a temperature between 35°C and 65°C (optimally 45°C to 55°C) until the reaction is complete.
-
Cooling and pH Adjustment: Cool the solution to room temperature. Add an isopropyl salt of the acid catalyst (e.g., isopropyl acetate) and adjust the pH to at least 11.0 with a strong base like sodium hydroxide.
-
Isolation: The resulting 9-oxime erythromycin A can be isolated by concentrating the organic layer to dryness.
Logical Relationship: Structure-Activity Relationship of Derivatives
The antibacterial activity of erythromycin derivatives is closely tied to their chemical structure. Modifications at different positions on the macrolide ring or its sugar moieties can significantly impact their ability to bind to the bacterial ribosome and inhibit protein synthesis.
Caption: Structure-Activity Relationship of Erythromycin Derivatives.
Nanoparticle-Based Drug Delivery Systems
Encapsulating this compound into nanoparticles is a promising strategy to enhance its solubility, stability, and antibacterial efficacy. Various types of nanoparticles, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, have been investigated.
Quantitative Data: Characterization and Efficacy of Erythromycin Nanoparticles
The following tables summarize the physicochemical properties and antibacterial efficacy of different erythromycin nanoparticle formulations.
| Nanoparticle Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) |
| Erythromycin-loaded SLN (F4) | 176.2 ± 1.82 | 0.275 ± 0.011 | -34.0 ± 0.84 | 73.56 |
| Erythromycin Nanocrystals | 239.3 ± 24.6 | 0.17 ± 0.01 | -39.5 ± 2.3 | 92.69 |
| Erythromycin Polymeric Nanoparticles (ENP 9) | 270.2 | 0.166 | -32.5 | 96 |
Table 2: Physicochemical characteristics of various erythromycin nanoparticle formulations.
| Nanoparticle Formulation | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Erythromycin Nanocrystals | P. aeruginosa | 125 | Coarse Erythromycin | 250 |
| Erythromycin Nanocrystals | E. coli | 62.5 | Coarse Erythromycin | 125 |
| Erythromycin with TiO2 Nanoparticles (3 mM) | MRSA | 2-16 | Erythromycin alone | 0.25-1024 |
Table 3: Minimum Inhibitory Concentrations (MICs) of erythromycin nanoparticle formulations.
Experimental Protocols: Preparation and Characterization of Nanoparticles
Preparation of Erythromycin Nanocrystals by Antisolvent Nanoprecipitation:
-
Drug Solution Preparation: Dissolve 500 mg of erythromycin powder in 10 ml of ethanol and sonicate until fully dissolved.
-
Antisolvent Preparation: Prepare 30 ml of a 0.5% (w/v) sodium lauryl sulphate (SDS) solution in phosphate buffer solution (PBS).
-
Nanoprecipitation: Add the erythromycin solution to the aqueous SDS solution under magnetic stirring at 300 rounds per minute (rpm).
-
Cryoprotection and Lyophilization: Add 2% w/w mannitol to the nanocrystal solution as a cryoprotectant and then freeze-dry the mixture to obtain a dry powder.
Preparation of this compound Nanoparticles by Solvent/Anti-solvent Precipitation:
-
Drug Solution Preparation: Dissolve a specific amount of raw this compound in a water-miscible solvent such as acetone to create a supersaturated solution (e.g., 250 mg/ml).
-
Anti-solvent and Stabilizer: Prepare an anti-solvent solution (water) containing a stabilizer such as Triton X100 or HPMC.
-
Precipitation: Inject the drug solution into the anti-solvent under stirring (e.g., 3000 rpm). Solid drug particles will precipitate.
-
Isolation and Washing: Centrifuge the suspension (e.g., 15,300 rpm for 25 min) and wash the collected nanoparticles twice with purified water.
Characterization of Nanoparticles:
-
Particle Size, PDI, and Zeta Potential: These parameters are typically measured using a Zetasizer instrument. The lyophilized nanocrystal solution is diluted in distilled water before measurement.
-
Drug Content: A known weight of the nanoparticles is dissolved in a suitable solvent (e.g., ethanol). The solution is then centrifuged, and the supernatant is analyzed using a UV-spectrophotometer at the appropriate wavelength for erythromycin (e.g., 280 nm) to quantify the amount of encapsulated drug.
Workflow: From Nanoparticle Formulation to Antibacterial Testing
The development and evaluation of erythromycin nanoparticles follow a structured workflow.
Caption: Workflow for Erythromycin Nanoparticle Development.
Disruption of Bacterial Biofilms and Quorum Sensing
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. Erythromycin has shown potential in disrupting these biofilms, partly by interfering with the bacterial communication system known as quorum sensing (QS).
Quantitative Data: Erythromycin's Effect on Biofilm Formation
| Treatment | Bacterial Strain | Biofilm Inhibition (%) | Log Reduction |
| Erythromycin (15 µg/mL) + EGCG-S (100 µg/mL) | E. coli | - | - |
| Erythromycin (15 µg/mL) + EGCG-S (100 µg/mL) | M. smegmatis | 72 | 0.51 |
| Erythromycin (15 µg/mL) + EGCG-S (150 µg/mL) | M. smegmatis | 95 | 1.07 |
Table 4: Synergistic effect of Erythromycin and EGCG-S on biofilm inhibition.
Experimental Protocols: Biofilm Inhibition Assay
This protocol describes a method for assessing the inhibition of bacterial biofilm formation.
-
Bacterial Suspension Preparation: Prepare a bacterial suspension with a concentration of approximately 10^6 CFU/mL.
-
Plate Setup: In a 96-well microplate, add 200 µL of the bacterial culture to each well for the untreated control. Include media-only wells as a negative control. For the treatment group, add the desired concentration of the test compound (e.g., erythromycin) and the bacterial culture to each well.
-
Incubation: Incubate the plate under appropriate conditions to allow for biofilm formation.
-
Planktonic Cell Removal: Carefully remove the planktonic (free-floating) solution from each well without disturbing the biofilm.
-
Washing: Gently wash the biofilms with a suitable buffer to remove any remaining planktonic cells.
-
Staining and Quantification: The remaining biofilm can be stained (e.g., with crystal violet) and quantified to determine the extent of inhibition.
Signaling Pathway: Erythromycin's Interference with Quorum Sensing
Erythromycin can disrupt the quorum-sensing (QS) system in some bacteria, which is crucial for the regulation of virulence factors and biofilm formation. In Acinetobacter baumannii, for example, erythromycin has been shown to downregulate the expression of key QS genes, abaI and abaR.
Caption: Erythromycin's Disruption of Quorum Sensing.
Core Mechanism of Action
The fundamental antibacterial action of this compound stems from its ability to inhibit protein synthesis in susceptible bacteria.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis. This leads to a bacteriostatic effect, preventing the bacteria from growing and multiplying.
Caption: Mechanism of Action of Erythromycin.
Conclusion
The research landscape for this compound is evolving beyond its traditional applications. The development of novel derivatives and advanced nanoparticle formulations presents significant opportunities to enhance its antibacterial efficacy, overcome resistance mechanisms, and broaden its clinical utility. Furthermore, its ability to disrupt bacterial biofilms and interfere with quorum sensing opens up new avenues for treating persistent and difficult-to-eradicate infections. Continued research in these areas is crucial for maximizing the therapeutic potential of this well-established antibiotic in the face of growing antimicrobial resistance.
References
- 1. Erythromycin series. XII. Antibacterial in vitro evaluation of 10-dihydro-10-deoxo-11-azaerythromycin A: synthesis and structure-activity relationship of its acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benthamdirect.com [benthamdirect.com]
Investigating the Anti-inflammatory Properties of Erythromycin Ethylsuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic traditionally used for its bacteriostatic properties, has garnered significant attention for its non-antibiotic, anti-inflammatory, and immunomodulatory effects.[1][2][3][4][5] This document provides an in-depth technical exploration of the anti-inflammatory attributes of Erythromycin Ethylsuccinate, a pro-drug of erythromycin designed for improved oral bioavailability. While its primary mechanism of action as an antibiotic involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, its anti-inflammatory actions are multifaceted and are the focus of extensive research, particularly in the context of chronic inflammatory diseases like diffuse panbronchiolitis, chronic sinusitis, and chronic obstructive pulmonary disease (COPD). This guide will delineate the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols, and visualize complex pathways to offer a comprehensive resource for the scientific community.
Core Mechanisms of Anti-inflammatory Action
Erythromycin exerts its anti-inflammatory effects through several distinct, yet interconnected, mechanisms that modulate key cellular and signaling pathways involved in the inflammatory cascade.
Modulation of Inflammatory Signaling Pathways
Erythromycin has been shown to interfere with critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by inflammatory signals like TNF-α or lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Erythromycin has been demonstrated to inhibit the activation of NF-κB. Studies suggest that erythromycin's intervention occurs downstream of IκB degradation, without preventing the dissociation of NF-κB from IκB, but rather interfering with subsequent steps in transcriptional activation. This inhibition leads to a downstream reduction in the production of NF-κB-mediated inflammatory proteins, such as IL-8. A new macrolide derivative has also been shown to inhibit the NF-κB pathway by reducing the phosphorylation of NF-κB.
-
Activator Protein-1 (AP-1) Pathway: AP-1 is another crucial transcription factor involved in inflammatory and immune responses. Composed of proteins from the Fos and Jun families, AP-1 works in concert with NF-κB to drive the expression of genes like IL-8. Research has shown that erythromycin can inhibit the activation of AP-1 in human bronchial epithelial cells, further contributing to its anti-inflammatory profile.
Effects on Inflammatory Cells
A significant component of erythromycin's anti-inflammatory action is its direct impact on the function and recruitment of inflammatory cells, particularly neutrophils.
-
Inhibition of Neutrophil Recruitment: Erythromycin has been shown to reduce neutrophil accumulation in inflamed tissues. In animal models of LPS-induced lung injury, pretreatment with erythromycin significantly decreased the neutrophil count in bronchoalveolar lavage fluid (BALF). This effect is crucial as neutrophils, when activated, release proteases and reactive oxygen species that can cause significant tissue damage.
-
Downregulation of Adhesion Molecules: The migration of leukocytes from the bloodstream into tissues is a critical step in inflammation, mediated by cell adhesion molecules (CAMs) on both leukocytes and endothelial cells. Erythromycin inhibits this process by downregulating the expression of key CAMs, including P-selectin, E-selectin, ICAM-1, and VCAM-1 on the endothelium. It also inhibits the augmented expression of CD11b on neutrophils. This reduction in adhesion molecule expression effectively decreases leukocyte rolling, adhesion, and emigration into inflamed sites.
-
Upregulation of DEL-1: A novel mechanism for erythromycin's anti-inflammatory action involves the upregulation of Developmental Endothelial Locus-1 (DEL-1). DEL-1 is a secreted protein that plays a homeostatic role by inhibiting leukocyte-endothelial adhesion, thereby restricting neutrophil infiltration. Studies have shown that erythromycin, but not all macrolides, can upregulate DEL-1 expression in vitro and in vivo. This action is mediated through the ghrelin receptor (GHSR)/JAK2 signaling pathway. This upregulation of DEL-1 is a key factor in how erythromycin ameliorates neutrophilic inflammation in models of acute lung injury and periodontitis.
Cytokine and Mediator Modulation
Erythromycin alters the inflammatory environment by directly influencing the production of soluble mediators.
-
Inhibition of Pro-inflammatory Cytokines: Multiple studies have confirmed that erythromycin can reduce the production of key pro-inflammatory cytokines. In vitro experiments using LPS-stimulated macrophages have shown that erythromycin causes a concentration-dependent reduction in TNF-α, IL-1β, and IL-6. It also inhibits the production of IL-8, a potent neutrophil chemoattractant, from bronchial epithelial cells.
-
Upregulation of Anti-inflammatory Cytokines: In addition to suppressing pro-inflammatory cytokines, erythromycin can enhance anti-inflammatory responses. In a mouse model of lethal pulmonary inflammation, erythromycin treatment led to a significant increase in the serum levels of the anti-inflammatory cytokine IL-10.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative findings from preclinical and clinical studies, demonstrating the anti-inflammatory efficacy of erythromycin.
Table 1: Preclinical In Vivo Effects of Erythromycin
| Model System | Treatment Regimen | Parameter Measured | Result | Reference |
| LPS-induced Lung Injury (Rats) | 30 mg/kg/day for 1 week | Neutrophil Count (BALF) | Significant reduction vs. LPS alone | |
| LPS-induced Lung Injury (Rats) | 30 mg/kg/day for 1 week | Elastase Activity (BALF) | Significant reduction vs. LPS alone | |
| LPS-induced Lung Injury (Rats) | 30 mg/kg/day for 1 week | Myeloperoxidase (MPO) Activity | Significant reduction vs. LPS alone | |
| Mesentery Superfusion with LPS (Rats) | 30 mg/kg/day for 1 week | Leukocyte Adhesion | 93% inhibition | |
| Mesentery Superfusion with LPS (Rats) | 30 mg/kg/day for 1 week | Leukocyte Emigration | 95% inhibition | |
| Carrageenin Pleurisy (Rats) | 10, 20, 40 mg/kg p.o. | Exudate Volume & Leukocyte Accumulation | Dose-dependent reduction | |
| Carrageenin Pleurisy (Rats) | 10, 20, 40 mg/kg p.o. | PGE₂, Nitrite, TNF-α (Pleural Exudate) | Significant reduction |
Table 2: In Vitro Effects of Erythromycin
| Cell Type | Stimulant | Erythromycin Concentration | Parameter Measured | Result | Reference |
| J774 Macrophages | LPS | 5-80 µM | TNF-α, IL-1β, IL-6 Production | Concentration-dependent reduction | |
| Human Bronchial Epithelial Cells | PMA | 10⁻⁶ M | IL-8 Protein Release | 42.2 ± 5.5% inhibition | |
| Human Lung Microvascular Endothelial Cells | N/A | N/A | DEL-1 mRNA Expression | Upregulation | |
| T-cells | PMA + Calcium Ionophore | >10⁻⁶ M | IL-8 Expression | Significant inhibition |
Table 3: Clinical Trial Data
| Disease | Treatment Regimen | Primary Outcome | Result | Reference |
| Chronic Obstructive Pulmonary Disease (COPD) | 125 mg, three times/day for 6 months | Sputum Neutrophil Counts | Significantly decreased (p=0.005) vs. placebo | |
| Chronic Obstructive Pulmonary Disease (COPD) | 125 mg, three times/day for 6 months | Exacerbation Rate | Relative Risk = 0.554 (p=0.042) vs. placebo | |
| Chronic Obstructive Pulmonary Disease (COPD) | 125 mg, three times/day for 6 months | Time to First Exacerbation | Significantly delayed (p=0.032) vs. placebo |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the anti-inflammatory properties of erythromycin.
Animal Model of LPS-Induced Acute Lung Injury
This model is used to study neutrophilic airway inflammation in vivo.
-
Objective: To assess the effect of erythromycin on LPS-induced neutrophil recruitment and inflammatory mediator production in the lungs.
-
Materials:
-
Wistar rats (or similar rodent model)
-
Erythromycin
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution (sterile, pyrogen-free)
-
Anesthetics (e.g., ketamine/xylazine)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
-
Procedure:
-
Treatment Group: Administer erythromycin (e.g., 30 mg/kg/day) via oral gavage or intraperitoneal injection for a predefined period (e.g., 7 days).
-
Control Group: Administer vehicle (e.g., saline) on the same schedule.
-
Induction of Inflammation: On the final day of treatment, anesthetize the animals. Intratracheally instill a single dose of LPS (e.g., 0.4 mg/kg) dissolved in saline.
-
Sample Collection: After a set time (e.g., 4-6 hours), re-anesthetize the animals and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile PBS via a tracheal cannula.
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count (e.g., using Diff-Quik stain) to determine the number and percentage of neutrophils.
-
Analyze the supernatant for inflammatory mediators (e.g., cytokines via ELISA, elastase activity via spectrophotometric assay).
-
-
Lung Tissue Analysis: Perfuse the lungs with saline to remove blood. Harvest lung tissue for analysis of myeloperoxidase (MPO) activity (an indicator of neutrophil accumulation) or gene expression of adhesion molecules via RT-PCR.
-
Western Blot Analysis of NF-κB p65 Translocation
This protocol is used to quantify the activation of the NF-κB pathway by measuring the amount of the p65 subunit in the nucleus.
-
Objective: To determine if erythromycin inhibits the translocation of NF-κB p65 from the cytoplasm to the nucleus in stimulated cells.
-
Materials:
-
Cell line (e.g., human bronchial epithelial cells, macrophages)
-
Cell culture medium and supplements
-
Erythromycin
-
Stimulant (e.g., TNF-α, LPS)
-
Nuclear and Cytoplasmic Extraction Kit (commercial kits recommended)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
Electrotransfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-NF-κB p65)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of erythromycin for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 30 minutes). Include untreated and unstimulated controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Perform cellular fractionation to separate nuclear and cytoplasmic extracts according to the manufacturer's protocol of the extraction kit. This is a critical step to isolate the translocated protein.
-
-
Protein Quantification: Determine the protein concentration of each nuclear and cytoplasmic fraction.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.
-
Wash the membrane thoroughly with wash buffer (e.g., TBST).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate activation. Compare the levels in erythromycin-treated samples to the stimulated control.
-
Cytokine Quantification by Sandwich ELISA
This is a highly sensitive immunoassay to measure the concentration of specific cytokines in biological fluids.
-
Objective: To quantify the concentration of a specific cytokine (e.g., IL-8, TNF-α) in cell culture supernatants or BAL fluid following treatment with erythromycin.
-
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the target cytokine)
-
Detection antibody (biotinylated, specific for the target cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 10% FBS)
-
Plate reader
-
-
Procedure:
-
Plate Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate to remove unbound antibody. Add blocking buffer to each well and incubate for at least 1 hour to prevent non-specific binding.
-
Sample and Standard Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Add 100 µL of the standards and samples (e.g., cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a color gradient develops.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement and Analysis: Read the optical density (OD) at 450 nm using a plate reader. Plot the standard curve (OD vs. concentration) and use it to calculate the cytokine concentration in the unknown samples.
-
Conclusion
The evidence strongly supports that this compound possesses significant anti-inflammatory properties that are independent of its antibacterial activity. Its ability to modulate key signaling pathways like NF-κB and AP-1, inhibit the recruitment and function of neutrophils, downregulate the expression of adhesion molecules, and alter the cytokine milieu underscores its potential as a therapeutic agent for a variety of chronic inflammatory conditions. The discovery of its role in upregulating the homeostatic protein DEL-1 provides a novel and compelling mechanism for its potent effects on neutrophilic inflammation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the immunomodulatory capabilities of this well-established macrolide. Future placebo-controlled studies will be essential to fully establish its efficacy and solidify its role in evidence-based medicine for inflammatory diseases.
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolides in Chronic Inflammatory Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Erythromycin Ethylsuccinate against atypical pathogens like Mycoplasma pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Erythromycin Ethylsuccinate's activity against the atypical pathogen Mycoplasma pneumoniae. It covers the molecular mechanism of action, the basis of antimicrobial resistance, clinical efficacy, and detailed experimental protocols for susceptibility testing. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug development and infectious disease research.
Mechanism of Action and Molecular Target
Erythromycin, a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible organisms. The drug binds to the 50S ribosomal subunit, specifically to the 23S rRNA component within the peptide exit tunnel. This binding action physically obstructs the nascent polypeptide chain's elongation, thereby halting protein synthesis and inhibiting bacterial growth. The lack of a cell wall in Mycoplasma pneumoniae makes it inherently resistant to beta-lactam antibiotics, positioning macrolides like erythromycin as a primary treatment option.
Figure 1. Mechanism of action of Erythromycin on the bacterial ribosome.
The Emergence of Macrolide Resistance
The primary mechanism of acquired resistance to macrolides in Mycoplasma pneumoniae is target site modification. This is predominantly due to point mutations in domain V of the 23S rRNA gene, which is the binding site for macrolides. The most frequently observed mutation is an A-to-G transition at position 2063 (A2063G). This single nucleotide polymorphism significantly reduces the binding affinity of erythromycin to the ribosome, leading to high-level resistance. Other mutations at positions 2064 have also been reported but are less common.
Quantitative Analysis of In Vitro Susceptibility
The in vitro activity of erythromycin against Mycoplasma pneumoniae is quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A significant disparity in MIC values is observed between macrolide-susceptible and macrolide-resistant strains.
| Strain Type | Erythromycin MIC Range (µg/mL) | Associated Genotype | Reference |
| Macrolide-Susceptible | 0.0019 - 0.5 | Wild-type 23S rRNA | [1] |
| Macrolide-Resistant | 64 - >1024 | A2063G mutation in 23S rRNA | [2][3] |
Table 1. Erythromycin MIC values for susceptible and resistant Mycoplasma pneumoniae.
Clinical Efficacy and Pharmacokinetics
Clinical studies have evaluated the efficacy of erythromycin in treating community-acquired pneumonia caused by Mycoplasma pneumoniae. While historically effective, the rising prevalence of macrolide-resistant strains has impacted clinical outcomes.
| Study | Treatment Group | Clinical Success Rate | Pathogen Eradication Rate | Reference |
| Block et al. (1995) | This compound | 95% (105 of 110) | 100% (4 of 4) | [4] |
| Harris et al. (2024) | Azithromycin vs. Erythromycin | 95.5% vs. 81.8% | Not Reported | [5] |
Table 2. Clinical efficacy of this compound in pediatric community-acquired pneumonia.
The pharmacokinetic properties of this compound are crucial for maintaining therapeutic concentrations at the site of infection.
| Pharmacokinetic Parameter | Value | Reference |
| Peak Serum Concentration (Cmax) | 0.45 +/- 0.27 µg/mL | |
| Time to Peak Concentration (Tmax) | 2.38 +/- 1.54 hours | |
| Elimination Half-life | ~1.5 - 2.0 hours |
Table 3. Pharmacokinetic parameters of this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods for determining the antimicrobial susceptibility of Mycoplasma pneumoniae are essential for accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures in document M43-A.
Broth Microdilution Method
The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
SP4 broth medium
-
Mycoplasma pneumoniae isolate
-
This compound stock solution
-
Phenol red pH indicator
-
Incubator (37°C)
Procedure:
-
Prepare Antimicrobial Dilutions: Serially dilute the this compound stock solution in SP4 broth across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the Mycoplasma pneumoniae isolate in SP4 broth.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C until the growth control well shows a color change, indicating bacterial growth and a corresponding pH change.
-
Reading Results: The MIC is the lowest concentration of this compound in which there is no visible color change, indicating inhibition of bacterial growth.
Figure 2. Workflow for MIC determination by broth microdilution.
Agar Dilution Method
The agar dilution method is an alternative for determining the MIC.
Materials:
-
Petri dishes
-
SP4 agar medium
-
Mycoplasma pneumoniae isolate
-
This compound stock solution
-
Inoculator
-
Incubator (37°C)
Procedure:
-
Prepare Agar Plates: Prepare a series of SP4 agar plates, each containing a different concentration of this compound. Also, prepare a growth control plate without any antibiotic.
-
Inoculum Preparation: Prepare a standardized inoculum of the Mycoplasma pneumoniae isolate.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 37°C in an appropriate atmosphere until growth is visible on the control plate.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar.
Conclusion
This compound remains a clinically relevant antibiotic for the treatment of Mycoplasma pneumoniae infections. However, the increasing prevalence of macrolide resistance, primarily driven by mutations in the 23S rRNA gene, poses a significant challenge. Continuous surveillance of antimicrobial susceptibility through standardized methods like broth microdilution and agar dilution is crucial for guiding clinical practice and informing the development of novel therapeutic strategies against this atypical pathogen.
References
- 1. Macrolide-resistant Mycoplasma pneumoniae prevalence and clinical aspects in adult patients with community-acquired pneumonia in China: a prospective multicenter surveillance study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased in vitro antimicrobial resistance of Mycoplasma pneumoniae isolates obtained from children in Beijing, China, in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycoplasma pneumoniae and Chlamydia pneumoniae in pediatric community-acquired pneumonia: comparative efficacy and safety of clarithromycin vs. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of azithromycin and erythromycin in the treatment of mycoplasma pneumonia in children - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Ethylsuccinate Ester in Enhancing Erythromycin Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a broad-spectrum macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections. However, its inherent instability in the acidic milieu of the stomach presents a significant challenge to its oral bioavailability. To overcome this limitation, various prodrug strategies have been developed, with the synthesis of erythromycin ethylsuccinate being a notable success. This technical guide provides an in-depth analysis of the role of the ethylsuccinate ester in improving the bioavailability of erythromycin. We will explore the chemical modifications, the mechanism of enhanced absorption, the pharmacokinetic profile, and the experimental methodologies used to evaluate its efficacy.
Introduction: The Challenge of Erythromycin's Acid Instability
Erythromycin base is highly susceptible to degradation in acidic environments, such as the stomach. This acid-catalyzed degradation involves an intramolecular cyclization reaction, leading to the formation of an inactive anhydroerythromycin derivative.[1] This process significantly reduces the amount of active drug that reaches the small intestine for absorption, resulting in variable and often suboptimal plasma concentrations.[2] The ethylsuccinate ester of erythromycin was designed as a prodrug to protect the parent molecule from this degradation and thereby enhance its oral bioavailability.[3][4]
The Prodrug Strategy: this compound
This compound is an ester prodrug, meaning it is an inactive or less active derivative of the parent drug that is converted into the active form in vivo.[3] The ethylsuccinate moiety is attached to the 2'-hydroxyl group of the desosamine sugar of erythromycin. This modification renders the molecule more stable in the acidic environment of the stomach.
Mechanism of Action
The enhanced bioavailability of erythromycin from its ethylsuccinate ester is attributed to the following mechanisms:
-
Acid Stability: The ester linkage protects the erythromycin molecule from acid-catalyzed degradation in the stomach.
-
Absorption: The more lipophilic ester is readily absorbed from the gastrointestinal tract.
-
Enzymatic Hydrolysis: Following absorption, the ester is hydrolyzed by esterases present in the plasma and tissues to release the active erythromycin base.
This process is visually represented in the workflow diagram below.
Pharmacokinetic Profile
Numerous studies have been conducted to evaluate the pharmacokinetic parameters of this compound, often in comparison to other erythromycin formulations. The key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which is a measure of total drug exposure.
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from various comparative studies.
Table 1: Pharmacokinetic Parameters of this compound vs. Erythromycin Estolate in Infants (<4 months)
| Parameter | This compound (10 mg/kg) | Erythromycin Estolate (10 mg/kg) |
| Peak Concentration (Cmax) | Lower | Higher |
| Time to Peak (Tmax) | ~1 hour | ~3 hours |
| Area Under the Curve (AUC) | ~3 times lower | ~3 times higher |
| Absorption Half-life | Shorter | Longer |
| Elimination Half-life | Shorter | Longer |
Table 2: Comparative Pharmacokinetics of this compound and Erythromycin Stearate
| Formulation | Dose | Cmax (approx.) | Tmax (approx.) |
| This compound | 400 mg | 0.8 mcg/mL | 1 hour |
| Erythromycin Stearate | 250 mg | 0.8 mcg/mL | 3 hours |
Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite
| Analyte | Cmax (μg/L) | Tmax (h) | t1/2 (h) | AUC0-t (μg·h/L) |
| This compound | 591 ± 144 | 0.80 ± 0.39 | 1.49 ± 0.72 | 1085 ± 304 |
| Erythromycin (active) | 1150 ± 290 | 0.83 ± 0.38 | 2.68 ± 0.51 | 2821 ± 454 |
Table 4: Comparative Bioavailability of Erythromycin Estolate and Ethylsuccinate in Healthy Volunteers
| Parameter | Erythromycin Estolate (500 mg) | This compound (600 mg) |
| AUC of Erythromycin Base (Single Dose) | 3 times greater | - |
| AUC of Erythromycin Base (Multiple Doses) | 1.6 times greater | - |
| Hydrolysis Percentage | 41% | 69% |
| Half-life (Multiple Doses) | 5.47 h | 2.72 h |
| AUC of Ester (Multiple Doses) (μg·h/mL) | 30.61 | 4.68 |
Experimental Protocols
The evaluation of the bioavailability of this compound involves well-defined clinical trial protocols. Below is a generalized methodology based on common practices cited in the literature.
Bioequivalence Study Protocol
Objective: To compare the rate and extent of absorption of a test formulation of this compound with a reference formulation.
Study Design: A single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions.
Subjects: Healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria.
Procedure:
-
Inclusion/Exclusion Criteria: Subjects are screened for general health, including medical history, physical examination, and laboratory tests.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).
-
Dosing: In each period, subjects receive a single oral dose of the assigned this compound formulation after an overnight fast.
-
Blood Sampling: Blood samples are collected at specified time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.
-
Sample Processing and Analysis: Plasma is separated from the blood samples and stored frozen until analysis. Plasma concentrations of erythromycin and/or this compound are determined using a validated analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) or a microbiological assay.
Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each subject for both formulations. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the bioequivalence acceptance range (typically 80-125%).
Conclusion
The ethylsuccinate ester of erythromycin represents a successful application of the prodrug concept to overcome the inherent physicochemical limitations of the parent drug. By protecting erythromycin from acid degradation in the stomach, the ethylsuccinate ester ensures more reliable and consistent absorption, leading to improved bioavailability. The pharmacokinetic data from numerous studies confirm that this compound is readily absorbed and efficiently converted to its active form. Understanding the principles behind this prodrug strategy and the methodologies for its evaluation is crucial for the development of future oral antibiotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the intestinal absorption of erythromycin in man: absolute bioavailability and comparison with enteric coated erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. uomus.edu.iq [uomus.edu.iq]
Erythromycin Ethylsuccinate: A Technical Guide to Studying Bacterial Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its ethylsuccinate ester, Erythromycin Ethylsuccinate, offers improved oral bioavailability, making it a clinically significant formulation.[1] This technical guide provides an in-depth exploration of this compound's mechanism of action as an inhibitor of bacterial protein synthesis. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and collated quantitative data to facilitate further investigation into its antibacterial properties and the broader field of protein synthesis inhibition.
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[2] The ethylsuccinate derivative is an ester prodrug of erythromycin, designed to enhance its stability in gastric acid and improve absorption.[1] Once absorbed, it is hydrolyzed to the active erythromycin base. The primary antibacterial effect of erythromycin is bacteriostatic, meaning it inhibits the growth of bacteria, although it can be bactericidal at high concentrations or against highly susceptible organisms.[3][4] Its activity is predominantly against Gram-positive bacteria, but it also affects some Gram-negative bacteria and other microorganisms. Understanding the precise molecular interactions and the downstream cellular consequences of erythromycin's action is crucial for combating antibiotic resistance and developing novel therapeutics.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. This process is highly specific to bacterial ribosomes (70S) over their eukaryotic counterparts (80S), which accounts for its selective toxicity.
Binding to the 50S Ribosomal Subunit
The primary target of erythromycin is the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA (rRNA) component within the large ribosomal subunit. The binding site is located near the peptidyl transferase center (PTC) at the entrance of the nascent polypeptide exit tunnel (NPET). This strategic positioning is key to its inhibitory function.
Blockade of the Nascent Peptide Exit Tunnel
By binding within the NPET, erythromycin creates a physical obstruction. As a new polypeptide chain is synthesized, it must pass through this tunnel to exit the ribosome. Erythromycin allows for the formation of a short oligopeptide chain, typically 6-8 amino acids in length, before the elongating peptide collides with the bound antibiotic. This steric hindrance prevents further elongation of the polypeptide chain.
Inhibition of Translocation
The blockage of the NPET leads to the inhibition of the translocation step of protein synthesis. Translocation is the process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site to the P-site. By stalling the nascent peptide, erythromycin prevents this movement, effectively halting the ribosome on the mRNA transcript. This leads to an accumulation of stalled ribosomes and incomplete polypeptides, ultimately disrupting essential cellular processes and inhibiting bacterial growth.
Dissociation of Peptidyl-tRNA
Some studies suggest that erythromycin can also stimulate the dissociation of peptidyl-tRNA from the ribosome, a phenomenon known as "drop-off". This premature release of the incomplete polypeptide chain further contributes to the inhibition of protein synthesis.
dot
Figure 1. Mechanism of action of Erythromycin.
Quantitative Data
The following tables summarize key quantitative data related to the activity of erythromycin.
Table 1: Binding Affinity of Erythromycin to Bacterial Ribosomes
| Bacterial Species | Dissociation Constant (Kd) | Reference |
| Escherichia coli | 11 nM | |
| Escherichia coli | 1.0 x 10-8 M (10 nM) | |
| Streptococcus pneumoniae | 4.9 ± 0.6 nM |
Table 2: Inhibitory Concentration (IC50) of Erythromycin
| Bacterial Species | Process Inhibited | IC50 (µg/mL) | Reference |
| Staphylococcus aureus | Protein Synthesis | 0.36 |
Table 3: Minimum Inhibitory Concentration (MIC) of Erythromycin
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus pneumoniae | ≤0.25 - >64 |
| Streptococcus pyogenes | ≤0.25 - >64 |
| Staphylococcus aureus | ≤1 - >128 |
Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate.
-
Typically, 100 µL of MHB is added to each well, and then 100 µL of the antibiotic stock is added to the first well. After mixing, 100 µL is transferred to the second well, and so on, to create a concentration gradient.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria and MHB, no antibiotic) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., 90%) compared to the positive control.
-
dot
Figure 2. Workflow for MIC determination.
In Vitro Translation Assay
This assay measures the effect of this compound on the synthesis of a specific protein in a cell-free system.
Materials:
-
Cell-free translation system (e.g., PURExpress®)
-
mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein)
-
Amino acid mixture (with one radioactively labeled amino acid, e.g., 35S-methionine, or a fluorescently labeled tRNA)
-
This compound at various concentrations
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup:
-
On ice, combine the components of the cell-free translation system according to the manufacturer's instructions.
-
Add the mRNA template to the reaction mixture.
-
Add this compound at a range of final concentrations to different reaction tubes. Include a no-antibiotic control.
-
-
Initiation of Translation:
-
Initiate the translation reaction by adding the amino acid mixture (containing the labeled component) and incubating at the recommended temperature (e.g., 37°C).
-
-
Time-Course Analysis (Optional):
-
At various time points, take aliquots from each reaction tube and stop the reaction (e.g., by adding a translation inhibitor or placing on ice).
-
-
Detection of Protein Synthesis:
-
Radiolabeling: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence: If using a fluorescent reporter, measure the fluorescence intensity directly in the reaction plate using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the amount of synthesized protein (or fluorescence) against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
-
dot
Figure 3. Workflow for in vitro translation assay.
Ribosome Profiling
This technique provides a genome-wide snapshot of ribosome positions on mRNA, revealing how antibiotics affect translation at a global level.
Materials:
-
Bacterial culture
-
Translation inhibitor (e.g., chloramphenicol, if not studying its effect)
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Cell Harvest and Lysis:
-
Treat the bacterial culture with this compound for a defined period.
-
Rapidly harvest the cells, for instance, by filtration and flash-freezing in liquid nitrogen to preserve ribosome positions.
-
Lyse the cells under conditions that maintain ribosome integrity.
-
-
Ribosome Footprinting:
-
Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.
-
-
Isolation of Monosomes:
-
Load the RNase-treated lysate onto a sucrose gradient and perform ultracentrifugation to separate monosomes (single ribosomes) from polysomes, ribosomal subunits, and other cellular components.
-
Fractionate the gradient and collect the monosome fraction.
-
-
RNA Extraction and Library Preparation:
-
Extract the RNA from the isolated monosomes. This RNA population consists of the RPFs.
-
Perform size selection to isolate the RPFs.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA RPFs into a cDNA library.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library using a next-generation sequencing platform.
-
Align the sequencing reads to the bacterial genome or transcriptome.
-
The density of reads at specific locations on the mRNA transcripts indicates the positions of the stalled ribosomes, revealing the sites of action of this compound.
-
dot
Figure 4. Workflow for ribosome profiling.
Conclusion
This compound remains a valuable tool for both clinical applications and fundamental research into bacterial protein synthesis. Its well-defined mechanism of action, targeting the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, provides a clear model for studying translation inhibition. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the nuanced effects of this antibiotic, from determining its potency against various bacterial strains to elucidating its impact on the translatome at a global scale. A thorough understanding of how this compound and other macrolides interact with the bacterial ribosome is paramount in the ongoing effort to overcome antibiotic resistance and develop the next generation of antimicrobial agents.
References
- 1. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. Stepwise binding of tylosin and erythromycin to Escherichia coli ribosomes, characterized by kinetic and footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Erythromycin Ethylsuccinate: A Technical Guide for its Application as a Reference Compound in Antibiotic Discovery
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin, a macrolide antibiotic discovered in 1952, remains a cornerstone in both clinical practice and antimicrobial research. Its ethylsuccinate ester form, Erythromycin Ethylsuccinate, offers improved oral bioavailability and is frequently utilized as a reference compound in the discovery and development of new antibacterial agents. This technical guide provides an in-depth overview of this compound, focusing on its role as a standard for in vitro susceptibility testing, mechanism of action studies, and in vivo efficacy models. Detailed physicochemical data, standardized experimental protocols, and established quality control parameters are presented to support its effective use in a research setting.
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] As a well-characterized antibiotic with a known mechanism of action, broad antibacterial spectrum, and established resistance pathways, this compound serves as an indispensable tool in antibiotic discovery. It is used as a positive control to validate assay performance, a benchmark to compare the potency of novel compounds, and a mechanistic standard to classify the mode of action of new chemical entities. Reference standards for erythromycin and its ethylsuccinate form are available from pharmacopoeias such as the USP and EP.[3][4]
Physicochemical Properties and Structure
This compound is the 2'-(ethylsuccinate) ester of erythromycin A.[5] This esterification improves its stability in gastric acid and enhances absorption.
| Property | Value | Reference(s) |
| Chemical Formula | C43H75NO16 | |
| Molecular Weight | 862.06 g/mol | |
| CAS Number | 41342-53-4 | |
| Appearance | White crystalline powder | N/A |
| Solubility | Poorly soluble in water |
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA). This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby interfering with the translocation step of elongation and halting protein synthesis. It does not affect nucleic acid synthesis.
Caption: Mechanism of Erythromycin action on the bacterial ribosome.
Antibacterial Spectrum
This compound is effective against a wide range of bacteria. Its spectrum makes it a useful reference for compounds targeting common Gram-positive pathogens, select Gram-negatives, and atypical organisms.
| Bacterial Group | Examples of Susceptible Organisms | Reference(s) |
| Gram-positive Bacteria | Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (susceptible strains), Corynebacterium diphtheriae, Listeria monocytogenes | |
| Gram-negative Bacteria | Haemophilus influenzae, Moraxella catarrhalis, Bordetella pertussis, Legionella pneumophila | |
| Atypical Bacteria | Mycoplasma pneumoniae, Chlamydia trachomatis |
Mechanisms of Resistance
As a reference compound, understanding the primary mechanisms of resistance to erythromycin is crucial for interpreting screening results and characterizing novel agents. The two predominant mechanisms are target site modification and active efflux.
-
Target Site Modification (MLSB Phenotype): This is the most common mechanism and is mediated by erm (erythromycin ribosome methylase) genes. The erm gene product methylates an adenine residue on the 23S rRNA, which reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). This resistance can be constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin).
-
Active Efflux (M Phenotype): This mechanism is mediated by mef (macrolide efflux) genes, which code for a membrane-bound efflux pump. This pump actively transports 14- and 15-membered macrolides out of the bacterial cell, preventing the drug from reaching its ribosomal target. This mechanism confers resistance only to macrolides, not lincosamides or streptogramin B.
Caption: Primary mechanisms of bacterial resistance to erythromycin.
Application as a Reference Compound
This compound is a critical quality control and reference agent in various stages of antibiotic discovery.
In Vitro Susceptibility Testing
In assays to determine the Minimum Inhibitory Concentration (MIC) of novel compounds, Erythromycin is used as a positive control to ensure the assay is performing correctly. Standardized quality control (QC) strains with defined MIC ranges for erythromycin are used, as specified by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: CLSI and EUCAST Quality Control MIC Ranges for Erythromycin
| Quality Control Strain | Organism Type | CLSI M100 MIC Range (µg/mL) | EUCAST QC MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | 0.25 - 1 | 0.25 - 1 | |
| Enterococcus faecalis ATCC® 29212™ | Gram-positive | 1 - 4 | 1 - 4 | |
| Streptococcus pneumoniae ATCC® 49619™ | Gram-positive | 0.03 - 0.12 | 0.03 - 0.12 | |
| Haemophilus influenzae ATCC® 49247™ | Gram-negative | 1 - 4 | 1 - 4 |
Mechanism of Action (MoA) Determination
Phenotypic screening often identifies compounds that inhibit bacterial growth without revealing their molecular target. A common secondary assay is the macromolecular synthesis assay, which determines if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall. In this context, Erythromycin serves as the specific reference control for protein synthesis inhibition.
Caption: Workflow for determining antibiotic mechanism of action.
In Vivo Efficacy Models
The neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of new antibiotics. Erythromycin can be used as a benchmark comparator or positive control in this model, particularly for infections caused by susceptible Gram-positive pathogens like S. aureus or S. pneumoniae. The primary endpoint is the reduction in bacterial load (CFU/thigh) after treatment compared to a vehicle control.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay (CLSI M07 Guideline)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of this compound (and test compounds) in a suitable solvent (e.g., DMSO).
-
The final concentration of the solvent in the assay should not exceed 1-2% and must be shown to not affect bacterial growth.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the QC strain (e.g., S. aureus ATCC® 29213™) from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The MIC for Erythromycin against the QC strain must fall within the accepted ranges (see Table 1).
-
Protocol: Macromolecular Synthesis Assay
This assay determines the primary pathway inhibited by a test compound by measuring the incorporation of specific radiolabeled precursors.
-
Preparation:
-
Grow a bacterial culture (e.g., S. aureus) to the early- to mid-logarithmic phase in a defined minimal medium.
-
Prepare aliquots of the culture for each pathway to be tested.
-
Prepare solutions of the test compound and reference controls (Erythromycin for protein synthesis, Ciprofloxacin for DNA, Rifampicin for RNA, Vancomycin for cell wall) at a concentration of 4x to 10x their MIC.
-
-
Labeling and Inhibition:
-
To each pathway-specific aliquot, add the corresponding radiolabeled precursor:
-
Protein: [³H]-Leucine
-
DNA: [³H]-Thymidine
-
RNA: [³H]-Uridine
-
Cell Wall: [¹⁴C]-N-acetylglucosamine
-
-
Immediately add the test compound, the appropriate reference control, or vehicle (untreated control).
-
Incubate the cultures at 37°C with shaking.
-
-
Precipitation and Measurement:
-
At various time points (e.g., 0, 15, 30, and 60 minutes), remove an aliquot from each culture tube.
-
Transfer the aliquot into an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the macromolecules.
-
Incubate on ice for at least 30 minutes.
-
Collect the precipitate by filtering the mixture through a glass microfiber filter.
-
Wash the filter with cold 5% TCA and then with ethanol.
-
Place the dried filter in a scintillation vial with a scintillation cocktail.
-
-
Data Analysis:
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Plot the counts per minute (CPM) versus time for each condition.
-
Compare the inhibition profile of the test compound to that of the reference controls. A significant reduction in the incorporation of a specific precursor (e.g., [³H]-Leucine) relative to the untreated control indicates inhibition of that pathway.
-
Protocol: Neutropenic Mouse Thigh Infection Model
This protocol describes a standard in vivo efficacy study.
-
Animal Model:
-
Use female ICR or CD-1 mice (6-8 weeks old).
-
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to render the mice neutropenic (<100 neutrophils/mm³). A common regimen is 150 mg/kg at 4 days before infection and 100 mg/kg at 1 day before infection.
-
-
Infection:
-
Grow the challenge organism (e.g., S. aureus ATCC® 29213™) to the mid-log phase.
-
Anesthetize the mice and inject 0.1 mL of the bacterial suspension (e.g., 10⁶-10⁷ CFU/mL) into the thigh muscle of each hind leg.
-
-
Treatment:
-
At 2 hours post-infection, begin treatment. Administer the test compound, this compound (as a positive control), or vehicle (negative control) via a clinically relevant route (e.g., subcutaneous or oral).
-
Dosing regimens can vary (e.g., single dose or multiple doses over 24 hours).
-
-
Endpoint Measurement:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile phosphate-buffered saline (PBS).
-
Perform serial ten-fold dilutions of the thigh homogenate and plate onto appropriate agar (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Enumerate the bacterial colonies and calculate the CFU per gram of thigh tissue.
-
Efficacy is determined by the log₁₀ reduction in CFU/gram in the treated groups compared to the vehicle control group at the start and end of therapy.
-
Conclusion
This compound is a robust and essential reference compound for antibiotic discovery and preclinical development. Its well-defined mechanism of action, established susceptibility testing standards, and utility in both in vitro and in vivo models make it an invaluable tool for validating new assays and benchmarking the performance of novel antimicrobial candidates. The standardized data and protocols provided in this guide are intended to facilitate its proper and effective use in research laboratories.
References
- 1. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Isolates of Staphylococcus aureus with Ribosomal Mutations Conferring Resistance to Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Erythromycin Ethylsuccinate Stock Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin Ethylsuccinate (EES) is a macrolide antibiotic, an ester of erythromycin that is readily absorbed and hydrolyzed in the body to its active form, erythromycin.[1] Beyond its well-established antibacterial properties, erythromycin exhibits anti-inflammatory and immunomodulatory effects, making it a compound of interest in various in vitro research applications. Its primary mechanism of antibacterial action involves the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit, thereby interfering with the translocation of peptides.[1][2] This document provides detailed protocols for the preparation of EES stock solutions for use in in vitro assays, along with relevant technical data and a summary of its mechanism of action.
Quantitative Data Summary
The following tables provide key quantitative data for the preparation and use of this compound in a laboratory setting.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 50 mg/mL (58.00 mM) | |
| 172 mg/mL (199.52 mM) | ||
| Solubility in Ethanol | ≥ 33.33 mg/mL (38.66 mM) | |
| 172 mg/mL | ||
| Solubility in Water | Insoluble | |
| Stock Solution Storage | -20°C for up to 1 year | |
| -80°C for up to 2 years |
Note: It is recommended to use freshly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.
Table 2: Typical In Vitro Working Concentrations
| Application | Working Concentration | Target/Effect | Reference |
| Gastrointestinal Motility Assay | 2 µM | Inducement of 50% of the maximum contractile response | |
| Motilin Receptor Binding Assay | 13 µM | Displacement of 50% of labeled motilin | |
| Anti-inflammatory Studies | 10⁻⁷ to 10⁻⁵ M | Inhibition of NF-κB DNA-binding activities | |
| Antibacterial Assays | Varies by bacterial strain and MIC | Inhibition of bacterial protein synthesis |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of EES in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (EES) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of EES powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh out 50 mg of EES.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the EES powder. For a 50 mg/mL solution, add 1 mL of DMSO to the 50 mg of EES.
-
Dissolution: Tightly cap the tube or vial and vortex the solution until the EES is completely dissolved. If dissolution is slow, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid the process. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol describes the dilution of the high-concentration stock solution to a working concentration for use in in vitro cell culture experiments.
Materials:
-
EES stock solution (e.g., 50 mg/mL in DMSO)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the EES stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution (if necessary): Depending on the final desired working concentration, a serial dilution may be necessary. For example, to achieve a final concentration of 10 µM from a 50 mg/mL (~58 mM) stock, a multi-step dilution is recommended to ensure accuracy.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the pre-warmed cell culture medium to achieve the final desired working concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Mixing and Application: Gently mix the final working solution by inverting the tube or pipetting up and down. Add the solution to the cell cultures as per the experimental design. A vehicle control (cell culture medium with the same final concentration of the solvent) should always be included in the experiment.
Diagrams
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Erythromycin's Inhibition of the NF-κB Signaling Pathway.
References
Quantification of Erythromycin Ethylsuccinate in Biological Samples Using High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol
This document provides a comprehensive guide for the quantitative analysis of Erythromycin Ethylsuccinate (EES) in biological samples, such as plasma, serum, and tissue, using High-Performance Liquid Chromatography (HPLC). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in drug development.
Principle of the Method
The method is based on the separation and quantification of this compound from biological matrices using reverse-phase HPLC.[1] The protocol involves sample preparation to isolate the analyte from interfering substances, followed by chromatographic separation on a C18 column and detection using UV or mass spectrometry (MS).[2][3] A suitable internal standard is often employed to ensure accuracy and precision.
Materials and Equipment
Reagents and Solvents:
-
This compound reference standard
-
Internal standard (e.g., Roxithromycin)[4]
-
Acetonitrile (HPLC grade)[2]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Ammonium dihydrogen phosphate
-
Di-potassium hydrogen phosphate
-
Organic solvents for extraction (e.g., methyl tert-butyl ether, diethyl ether, ethyl acetate)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Mass Spectrometer (MS) detector
-
C18 analytical column (e.g., ODS C18)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Syringe filters (0.2 µm or 0.45 µm)
Experimental Protocols
Standard and Sample Preparation
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase or a mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Prepare a stock solution of the internal standard (e.g., Roxithromycin) in a similar manner.
Sample Preparation: The choice of sample preparation technique is critical for removing proteins and other interfering components from the biological matrix. Liquid-liquid extraction is a commonly used and effective method.
Protocol for Liquid-Liquid Extraction (LLE):
-
Pipette a known volume of the biological sample (e.g., 0.5 mL of plasma) into a centrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., sodium hydroxide) to improve extraction efficiency.
-
Add 3-5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at approximately 3500 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.
HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | ODS C18 | X-Terra™ C18 |
| Mobile Phase | Acetonitrile and 1.67 mmol/L acetic acid | Acetonitrile: 0.025 M Ammonium dihydrogen phosphate buffer (60:40, v/v), pH 7.0 |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 205 nm | UV at 215 nm |
| Injection Volume | 20 µL | 50 µL |
| Column Temperature | 35°C | 40°C |
Data Presentation
The quantitative performance of the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Result | Reference |
| Linearity Range | 2 - 2500 µg/L | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Recovery | 73.1% - 91.1% | |
| Intra-day Precision (RSD) | < 0.65% | |
| Inter-day Precision (RSD) | < 0.65% | |
| Accuracy (Mean Recovery) | 99.5% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC quantification of this compound.
Logical Relationships in Method Development
Caption: Key considerations for developing a robust HPLC method.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Simultaneous determination of this compound and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Erythromycin Ethylsuccinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Erythromycin Ethylsuccinate, a macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate MIC determination is crucial for antimicrobial susceptibility testing, evaluating the efficacy of new antimicrobial agents, and monitoring the emergence of resistant strains.
The protocols provided are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
The following table summarizes the key quantitative parameters for performing MIC testing with this compound.
| Parameter | Broth Microdilution | Agar Dilution |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Agar (MHA) |
| Inoculum Preparation | Direct colony suspension to achieve a turbidity equivalent to a 0.5 McFarland standard. | Direct colony suspension to achieve a turbidity equivalent to a 0.5 McFarland standard. |
| Final Inoculum Concentration | Approximately 5 x 10^5 CFU/mL | Approximately 10^4 CFU/spot |
| This compound Concentration Range | Typically 0.015 to 256 µg/mL (serial two-fold dilutions) | Typically 0.015 to 256 µg/mL (serial two-fold dilutions incorporated into agar) |
| Incubation Conditions | 35°C ± 2°C for 16-20 hours in ambient air | 35°C ± 2°C for 16-20 hours in ambient air |
| Quality Control (QC) Strains & MIC Ranges (µg/mL) | Staphylococcus aureus ATCC® 29213™: 0.25 - 1[1] Enterococcus faecalis ATCC® 29212™: 1 - 4 Streptococcus pneumoniae ATCC® 49619™: 0.03 - 0.12 | Staphylococcus aureus ATCC® 29213™: 0.25 - 1 Enterococcus faecalis ATCC® 29212™: 1 - 4 Streptococcus pneumoniae ATCC® 49619™: 0.03 - 0.12 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is practically insoluble in water, but freely soluble in acetone, anhydrous ethanol, and methanol. Therefore, the initial stock solution must be prepared in a suitable organic solvent.
Materials:
-
This compound powder
-
Anhydrous ethanol or methanol
-
Sterile deionized water or appropriate broth for dilution
-
Sterile tubes and pipettes
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of anhydrous ethanol or methanol to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Subsequent dilutions should be made in a sterile aqueous solvent, such as deionized water or the appropriate microbiological broth, to the desired working concentrations.
Broth Microdilution Method
This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium within a 96-well microtiter plate.
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound working solutions
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the wells in the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column serves as the growth control (no antibiotic), and the twelfth column serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into agar plates, which are then inoculated with the test organism.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound working solutions
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Petri dishes
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Procedure:
-
Plate Preparation:
-
Prepare molten MHA and cool to 45-50°C.
-
Add the appropriate volume of each this compound working solution to separate aliquots of molten agar to achieve the desired final concentrations. Mix well and pour into sterile Petri dishes.
-
Allow the agar to solidify. A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with a spot of the prepared bacterial suspension. Each spot should contain approximately 10^4 CFU.
-
-
Incubation:
-
Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound at which there is no visible growth, or a significant reduction in growth compared to the control plate.
-
Visualization
The following diagram illustrates the experimental workflow for the broth microdilution method.
Workflow for Broth Microdilution MIC Determination.
References
Protocol for Erythromycin Ethylsuccinate Susceptibility Testing by Broth Microdilution
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the translocation step of protein synthesis, ultimately leading to the inhibition of bacterial growth. Erythromycin Ethylsuccinate is a prodrug of erythromycin that is more readily absorbed in the gastrointestinal tract and is subsequently hydrolyzed to the active erythromycin base. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against aerobic bacteria using the broth microdilution method, following the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Quality Control Ranges for Erythromycin
The following table summarizes the acceptable MIC ranges for quality control (QC) strains as recommended by CLSI and EUCAST. These QC strains should be tested with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results.
| Quality Control Strain | ATCC Number | CLSI M100-ED33 MIC Range (µg/mL) | EUCAST QC Tables v13.0 MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 | 0.03 - 0.12 |
Experimental Protocols
Materials
-
This compound powder
-
Methanol
-
Dipotassium hydrogen phosphate
-
Phosphoric acid
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2.5% to 5% lysed horse blood.
-
Sterile 96-well microtiter plates with round-bottom wells
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Bacterial cultures of test and QC strains (18-24 hours old)
-
Incubator (35 ± 2°C)
-
Spectrophotometer or turbidimeter
Preparation of this compound Stock Solution and Hydrolysis
Note: this compound is a prodrug and must be hydrolyzed to the active erythromycin base for in vitro susceptibility testing.
-
Prepare Hydrolysis Solution (pH 8.0):
-
Dissolve 20 g of dipotassium hydrogen phosphate in approximately 900 mL of deionized water.
-
Adjust the pH to 8.0 with phosphoric acid.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by filtration.
-
-
Prepare this compound Stock Solution (e.g., 1280 µg/mL active erythromycin):
-
Accurately weigh the appropriate amount of this compound powder. Note the potency of the powder (µg of erythromycin activity per mg of powder).
-
Dissolve the powder in methanol to achieve a high concentration stock (e.g., 25.6 mg/mL).
-
Dilute this stock solution with the prepared hydrolysis solution to a concentration of 1280 µg/mL of active erythromycin.
-
Allow the solution to stand at room temperature for at least 12 hours to ensure complete hydrolysis. This hydrolyzed stock solution will be used to prepare the working dilutions.
-
Broth Microdilution Procedure
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Erythromycin Dilution Series in the Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the hydrolyzed this compound stock solution (1280 µg/mL) to the first column of wells. This will result in a starting concentration of 640 µg/mL.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration (e.g., down to 0.03 µg/mL). Discard 100 µL from the last dilution column.
-
This will result in wells containing 100 µL of varying concentrations of erythromycin.
-
Designate a column for a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, incubate in an atmosphere with 5% CO₂.
-
-
Reading and Interpretation of Results:
-
Following incubation, examine the plate for bacterial growth. The sterility control should show no growth, and the growth control should show turbidity.
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.
-
Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.
-
Visualizations
Erythromycin's Mechanism of Action
Caption: Mechanism of action of Erythromycin.
Experimental Workflow for Broth Microdilution
Caption: Workflow for this compound MIC testing.
Application Notes and Protocols for Erythromycin Ethylsuccinate Administration in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, is a valuable tool in combating a range of bacterial infections. Its bacteriostatic action is achieved by inhibiting protein synthesis through binding to the 50S ribosomal subunit of susceptible organisms.[1][2][3] Erythromycin Ethylsuccinate is an ester form of erythromycin that is readily absorbed when administered orally.[4] Beyond its antimicrobial properties, erythromycin is also recognized for its immunomodulatory and anti-inflammatory effects, which are independent of its antibacterial activity.[5] These characteristics make it a compound of interest in various preclinical infection and inflammation models.
This document provides detailed application notes and protocols for the administration of this compound in common animal models of infection. It is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, microbiology, and drug development.
Data Presentation: Pharmacokinetics and Dosage
The following tables summarize key pharmacokinetic parameters and dosage information for erythromycin and its derivatives in various animal models. It is important to note that pharmacokinetic properties can vary significantly between different salts and esters of erythromycin.
Table 1: Pharmacokinetic Parameters of Erythromycin and its Derivatives in Animal Models
| Animal Model | Erythromycin Formulation | Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference |
| Dog | This compound Suspension | 20 mg/kg p.o. | 0.17 ± 0.09 | 0.69 ± 0.30 | 1.53 ± 1.28 | |
| Dog | Erythromycin Estolate Tablets | 25 mg/kg p.o. | 0.30 ± 0.17 | 1.75 ± 0.76 | 2.92 ± 0.79 | |
| Dog | Erythromycin Lactobionate | 10 mg/kg i.v. | 6.64 ± 1.38 | - | 1.35 ± 0.40 | |
| Cat | This compound Suspension/Tablets | 15 mg/kg p.o. | Not measurable | - | - | |
| Cat | Erythromycin Base | 10 mg/kg i.m. | 3.54 ± 2.16 | 1.22 ± 0.67 | 1.94 ± 0.21 | |
| Cat | Erythromycin Lactobionate | 4 mg/kg i.v. | - | - | 0.75 ± 0.09 |
Table 2: Recommended Dosage of this compound in Animal Models (Extrapolated from Human Dosing and Preclinical Studies)
| Animal Model | Infection Type | Recommended Dosage Range | Frequency | Route of Administration | Reference |
| Mouse/Rat | General Bacterial Infections | 30-50 mg/kg/day | Every 6-12 hours | Oral (gavage) | |
| Mouse/Rat | Severe Infections | Up to 100 mg/kg/day | Every 6 hours | Oral (gavage) | |
| Rabbit | General Bacterial Infections | 30-50 mg/kg/day | Every 6-8 hours | Oral |
Note: Dosages for animal models are often extrapolated from human pediatric doses and may require optimization for specific infection models and animal strains. For adult dosage calculation, a ratio of 400 mg of erythromycin activity as the ethylsuccinate is considered equivalent to 250 mg of erythromycin as the base or stearate.
Experimental Protocols
The following are representative, composite protocols for the administration of this compound in common animal models of infection. These protocols are synthesized from established methodologies and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Murine Model of Cutaneous Staphylococcus aureus Infection and Oral Treatment with this compound
This protocol describes the induction of a superficial skin infection in mice and subsequent treatment with orally administered this compound.
Materials:
-
This compound oral suspension
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Female SKH1 hairless mice (6-8 weeks old) or mice with shaved backs
-
Sterile saline
-
Adhesive tape
-
Sterile cotton swabs
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Calipers
Procedure:
Part A: Induction of Skin Infection
-
Bacterial Culture Preparation: Inoculate S. aureus into TSB and incubate overnight at 37°C with shaking. Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Animal Preparation: Anesthetize the mice according to approved institutional protocols. If not using hairless mice, shave a small area (approx. 2x2 cm) on the dorsal side.
-
Skin Abrasion: Gently disrupt the epidermal barrier of the prepared skin area by applying and removing adhesive tape multiple times until the skin appears glistening.
-
Inoculation: Apply a 10 µL drop of the S. aureus suspension onto the abraded skin area and spread gently with a sterile loop.
Part B: Administration of this compound
-
Preparation of Dosing Solution: Prepare a fresh suspension of this compound in an appropriate vehicle (e.g., water or 0.5% methylcellulose) at the desired concentration.
-
Treatment Initiation: Begin treatment 24 hours post-infection.
-
Oral Gavage: Administer the this compound suspension orally via gavage at a dose of 30-50 mg/kg. The volume should not exceed 10 mL/kg body weight. Administer the treatment every 12 hours for 7-10 days.
-
Control Groups: Include a vehicle control group (receiving the suspension vehicle without the drug) and an untreated control group.
Part C: Assessment of Efficacy
-
Clinical Scoring: Daily, assess the skin lesions for signs of infection such as erythema, edema, and abscess formation using a scoring system.
-
Bacterial Load Determination: At selected time points (e.g., day 3, 7, and 10 post-infection), euthanize a subset of mice from each group. Excise the infected skin tissue, homogenize it in sterile saline, and perform serial dilutions for plating on TSA to determine the bacterial load (CFU/gram of tissue).
-
Histopathology: Collect skin tissue samples for histological analysis to evaluate the inflammatory infiltrate and tissue damage.
Protocol 2: Rat Model of Respiratory Infection and Oral Treatment with this compound
This protocol outlines a general procedure for establishing a respiratory infection in rats and subsequent treatment.
Materials:
-
This compound oral suspension
-
Pathogen of interest (e.g., Streptococcus pneumoniae or Mycoplasma pulmonis)
-
Appropriate culture media
-
Wistar or Sprague-Dawley rats (male or female, 8-10 weeks old)
-
Intratracheal instillation device or nebulizer
-
Oral gavage needles (16-18 gauge, ball-tipped)
-
Syringes
Procedure:
Part A: Induction of Respiratory Infection
-
Bacterial Culture Preparation: Prepare an inoculum of the chosen respiratory pathogen at a predetermined concentration known to cause infection.
-
Infection Induction: Anesthetize the rats. Administer the bacterial suspension via intratracheal instillation or using a nebulizer to deliver an aerosolized inoculum.
Part B: Administration of this compound
-
Dosing Solution Preparation: Prepare the this compound suspension as described in Protocol 1.
-
Treatment Regimen: Initiate treatment 24 hours after infection. Administer this compound orally via gavage at a dose of 40-60 mg/kg, twice daily for 10-14 days.
-
Control Groups: Include vehicle-treated and untreated control groups.
Part C: Efficacy Evaluation
-
Clinical Monitoring: Monitor the animals daily for clinical signs of respiratory distress (e.g., labored breathing, nasal discharge, weight loss).
-
Bacterial Load in Lungs: At specified endpoints, euthanize the animals and aseptically remove the lungs. Homogenize the lung tissue and perform quantitative bacteriology to determine the CFU/gram of lung tissue.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counts (total and differential) and cytokine analysis to assess inflammation.
-
Histopathology: Process lung tissue for histological examination to evaluate the extent of pneumonia and inflammation.
Mandatory Visualizations
Signaling Pathways
Erythromycin's mechanism of action extends beyond its direct antibacterial effects to include significant immunomodulatory and anti-inflammatory activities. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the upregulation of anti-inflammatory mediators.
Experimental Workflow
References
- 1. rmca.org [rmca.org]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Model of Cutaneous Infection with Streptococcus pyogenes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Erythromycin Ethylsuccinate in Studies of Ribosomal Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. It exerts its bacteriostatic effect by binding to the 50S ribosomal subunit, thereby interfering with the translocation step of elongation.[1][2] Erythromycin Ethylsuccinate is a prodrug of erythromycin, designed for improved oral bioavailability.[1] In aqueous solutions at neutral pH and physiological temperatures, this compound is hydrolyzed to the active compound, erythromycin. This property is critical for its application in in vitro studies of ribosomal translocation, as the ethylsuccinate ester itself is not the active form that binds to the ribosome. Understanding the kinetics of this hydrolysis is essential for the design of robust and reproducible in vitro assays.
These application notes provide a comprehensive guide to the use of this compound in studying ribosomal translocation. They include detailed protocols for key experiments, quantitative data on erythromycin's interaction with the ribosome, and visual representations of experimental workflows and the mechanism of action.
Mechanism of Action
Erythromycin binds to the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit.[3] This binding site is primarily composed of 23S rRNA. By physically obstructing the tunnel, erythromycin prevents the passage of the growing polypeptide chain, which in turn inhibits the translocation of peptidyl-tRNA from the A-site to the P-site, effectively stalling protein synthesis.[2]
Mechanism of Erythromycin Action.
Quantitative Data
The following tables summarize key quantitative data for the interaction of erythromycin with the bacterial ribosome. This data is essential for designing experiments and interpreting results.
Table 1: Binding Affinity of Erythromycin to Bacterial Ribosomes
| Parameter | Organism | Value | Reference |
| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10-8 M (24°C) | |
| Dissociation Constant (Kd) | Escherichia coli | 1.4 x 10-8 M (5°C) | |
| Association Rate Constant (kon) | Escherichia coli | 1.7 x 107 M-1min-1 | |
| Dissociation Rate Constant (koff) | Escherichia coli | 0.15 min-1 |
Table 2: Inhibitory Concentration (IC50) of Erythromycin in in vitro Translation Assays
| Assay System | Target Organism | IC50 | Reference |
| Cell-free protein synthesis | Escherichia coli | ~50 µM | |
| SNAP-tag based assay | Escherichia coli | Not explicitly stated, but inhibition shown at various concentrations |
Experimental Protocols
Preparation and Hydrolysis of this compound Stock Solution
This compound must be hydrolyzed to erythromycin to be active in ribosomal assays. The half-life of this compound in a buffer at pH 7.0 and 37°C is approximately 24.3 minutes. Therefore, a pre-incubation step is crucial.
Materials:
-
This compound powder
-
Methanol
-
Hydrolysis Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
-
Nuclease-free water
Procedure:
-
Prepare a 10 mM stock solution of this compound in methanol. Store this stock solution at -20°C.
-
For each experiment, dilute the methanolic stock solution in the appropriate aqueous buffer.
-
Incubate the diluted this compound solution at 37°C for at least 2 hours to ensure near-complete hydrolysis to erythromycin. This hydrolyzed solution can then be used in the subsequent assays.
Workflow for this compound Preparation.
In Vitro Translation Inhibition Assay
This assay measures the effect of erythromycin on the synthesis of a reporter protein in a cell-free translation system.
Materials:
-
E. coli S30 extract system for circular DNA (or other suitable cell-free translation kit)
-
Reporter plasmid (e.g., encoding luciferase or a fluorescent protein)
-
Hydrolyzed this compound solution (from Protocol 1)
-
Amino acid mixture
-
Nuclease-free water
Procedure:
-
Assemble the in vitro translation reactions on ice. A typical 25 µL reaction includes:
-
S30 Premix: 10 µL
-
S30 Extract: 7.5 µL
-
Amino Acid Mixture: 2.5 µL
-
Reporter Plasmid (e.g., 250 ng): 1 µL
-
Hydrolyzed this compound (various concentrations) or vehicle control: 4 µL
-
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by placing them on ice.
-
Quantify the amount of synthesized reporter protein. For luciferase, use a luminometer to measure activity. For fluorescent proteins, use a fluorometer.
-
Calculate the percentage of inhibition for each erythromycin concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Ribosome Filter Binding Assay
This assay directly measures the binding of radiolabeled erythromycin to ribosomes.
Materials:
-
Purified 70S ribosomes from E. coli
-
[14C]-Erythromycin
-
Hydrolyzed this compound solution (for competition experiments)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures (50 µL) containing:
-
70S ribosomes (e.g., 1 µM)
-
[14C]-Erythromycin (at a concentration near its Kd, e.g., 10 nM)
-
For competition assays, varying concentrations of unlabeled hydrolyzed this compound.
-
-
Incubate at 24°C for 15 minutes to allow binding to reach equilibrium.
-
Filter the reaction mixtures through pre-wetted nitrocellulose filters under vacuum.
-
Wash the filters twice with 1 mL of ice-cold Wash Buffer.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
For competition assays, plot the retained radioactivity as a function of the unlabeled competitor concentration to determine the IC50, from which the Ki can be calculated.
Toe-Printing Analysis of Ribosome Stalling
Toe-printing is a primer extension inhibition assay that maps the precise location of a stalled ribosome on an mRNA template.
Materials:
-
Coupled transcription-translation system (e.g., PURExpress®)
-
Linear DNA template containing a promoter (e.g., T7) and the gene of interest
-
Hydrolyzed this compound solution
-
32P-labeled DNA primer complementary to a region downstream of the expected stall site
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Procedure:
-
Set up the coupled transcription-translation reactions (10 µL) containing:
-
PURExpress solutions A and B
-
DNA template (e.g., 100 ng)
-
Hydrolyzed this compound (e.g., 50 µM) or vehicle control.
-
-
Incubate at 37°C for 15 minutes to allow for transcription, translation, and ribosome stalling.
-
Add the 32P-labeled primer and anneal by incubating at a suitable temperature.
-
Perform primer extension by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15 minutes.
-
Stop the reaction and purify the cDNA products.
-
Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same DNA template. The appearance of a specific band in the erythromycin-treated sample that is absent or reduced in the control indicates the position of the stalled ribosome. The "toe-print" is typically 15-17 nucleotides downstream from the first nucleotide of the codon in the P-site.
Toe-Printing Analysis Workflow.
Conclusion
This compound is a valuable tool for studying ribosomal translocation, provided that its prodrug nature is accounted for by ensuring complete hydrolysis to the active erythromycin form prior to or during the assay. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the mechanisms of protein synthesis and its inhibition. Careful consideration of the experimental conditions, including buffer composition, temperature, and incubation times, is critical for obtaining accurate and reproducible results. The use of high-resolution structural techniques, such as cryo-electron microscopy, in conjunction with these biochemical assays, will continue to provide deeper insights into the intricate process of ribosomal translocation and the action of antibiotics that target this essential cellular function.
References
Application Notes and Protocols for the Oral Administration of Erythromycin Ethylsuccinate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, is a valuable tool in various research models for studying bacterial infections and its non-antibiotic properties, such as anti-inflammatory and motilin-agonist effects. Erythromycin Ethylsuccinate (EES) is a prodrug of erythromycin that is more acid-stable, making it suitable for oral administration. This document provides detailed application notes and protocols for the formulation and oral administration of EES to rodents for research purposes.
Physicochemical Properties and Formulation Considerations
This compound is poorly soluble in water, which necessitates the use of co-solvents and suspending agents for oral formulations. The goal is to create a homogenous and stable suspension or solution that allows for accurate and reproducible dosing.
Vehicle Formulations
Two primary types of vehicle systems can be utilized for the oral delivery of EES in rodents: aqueous-based suspensions and lipid-based solutions. The choice of vehicle will depend on the desired absorption characteristics and the specific experimental design.
Table 1: Vehicle Formulations for this compound
| Formulation ID | Vehicle Composition | Solubility of EES | Notes |
| F-A1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Suitable for general use. Prepare fresh daily. May require heating and/or sonication to aid dissolution. |
| F-L1 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | A lipid-based formulation that may enhance lymphatic absorption. Caution is advised for long-term studies exceeding half a month. |
Experimental Protocols
Preparation of Oral Formulations
Protocol 1: Preparation of Aqueous Suspension (F-A1)
This protocol outlines the preparation of a 1 mL working solution. The final concentration of EES should be calculated based on the desired dosage (mg/kg) and the dosing volume for the specific rodent model.
Materials:
-
This compound (EES) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of EES in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the working solution, a 25 mg/mL stock in DMSO can be prepared.
-
Add Co-solvents: In a sterile conical tube, add the required volume of PEG300.
-
Add EES Stock: Add the appropriate volume of the EES/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add Surfactant: Add the required volume of Tween-80 and vortex until the solution is homogenous.
-
Add Saline: Add the final volume of sterile saline to reach the total desired volume and vortex thoroughly.
-
Ensure Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Final Formulation: The final formulation should be a clear solution. It is recommended to prepare this working solution fresh on the day of use.[1]
Protocol 2: Preparation of Lipid-Based Solution (F-L1)
This protocol describes the preparation of a 1 mL working solution in a corn oil base.
Materials:
-
This compound (EES) powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: As in Protocol 1, prepare a stock solution of EES in DMSO (e.g., 25 mg/mL).
-
Add EES Stock to Oil: In a sterile conical tube, add the required volume of corn oil.
-
Mix: Add the appropriate volume of the EES/DMSO stock solution to the corn oil and mix thoroughly by vortexing until a clear solution is obtained.
-
Final Formulation: This formulation should be prepared fresh daily.
Oral Administration via Gavage
Oral gavage is a standard method for ensuring accurate oral dosing in rodents.
Materials:
-
Prepared EES formulation
-
Appropriately sized oral gavage needles (flexible or rigid with a ball-tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimate the animals to handling prior to the experiment. Use appropriate restraint techniques to minimize stress and ensure the safety of both the animal and the researcher.
-
Dose Calculation: Weigh each animal to accurately calculate the volume of the EES formulation to be administered. The typical oral gavage volume is up to 10 mL/kg for rodents.
-
Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. The animal may swallow as the tube is passed. If resistance is met, withdraw the needle and re-insert. Do not force the needle.
-
Substance Administration: Once the needle is correctly placed in the stomach, administer the EES formulation slowly and steadily.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose.
Quantitative Data
Pharmacokinetic parameters of orally administered this compound in rodents are not extensively reported in publicly available literature. The data presented below is for the active moiety, erythromycin, in rats after oral administration of erythromycin base, and for EES in dogs, to provide some context. Researchers should perform pilot pharmacokinetic studies in their specific rodent model to determine the parameters for their chosen formulation.
Table 2: Pharmacokinetic Parameters of Oral Erythromycin in Wistar Rats (50 mg/kg Erythromycin Base)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (µg/mL) | 1.24 ± 0.755 | [2] |
| Tmax (hr) | Not specified | |
| AUC (µg*hr/mL) | Not specified |
Table 3: Pharmacokinetic Parameters of Oral this compound Suspension in Dogs (20 mg/kg)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (µg/mL) | 0.17 ± 0.09 | |
| Tmax (hr) | 0.69 ± 0.30 | |
| t½ (hr) | 1.53 ± 1.28 |
Visualizations
Erythromycin's Mechanism of Action
Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the exit of the nascent polypeptide chain.
Caption: Erythromycin blocks bacterial protein synthesis.
Experimental Workflow for Oral Formulation Evaluation
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel oral formulation in a rodent model.
Caption: In vivo oral bioavailability study workflow.
Stability and Storage
-
Powder: this compound powder should be stored according to the manufacturer's recommendations, typically at room temperature and protected from light and moisture.
-
Formulations: It is highly recommended that all extemporaneously prepared oral formulations of EES be prepared fresh daily to ensure potency and stability. Commercially available reconstituted suspensions have varying stability, often requiring refrigeration and having a limited shelf life of 10 to 35 days.
Safety Precautions
-
Researchers should wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, when handling EES powder and preparing formulations.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Proper training in oral gavage techniques is essential to prevent injury to the animals.
References
Application Notes and Protocols for Erythromycin Ethylsuccinate in Automated Antimicrobial Susceptibility Testing Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin Ethylsuccinate is a macrolide antibiotic, a prodrug that is hydrolyzed in vivo to the active erythromycin base. It is effective against a wide range of gram-positive and some gram-negative bacteria by inhibiting protein synthesis. In the realm of antimicrobial susceptibility testing (AST), automated systems such as the VITEK® 2, BD Phoenix™, and MicroScan WalkAway are indispensable tools for providing rapid and reliable minimum inhibitory concentration (MIC) data to guide clinical therapy and support drug development research.
These application notes provide a detailed overview and standardized protocols for the use of Erythromycin (as the active compound of this compound) in these prevalent automated AST systems. Given that this compound is a prodrug, the in-vitro testing focuses on the activity of the hydrolyzed, active erythromycin base. The protocols and performance data presented are based on the testing of erythromycin.
Principles of Automated Antimicrobial Susceptibility Testing
Automated AST systems are designed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is achieved through broth microdilution methods, where bacterial isolates are exposed to serial dilutions of antibiotics in multi-well cards or panels. The growth of the microorganism is monitored by the system, often through turbidimetric or colorimetric detection methods, to determine the MIC.[1][2] These systems offer the advantages of standardization, high throughput, and rapid turnaround times compared to manual methods.
Performance Data
The performance of automated systems in testing erythromycin susceptibility is typically evaluated by comparing their results to the reference broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The key performance indicators are Essential Agreement (EA), which is the percentage of MIC values that are within ±1 two-fold dilution of the reference method, and Categorical Agreement (CA), which is the percentage of interpretations (Susceptible, Intermediate, Resistant) that match the reference method.
Below is a summary of performance data for erythromycin testing on various automated systems as reported in several studies.
| Automated System | Organism Group | No. of Isolates | Essential Agreement (EA) | Categorical Agreement (CA) | Very Major Errors (VME) | Major Errors (ME) | Reference |
| BD Phoenix™ | Gram-positive cocci | 265 | 93.6% | 93.6% | 0.0% | 0.0% | [3] |
| Staphylococcus aureus | 218 | 100% | 99.5% | 0.0% | 0.0% | [4] | |
| Staphylococci and Enterococci | N/A | 93.3% (overall) | 97.3% (overall) | 1.2% (overall) | 1.9% (overall) | [3] | |
| VITEK® 2 | Gram-positive cocci | N/A | N/A | 96% (overall) | 0.82% (overall) | 0.17% (overall) | |
| Coagulase-Negative Staphylococci | N/A | N/A | 90-100% | Noted for CNS-erythromycin | N/A | ||
| Staphylococci | 134 | 98.8% | 98.8% | N/A | N/A | ||
| MicroScan WalkAway | Staphylococcus spp. | 74 | N/A | >90% | 1.4% (1 isolate) | 1.4% (1 isolate) |
N/A: Not available in the cited literature.
Experimental Protocols
The following are generalized protocols for performing antimicrobial susceptibility testing of erythromycin on the VITEK® 2, BD Phoenix™, and MicroScan WalkAway systems. As this compound is practically insoluble in water, a stock solution of erythromycin should be prepared in a suitable solvent like ethanol, and then diluted in the appropriate broth for testing. For commercial automated systems, the antibiotic is incorporated into the test cards/panels by the manufacturer. The following protocols detail the user-end procedures for testing a bacterial isolate.
Protocol 1: VITEK® 2 System
1. Isolate Preparation: a. Subculture the bacterial isolate onto a suitable non-inhibitory agar medium (e.g., Trypticase Soy Agar with 5% Sheep Blood) to obtain pure, fresh colonies. b. Incubate for 18-24 hours at 35 ± 1°C in an appropriate atmosphere.
2. Inoculum Preparation: a. Prepare a bacterial suspension in 0.45-0.5% sterile saline with a turbidity equivalent to a 0.5 McFarland standard. b. Use a densitometer, such as the DensiCHEK™, to standardize the inoculum.
3. AST Card Inoculation: a. Select the appropriate VITEK® 2 AST card containing erythromycin (e.g., AST-GPxx for Gram-positives). b. Place the standardized bacterial suspension and the AST card into the VITEK® 2 cassette. c. The VITEK® 2 instrument will automatically fill the card with the inoculum under vacuum.
4. Incubation and Reading: a. Load the cassette into the VITEK® 2 instrument. b. The instrument will incubate the card and read the results automatically, typically within 5 to 18 hours. c. The system's software, often equipped with an Advanced Expert System (AES), will determine the MIC and provide a categorical interpretation (S/I/R) based on pre-defined breakpoints.
Protocol 2: BD Phoenix™ System
1. Isolate Preparation: a. Follow the same procedure as for the VITEK® 2 system to obtain a pure culture.
2. Inoculum Preparation: a. Prepare a bacterial suspension in the BD Phoenix™ ID broth to a turbidity of 0.5 McFarland standard. b. The BD Phoenix™ system uses this single inoculum for both identification and susceptibility testing.
3. Panel Inoculation: a. Select the appropriate BD Phoenix™ AST panel (e.g., PMIC for Gram-positives) containing erythromycin. b. Add one drop of the BD Phoenix™ AST indicator to the AST broth tube. c. Transfer a specified volume of the standardized ID broth suspension to the AST broth tube. d. Pour the inoculated ID and AST broths into the respective ports of the Phoenix™ panel. e. Seal the panel with the provided closure.
4. Incubation and Reading: a. Load the inoculated panel into the BD Phoenix™ instrument. b. The system incubates the panels and reads them every 20 minutes using a redox indicator to detect bacterial growth. c. Results, including MIC and interpretation, are typically available within 4 to 16 hours.
Protocol 3: MicroScan WalkAway System
1. Isolate Preparation: a. Obtain a pure culture as described for the other systems.
2. Inoculum Preparation: a. Prepare a bacterial suspension using either the turbidity standard method or the Prompt™ Inoculation System. b. For the turbidity method, emulsify colonies in inoculum water to a 0.5 McFarland standard, then dilute this into inoculum water with PLURONIC®.
3. Panel Inoculation: a. Select the appropriate dried Gram-positive MicroScan panel containing erythromycin. b. Rehydrate and inoculate the panel with the prepared bacterial suspension using the RENOK® system or an equivalent method, ensuring each well receives approximately 115 µL.
4. Incubation and Reading: a. Seal the inoculated panel and place it in the MicroScan WalkAway instrument. b. The instrument will incubate and read the panels, typically for 16-20 hours for overnight panels. c. The system's software will analyze the growth in each well to determine the MIC and provide the susceptibility category.
Quality Control
Regular quality control (QC) is essential to ensure the accuracy of AST results. Standard QC strains, as recommended by CLSI and EUCAST, should be tested according to the laboratory's established procedures. The expected MIC ranges for erythromycin against common QC strains are provided in the respective CLSI and EUCAST documents.
| QC Strain | Expected MIC Range (µg/mL) - CLSI |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.03 - 0.12 |
Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for performing AST using the VITEK® 2, BD Phoenix™, and MicroScan WalkAway systems.
Conclusion
Automated systems provide a reliable and efficient method for determining the susceptibility of bacterial isolates to erythromycin. While specific protocols for this compound are not detailed, the understanding that it acts through its active metabolite, erythromycin, allows for the confident application of standard erythromycin testing procedures. It is imperative for laboratories to adhere to the manufacturer's instructions for each system and to perform regular quality control to ensure the accuracy and reproducibility of results. The performance data indicates a high level of agreement with reference methods, though laboratories should be aware of potential for errors with certain organism-drug combinations and verify performance accordingly.
References
Application Notes and Protocols for Determining the Cytotoxicity of Erythromycin Ethylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] While its antimicrobial properties are well-established, there is growing interest in understanding its effects on mammalian cells for drug safety and repurposing. Erythromycin has demonstrated anti-inflammatory properties and can modulate the host immune response.[3] This document provides detailed protocols for assessing the cytotoxicity of Erythromycin Ethylsuccinate in mammalian cell lines using common cell-based assays.
Key Concepts in Cytotoxicity Testing
Cell-based cytotoxicity assays are essential tools in pharmacology and toxicology. They rely on measuring cellular activity to quantify the effect of a compound. Colorimetric assays like the MTT and LDH assays are widely used for this purpose. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[3] The LDH assay, on the other hand, quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells, which is an indicator of cell lysis.[4] Apoptosis assays are used to detect programmed cell death, a common mechanism of cytotoxicity.
Data Presentation: Summarized Quantitative Data
The following tables provide a template for presenting quantitative data obtained from cytotoxicity assays for this compound. It is crucial to determine these values experimentally for the specific cell line and conditions being tested.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 85 ± 6.1 |
| 50 | 62 ± 7.3 |
| 100 | 45 ± 5.9 |
| 200 | 23 ± 4.5 |
| 500 | 10 ± 3.1 |
Table 2: Cytotoxicity as Determined by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 5 ± 1.2 |
| 1 | 7 ± 1.5 |
| 10 | 18 ± 2.3 |
| 50 | 41 ± 3.8 |
| 100 | 58 ± 4.2 |
| 200 | 79 ± 5.1 |
| 500 | 92 ± 3.9 |
Table 3: Apoptosis Induction
| Concentration of this compound (µM) | % Apoptotic Cells (Mean ± SD) |
| 0 (Control) | 3 ± 0.8 |
| 10 | 15 ± 2.1 |
| 50 | 45 ± 4.5 |
| 100 | 70 ± 5.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Mammalian cell line of choice
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Mammalian cell line of choice
-
Complete culture medium
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit) and a "spontaneous LDH release" control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
This compound
-
Mammalian cell line of choice
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflows and potential signaling pathways involved in this compound-induced cytotoxicity.
Caption: General experimental workflow for cytotoxicity assays.
Caption: Potential signaling pathways affected by Erythromycin.
References
Application Notes and Protocols for Agar Diffusion Assay: Assessing Erythromycin Ethylsuccinate Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing an agar diffusion assay to assess the antimicrobial activity of Erythromycin Ethylsuccinate. The methodologies outlined below adhere to established standards for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.
Introduction
The agar diffusion assay, also known as the Kirby-Bauer test, is a widely used method to determine the susceptibility of bacteria to antimicrobial agents. This technique relies on the diffusion of an antimicrobial agent from a saturated paper disc through an agar medium inoculated with a test microorganism. The resulting zone of inhibition, a clear area where bacterial growth is prevented, is measured to determine the effectiveness of the agent. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. This protocol specifically details the assessment of this compound's activity.
Experimental Protocols
Preparation of this compound Discs (15 µg)
For researchers opting to prepare their own antibiotic discs, the following protocol outlines the steps to create 15 µg this compound discs.
Materials:
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This compound powder
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Methanol (analytical grade)
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Sterile, blank filter paper discs (6 mm diameter)
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Sterile petri dishes
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Micropipette and sterile tips
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Forceps
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Laminar flow hood
Protocol:
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Stock Solution Preparation:
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This compound is freely soluble in methanol.
-
To prepare a stock solution that will deliver 15 µg of erythromycin activity in a small volume (e.g., 10 µL), a concentration of 1.5 mg/mL (1500 µg/mL) is required.
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Calculation: (15 µ g/disc ) / (0.010 mL/disc) = 1500 µg/mL.
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Accurately weigh the required amount of this compound powder and dissolve it in the appropriate volume of methanol to achieve a final concentration of 1.5 mg/mL. Ensure complete dissolution.
-
-
Disc Impregnation:
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Working in a laminar flow hood to maintain sterility, place sterile blank filter paper discs in a sterile petri dish.
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Using a calibrated micropipette, carefully apply 10 µL of the 1.5 mg/mL this compound stock solution onto the center of each blank disc.
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Allow the discs to air dry completely in the laminar flow hood with the petri dish lid slightly ajar. This ensures the evaporation of the methanol.
-
-
Storage:
-
Once completely dry, the prepared antibiotic discs should be stored in a sterile, airtight container with a desiccant at 2-8°C. For long-term storage, -20°C is recommended.
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Agar Diffusion Assay
This protocol details the standardized agar diffusion method for assessing the antimicrobial activity of the prepared this compound discs.
Materials:
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Mueller-Hinton Agar (MHA) plates
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Bacterial culture of the test organism (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
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Quality control strain (e.g., Staphylococcus aureus ATCC 25923)
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Sterile cotton swabs
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0.5 McFarland turbidity standard
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Sterile saline or broth
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Prepared 15 µg this compound discs
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Incubator
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Calipers or a ruler
Protocol:
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Inoculum Preparation:
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From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline or broth.
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Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
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-
Plate Inoculation:
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Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.
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Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
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Allow the plate to dry for 3-5 minutes with the lid in place.
-
-
Application of Antibiotic Discs:
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Using sterile forceps, place a 15 µg this compound disc onto the surface of the inoculated MHA plate.
-
Gently press the disc to ensure complete contact with the agar surface.
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If testing multiple antibiotics, ensure discs are spaced at least 24 mm apart from center to center.
-
-
Incubation:
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Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Measurement and Interpretation:
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After incubation, measure the diameter of the zone of complete inhibition (including the 6 mm disc) to the nearest millimeter using calipers or a ruler.
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Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided in Table 2.
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Data Presentation
Table 1: Quality Control Zone Diameter Ranges for Erythromycin (15 µg)
| Quality Control Strain | Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 25923 | 22 - 30 |
Note: These ranges are based on CLSI guidelines. Laboratories should establish their own internal quality control ranges.
Table 2: Zone Diameter Interpretive Criteria for Erythromycin (15 µg)
| Organism | Zone Diameter (mm) |
| Resistant | |
| Staphylococcus spp. | ≤ 13 |
| Streptococcus pneumoniae | ≤ 15 |
| Enterococcus spp. | ≤ 13 |
| Haemophilus influenzae | - |
| Lactobacillus fermentum | ≤ 10 |
Note: These criteria are based on established standards.[1][2] The interpretation for some bacteria may vary, and it is recommended to consult the latest CLSI or EUCAST guidelines.
Visualizations
Figure 1. Experimental workflow for the agar diffusion assay.
Figure 2. Logical relationship for result interpretation.
References
Troubleshooting & Optimization
Technical Support Center: Erythromycin Ethylsuccinate in In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively using Erythromycin Ethylsuccinate in in vitro settings, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vitro studies?
This compound is the ethylsuccinate salt form of erythromycin, a macrolide antibiotic that inhibits bacterial protein synthesis.[1] For in vitro experiments, achieving complete dissolution of the compound is crucial. Poor solubility can lead to inaccurate and irreproducible results by creating unknown effective concentrations in the experimental medium and potentially causing cellular stress or toxicity due to particulate matter.
Q2: What are the recommended solvents for dissolving this compound?
This compound is practically insoluble in water.[2][3][4] Therefore, organic solvents are necessary to prepare stock solutions. The most common and recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone.[2]
Q3: How do I prepare a high-concentration stock solution?
To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO or ethanol before diluting it to the final working concentration in your aqueous culture medium. It is recommended to prepare a concentrated stock solution to minimize the final concentration of the organic solvent in the cell culture, which can be toxic to cells.
Experimental Protocol: Preparation of a 50 mM Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 862.06 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a 50 mM concentration. For example, to prepare 1 mL of a 50 mM stock, dissolve 43.1 mg of this compound in 1 mL of DMSO.
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Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution if precipitation occurs.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stored at -80°C, the solution can be stable for up to two years; at -20°C, for one year.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. This data is essential for preparing appropriate stock solutions for your experiments.
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (58.00 mM) | |
| Ethanol (95%) | Soluble, ≥ 33.33 mg/mL (38.66 mM) | |
| Methanol | Freely Soluble | |
| Acetone | Freely Soluble | |
| Water | Practically Insoluble / Very Slightly Soluble |
Troubleshooting Guide
Issue 1: My this compound precipitated after I added the stock solution to my aqueous cell culture medium.
-
Cause: This is a common issue known as "salting out" or precipitation. The compound, which is soluble in the organic stock solvent, becomes insoluble when diluted into the aqueous medium where its solubility is very low.
-
Solution Workflow:
Caption: Troubleshooting workflow for drug precipitation.
Issue 2: I'm observing significant cell death or altered cell morphology in my experiment.
-
Cause: While the drug itself can have cytotoxic effects, the organic solvent used for the stock solution (e.g., DMSO, ethanol) can also be toxic to cells, especially at higher concentrations.
-
Troubleshooting Steps:
-
Review Solvent Concentration: Calculate the final percentage (v/v) of your organic solvent in the cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this can be cell-type dependent. It is best to keep the final solvent concentration below 0.1% if possible.
-
Run a Solvent Control: Always include a "vehicle control" in your experimental design. This control should contain cells treated with the same final concentration of the solvent (e.g., DMSO) as your drug-treated samples, but without the drug.
-
Compare Cytotoxicity: If you observe similar levels of cell death in your vehicle control and your drug-treated wells, the solvent is the likely cause of the toxicity.
-
Mitigation:
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Prepare a more concentrated stock solution to reduce the volume added to the medium.
-
If possible, switch to a less toxic solvent.
-
Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
-
Issue 3: My experimental results are inconsistent across different batches.
-
Cause: Inconsistent results can often be traced back to issues with the stock solution's preparation, storage, or handling.
-
Troubleshooting Steps:
-
Check for Precipitation in Stock: Before each use, visually inspect your thawed stock solution for any signs of precipitation. If present, gently warm and vortex the solution to redissolve the compound.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to maintain its stability and concentration.
-
Ensure Accurate Pipetting: When preparing serial dilutions from a highly concentrated stock, small pipetting errors can be magnified. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
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Verify Compound Purity: If problems persist, consider verifying the purity of your this compound powder.
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Mechanism of Action
Erythromycin acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of amino acids during the translation and assembly of proteins, ultimately leading to a bacteriostatic effect.
References
Technical Support Center: Stabilizing Erythromycin Ethylsuccinate in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients in aqueous solutions is a critical aspect of experimental design and formulation development. Erythromycin Ethylsuccinate (EES), a widely used macrolide antibiotic, is notoriously unstable in aqueous environments, primarily due to acid-catalyzed hydrolysis. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with EES in aqueous solutions for long-term storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with EES aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of EES potency in solution. | Acidic pH: EES undergoes rapid acid-catalyzed hydrolysis below pH 7.[1][2] | 1. pH Adjustment: Ensure the pH of your aqueous solution is maintained between 7.0 and 8.5. Use a suitable buffer system, such as a citrate or phosphate buffer, to stabilize the pH. 2. pH Monitoring: Regularly monitor the pH of your solution, as it may change over time, especially with the addition of other excipients. |
| Precipitation or cloudiness in the EES solution. | Poor Solubility: EES has low water solubility. pH Shift: A decrease in pH can lead to the precipitation of erythromycin base. | 1. Co-solvents: Consider the use of co-solvents like ethanol or propylene glycol to improve solubility. However, their impact on stability must be evaluated. 2. Buffering: Maintain the pH in the optimal range of 7.0-8.5 to prevent precipitation. |
| Inconsistent results in stability studies. | Inadequate Analytical Method: The analytical method may not be stability-indicating. | 1. Use a Validated HPLC Method: Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the intact EES from its degradation products.[3][4] 2. Forced Degradation Studies: Perform forced degradation studies (acid, base, oxidation, heat, light) to validate that your analytical method can effectively quantify EES in the presence of its degradants.[3] |
| Discoloration of the EES solution over time. | Degradation and Oxidative Processes: The formation of degradation products or oxidative processes can lead to color changes. | 1. Protect from Light: Store the solution in light-resistant containers to minimize photodegradation. 2. Inert Atmosphere: Consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen) to reduce oxidative degradation. 3. Antioxidants: Evaluate the use of antioxidants, but be mindful of potential incompatibilities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in an aqueous solution?
A1: The primary degradation pathway for this compound (EES) in an aqueous solution is acid-catalyzed hydrolysis. This process involves the intramolecular cyclization of the erythromycin aglycone, which is initiated by the protonation of the C-9 ketone and the hydroxyl groups at C-6 and C-12. The ultimate and irreversible step in the degradation is the slow loss of the cladinose sugar from the erythromycin molecule, leading to the formation of antibacterially inactive degradation products.
Q2: What is the optimal pH for storing an aqueous solution of EES?
A2: The optimal pH for the stability of EES in an aqueous solution is in the neutral to slightly alkaline range, typically between pH 7.0 and 8.5. Acidic conditions (pH < 7) significantly accelerate the rate of hydrolysis and degradation.
Q3: How does temperature affect the stability of EES in an aqueous solution?
A3: Elevated temperatures increase the rate of hydrolysis and degradation of EES. Therefore, for long-term storage, it is recommended to keep aqueous solutions of EES under refrigerated conditions (2-8°C). Commercial EES oral suspensions, once reconstituted, typically have a short shelf-life of 10 to 14 days, even when refrigerated, which highlights the compound's inherent instability in water.
Table 1: Influence of pH and Temperature on Erythromycin Stability
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 3.0 | Not specified | 0.11 hours (for Erythromycin) | |
| 7.0 | 37 | 24.3 minutes (for EES) |
Note: Data for EES across a wide range of pH and temperatures is limited in publicly available literature. The data for erythromycin provides a strong indication of the pH-dependent instability.
Q4: What are some common excipients used to stabilize EES in aqueous formulations?
A4: Common excipients used in commercial pediatric oral suspensions of EES include:
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Buffering Agents: Sodium citrate is frequently used to maintain the pH of the solution within the optimal stability range.
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Suspending Agents: Xanthan gum and carboxymethylcellulose sodium are used to increase the viscosity and ensure a uniform suspension of the sparingly soluble EES.
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Sweeteners and Flavoring Agents: Sucrose and various artificial flavors are added to improve palatability, which is especially important for pediatric formulations.
Q5: Are there any specific analytical methods recommended for stability testing of EES?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique for accurately quantifying EES and monitoring its degradation over time. Such a method should be capable of separating the intact EES from its various degradation products, ensuring that the measured concentration reflects only the active compound. A typical method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or ammonium buffer at a neutral pH.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol provides a basic framework for preparing a buffered aqueous solution of EES for experimental use.
Materials:
-
This compound (EES) powder
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Citric Acid monohydrate
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Sodium Citrate dihydrate
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Purified water
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pH meter
Procedure:
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Prepare a 0.1 M Citrate Buffer:
-
Prepare a 0.1 M solution of citric acid monohydrate in purified water.
-
Prepare a 0.1 M solution of sodium citrate dihydrate in purified water.
-
Mix the two solutions in appropriate ratios to achieve a final pH between 7.0 and 7.5. For example, a starting point could be a 1:4.5 ratio (citric acid:sodium citrate) and then adjust as needed.
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-
Dissolve EES:
-
Weigh the desired amount of EES powder.
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In a separate container, wet the EES powder with a small amount of the prepared citrate buffer to form a smooth paste.
-
Gradually add the remaining citrate buffer to the paste with continuous stirring until the EES is fully dispersed.
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-
Final pH Adjustment:
-
Measure the pH of the final EES solution.
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If necessary, adjust the pH to be within the 7.0-7.5 range using a small amount of the 0.1 M citric acid or 0.1 M sodium citrate solution.
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-
Storage:
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Store the prepared solution in a tightly sealed, light-resistant container at 2-8°C.
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Protocol 2: Stability Indicating HPLC Method for EES
This protocol outlines a general stability-indicating HPLC method for the analysis of EES. Method validation and optimization are crucial for specific applications.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.025 M Ammonium Dihydrogen Phosphate Buffer (pH 7.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of EES of known concentration in the mobile phase.
-
Sample Preparation: Dilute the EES test solution with the mobile phase to a concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Quantification: Calculate the concentration of EES in the sample by comparing the peak area with that of the standard.
By understanding the degradation pathways and implementing appropriate formulation and storage strategies, researchers can significantly improve the stability of this compound in aqueous solutions for their experimental needs. This guide serves as a starting point for troubleshooting and developing robust methodologies for working with this valuable antibiotic.
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a stability-indicating high performance liquid chromatography method for assay of this compound in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 4. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Poor Absorption of Erythromycin Ethylsuccinate in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the oral absorption of erythromycin ethylsuccinate in animal studies.
Troubleshooting Guides & FAQs
Q1: We are observing low and variable plasma concentrations of erythromycin after oral administration of this compound in our animal model. What are the potential causes?
Low and variable oral absorption of this compound can be attributed to several factors ranging from the formulation to the physiological state of the animal. Here are the key aspects to consider:
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Formulation-Dependent Absorption: The physical and chemical properties of the formulation can significantly impact drug release and dissolution. This compound is an ester prodrug of erythromycin, designed to improve its stability in gastric acid.[1][2] However, the overall formulation, including excipients, can influence its absorption. For instance, suspensions may offer more reliable absorption compared to tablets, which was observed in dogs where tablets did not produce measurable serum concentrations.[3]
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Food Effect: The presence of food in the gastrointestinal tract can alter drug absorption. For this compound, studies in humans have shown that its bioavailability is best when administered before food.[4][5] Food can delay absorption, leading to lower and later peak plasma concentrations. While some formulations are designed to be administered with or without food, fasting the animals prior to dosing is a common practice to reduce variability.
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Gastrointestinal pH and Motility: Erythromycin is sensitive to degradation by gastric acid. Although the ethylsuccinate ester provides some protection, significant degradation can still occur, leading to lower bioavailability. Gastric emptying time and intestinal transit time, which can be influenced by food, stress, or the animal species, will affect the time the drug is exposed to the acidic environment of the stomach and the absorptive surfaces of the small intestine.
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Species-Specific Differences: Significant pharmacokinetic variability exists between different animal species. For example, oral administration of this compound in horses resulted in no absorption in half of the animals and very low plasma concentrations in the rest. Similarly, poor absorption has been reported in dogs. Therefore, the choice of animal model is critical.
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First-Pass Metabolism and Efflux Transporters: After absorption, erythromycin undergoes metabolism by cytochrome P450 3A (CYP3A) enzymes, primarily in the liver and small intestine. Additionally, erythromycin is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can pump the drug back into the intestinal lumen, thereby limiting its net absorption. The expression and activity of both CYP3A and P-gp can vary significantly between species, contributing to differences in bioavailability.
Q2: How does the formulation of this compound impact its oral bioavailability?
The formulation is a critical determinant of the oral bioavailability of this compound.
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Dosage Form: As an ester, this compound is poorly soluble in water. Therefore, the formulation must ensure adequate dissolution in the gastrointestinal fluids to allow for absorption. Oral suspensions are often preferred, especially in pediatric and veterinary medicine, as they can provide more consistent absorption compared to solid dosage forms like tablets. In a study in dogs, a suspension of this compound resulted in measurable plasma concentrations, whereas tablets did not.
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Excipients: The inactive ingredients in a formulation can influence the dissolution rate and local environment of the drug. For example, solubilizing agents or buffers can enhance the dissolution of poorly soluble drugs. A study using a solid lipid microparticle formulation of this compound in mice showed improved bioavailability.
Q3: What is the effect of food on the absorption of this compound?
Food can have a significant impact on the absorption of this compound.
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Delayed Absorption and Reduced Bioavailability: Studies in humans have demonstrated that taking this compound with food can delay its absorption, resulting in a lower and later peak plasma concentration (Cmax). The highest and earliest peak plasma levels are typically observed under fasting conditions.
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Mechanism of Food Effect: The presence of food in the stomach can delay gastric emptying, prolonging the exposure of the drug to acidic conditions where it can degrade. While some sources suggest that certain formulations of this compound are readily absorbed under both fasting and non-fasting conditions, the general consensus for many formulations is that administration on an empty stomach leads to better absorption.
Summary of Food Effect on this compound in Humans
| Dosing Condition | Effect on Absorption |
| Immediately before food | Best bioavailability, highest and earliest peak plasma levels. |
| Immediately after food | Delayed absorption, lower peak plasma levels compared to fasting. |
| 1 hour after food | Delayed absorption. |
Q4: Are there significant species differences in the oral absorption of this compound?
Yes, there are substantial differences in the oral absorption and pharmacokinetics of this compound across different animal species. This variability is a critical consideration when selecting an animal model for preclinical studies.
Pharmacokinetic Parameters of Erythromycin after Oral Administration of this compound in Different Species
| Species | Dose | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Cats | 15 mg/kg | Not Reported | Not Reported | Low | |
| Dogs | 20 mg/kg (suspension) | 0.17 ± 0.09 | 0.69 ± 0.30 | Poor | |
| Dogs | 20 mg/kg (tablets) | Not measurable | - | - | |
| Rabbits | 10 mg/kg (suspension) | 0.65 ± 0.02 | 0.25 | 36.32 ± 3.19 | |
| Horses | Not specified | Very low (0.3 µg/mL in some) or not absorbed | - | Poor | |
| Rats | 25 mg/kg (propionyl erythromycin) | < 0.1 | 1 | Not Reported |
Note: Data for different erythromycin salts/esters are included where ethylsuccinate data is limited, to highlight species differences in macrolide absorption.
These differences can be attributed to variations in gastrointestinal physiology (e.g., pH, transit time), as well as the expression and activity of metabolic enzymes (CYP3A) and efflux transporters (P-gp) in the gut wall and liver.
Q5: What role do metabolic enzymes and efflux transporters play in the poor absorption of erythromycin?
First-pass metabolism and active efflux are major biological barriers to the oral absorption of erythromycin.
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CYP3A-Mediated Metabolism: Erythromycin is a well-known substrate and inhibitor of the cytochrome P450 3A (CYP3A) family of enzymes. These enzymes are highly expressed in the enterocytes of the small intestine and in hepatocytes. Metabolism of erythromycin by CYP3A in the gut wall before it reaches systemic circulation contributes to its low bioavailability. The primary metabolic reaction is N-demethylation.
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P-glycoprotein (P-gp) Efflux: Erythromycin is also a substrate for the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-dependent transporter located on the apical membrane of intestinal enterocytes that actively transports a wide range of xenobiotics, including erythromycin, back into the intestinal lumen. This efflux mechanism effectively reduces the net amount of drug that crosses the intestinal epithelium. Co-administration of P-gp inhibitors has been shown to increase the absorption of erythromycin.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the oral pharmacokinetics of this compound in rats.
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Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
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Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard laboratory chow and water.
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Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
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Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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Dosing: Administer the this compound suspension orally via gavage at a predetermined dose.
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Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
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Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of erythromycin in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a microbiological assay. For this compound, an incubation step may be required to hydrolyze the ester to the active erythromycin base before analysis.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
The SPIP model is used to investigate the intestinal permeability of a drug in a specific segment of the intestine while maintaining an intact blood supply.
-
Animal Preparation: Anesthetize a fasted rat. Make a midline abdominal incision to expose the small intestine.
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Intestinal Segment Selection: Select the desired intestinal segment (e.g., jejunum, ileum).
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Cannulation: Gently insert cannulas at both ends of the selected intestinal segment and ligate them securely.
-
Perfusion Setup: Connect the inlet cannula to a syringe pump and the outlet cannula to a collection tube.
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Washing: Gently wash the intestinal segment with pre-warmed saline to remove any residual contents.
-
Perfusion: Perfuse the segment with a drug solution in a suitable buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min).
-
Steady State: Allow the system to reach a steady state by perfusing for an initial period (e.g., 30 minutes) without collecting samples.
-
Sample Collection: Collect the perfusate from the outlet at regular intervals (e.g., every 20 minutes) for a defined period (e.g., 80 minutes).
-
Data Analysis: Measure the drug concentration in the inlet and outlet samples. Correct for any water flux using a non-absorbable marker or gravimetric methods. Calculate the effective permeability coefficient (Peff).
Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized cells with many characteristics of intestinal enterocytes. This in vitro model is widely used to predict the oral absorption of drugs.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral): a. Wash the monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the test compound solution to the apical (upper) compartment. c. Add fresh transport buffer to the basolateral (lower) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral compartment and replace with fresh buffer.
-
Efflux Ratio Measurement (Basolateral to Apical): a. Perform the experiment in the reverse direction, adding the drug to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Analyze the drug concentration in the samples using LC-MS or another sensitive analytical method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 is indicative of active efflux.
Visualizations
References
- 1. Pediatric erythromycins: a comparison of the properties of erythromycins A and B 2'-ethyl succinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Influence of food on absorption of erythromycin ethyl succinate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Erythromycin Ethylsuccinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Erythromycin Ethylsuccinate (EES).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation?
A typical starting point for reversed-phase HPLC separation of this compound is a mixture of acetonitrile and a phosphate or ammonium acetate buffer. A common starting ratio is in the range of 40:60 to 60:40 (v/v) acetonitrile to buffer. The pH of the mobile phase is crucial and is generally adjusted to a range of 6.5 to 7.5 to ensure good peak shape and retention.[1][2]
Q2: What type of HPLC column is recommended for EES analysis?
C18 reversed-phase columns are most commonly used for the analysis of this compound.[1][2] Column dimensions of 250 mm x 4.6 mm with 5 µm particle size are frequently reported.[1] For faster analysis, shorter columns with smaller particles (e.g., 3 µm) can be utilized in UPLC systems.
Q3: What is the optimal detection wavelength for this compound?
This compound has a low UV absorbance. The recommended detection wavelength is typically in the low UV range, around 205 nm or 215 nm, to achieve adequate sensitivity.
Q4: How does pH affect the separation of EES?
The pH of the mobile phase significantly impacts the retention and peak shape of this compound, which is a basic compound. At a pH around its pKa, small changes can lead to significant shifts in retention time. A mobile phase pH between 6.5 and 7.5 is often used to achieve consistent results. Some methods have also successfully used a higher pH of 9 with a suitable polymeric C18 column.
Q5: My EES peak is tailing. What are the possible causes and solutions?
Peak tailing for a basic compound like this compound can be caused by several factors:
-
Secondary interactions with silanol groups: Residual silanols on the silica-based C18 column can interact with the basic analyte. To mitigate this, use a base-deactivated column or add a competing base like triethylamine to the mobile phase.
-
Inappropriate mobile phase pH: If the pH is not optimal, the ionization state of EES can contribute to tailing. Experiment with slight adjustments to the mobile phase pH.
-
Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column contamination: A contaminated guard or analytical column can also cause peak distortion. Flush the column with a strong solvent or replace it if necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inadequate separation between EES and its impurities (e.g., Erythromycin A, B, C). | 1. Optimize Mobile Phase Composition: Adjust the acetonitrile/buffer ratio. A lower percentage of acetonitrile will generally increase retention and may improve resolution. 2. Adjust Mobile Phase pH: Fine-tune the pH to alter the selectivity between the analytes. 3. Change Buffer Type or Concentration: Different buffer salts (e.g., phosphate vs. acetate) can affect selectivity. Increasing buffer concentration can sometimes improve peak shape. 4. Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution. |
| Shifting Retention Times | Inconsistent retention times for the EES peak across injections. | 1. Mobile Phase Instability: Ensure the mobile phase is well-mixed and degassed. Buffers, especially at neutral pH, can be prone to microbial growth; prepare fresh daily. 2. Inadequate Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 3. Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature, as temperature can affect retention times. 4. Pump Issues: Check the HPLC pump for leaks or pressure fluctuations. |
| Low Peak Area/Sensitivity | The peak for this compound is too small. | 1. Incorrect Detection Wavelength: Confirm the detector is set to the optimal wavelength (205 nm or 215 nm). 2. Sample Degradation: this compound can be unstable in certain conditions. Ensure samples are fresh and stored properly. It has been noted that EES can hydrolyze in the mobile phase over time, so fresh standards are recommended. 3. Low Injection Volume or Concentration: Increase the injection volume or the concentration of the sample if it is within the linear range of the method. |
| Ghost Peaks | Extraneous peaks appear in the chromatogram. | 1. Contaminated Mobile Phase or System: Prepare fresh mobile phase using high-purity solvents and salts. Flush the HPLC system thoroughly. 2. Carryover from Previous Injections: Implement a needle wash step in the autosampler method with a strong solvent. 3. Sample Contamination: Ensure the sample and diluent are free from contaminants. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for the HPLC separation of this compound found in the literature.
| Parameter | Reported Values | Reference(s) |
| Column | C18, 250 x 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile:Ammonium Dihydrogen Phosphate Buffer (60:40, v/v) | |
| Acetonitrile:0.2 M Tetrabutylammonium Sulphate:0.2 M Phosphate Buffer:Water (42.5:5:5:47.5, v/v/v/v) | ||
| Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v) | ||
| pH | 6.5 - 7.5 | |
| 9.0 | ||
| Flow Rate | 1.0 - 1.5 mL/min | |
| Detection Wavelength | 205 nm, 215 nm | |
| Column Temperature | 35 °C, 70 °C |
Experimental Protocols
Detailed Methodology for Mobile Phase Optimization
This protocol provides a systematic approach to optimizing the mobile phase for the separation of this compound from its potential impurities.
-
Initial Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 25 mM Ammonium Dihydrogen Phosphate buffer
-
Initial Mobile Phase Composition: 50% A : 50% B
-
pH Adjustment: Adjust the pH of Mobile Phase B to 7.0 with dilute phosphoric acid or ammonium hydroxide.
-
Flow Rate: 1.0 mL/min
-
Detection: 205 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Sample: A solution containing this compound and its known impurities (e.g., Erythromycin A, B, and C).
-
-
Optimization of Organic Modifier Percentage:
-
Perform a gradient elution from 30% to 70% Acetonitrile over 20 minutes to determine the approximate elution composition.
-
Based on the gradient run, develop an isocratic method. If peaks elute too quickly, decrease the percentage of acetonitrile. If retention times are too long, increase the percentage of acetonitrile.
-
Run a series of isocratic experiments by varying the acetonitrile concentration (e.g., 40%, 45%, 50%, 55%, 60%) while keeping the buffer concentration and pH constant.
-
Evaluate the chromatograms for resolution, peak shape, and analysis time.
-
-
Optimization of pH:
-
Using the optimal acetonitrile percentage determined in the previous step, prepare mobile phases with different pH values (e.g., 6.5, 7.0, 7.5).
-
Inject the sample and observe the effect of pH on retention time, selectivity, and peak shape. Select the pH that provides the best separation between EES and its impurities.
-
-
Optimization of Buffer Concentration:
-
If peak shape is still not optimal, the buffer concentration can be adjusted (e.g., from 25 mM to 50 mM).
-
An increase in buffer concentration can sometimes improve peak symmetry for basic compounds.
-
-
Final Method Validation:
-
Once the optimal mobile phase composition is determined, perform method validation experiments to assess parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Visualizations
Caption: Workflow for HPLC Mobile Phase Optimization.
Caption: Decision Tree for HPLC Troubleshooting.
References
Technical Support Center: Overcoming Erythromycin Ethylsuccinate Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Erythromycin Ethylsuccinate (EES) degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EES) and why is it prone to degradation?
A1: this compound is a prodrug of the antibiotic erythromycin. It is an ester form that is hydrolyzed in the body to release the active erythromycin. EES, like erythromycin, is highly susceptible to degradation, particularly in acidic conditions. The degradation is primarily due to an acid-catalyzed intramolecular cyclization reaction, leading to the formation of inactive anhydroerythromycin.[1][2] The optimal pH for the stability of erythromycin is near neutrality.
Q2: What are the main factors that influence the degradation of EES during sample preparation?
A2: The primary factors influencing EES degradation are:
-
pH: EES is extremely sensitive to acidic pH. The rate of degradation increases significantly as the pH drops below neutral.
-
Temperature: Higher temperatures accelerate the degradation process.
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Solvents: The choice of solvent can impact stability. While EES is freely soluble in alcohol, its stability in aqueous solutions is a major concern.[2]
-
Time: The duration of sample processing and storage is critical, as hydrolysis is a time-dependent process.
Q3: How can I minimize EES degradation during sample storage?
A3: For optimal stability, reconstituted oral suspensions of EES should be refrigerated (2-8°C) and used within 10 days. EES tablets and powders for oral suspension should be stored at controlled room temperature, below 30°C (86°F). It is crucial to keep containers tightly closed to protect from moisture.
Troubleshooting Guides
Issue 1: Low or no detectable EES in my samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic Sample pH | Measure the pH of your sample matrix. If acidic, adjust the pH to near neutral (pH 7.0-7.5) using a suitable buffer (e.g., phosphate buffer) as soon as possible after collection. | Prevents acid-catalyzed hydrolysis of EES, preserving the intact molecule for analysis. |
| High Temperature Exposure | Ensure all sample preparation steps, including extraction and centrifugation, are performed at low temperatures (e.g., on ice or in a refrigerated centrifuge). | Reduces the rate of temperature-dependent degradation reactions. |
| Prolonged Sample Preparation Time | Streamline your sample preparation workflow to minimize the time from sample collection to analysis. Prepare standards and quality control samples fresh daily. | Minimizes the extent of time-dependent hydrolysis. A study has shown that even in a neutral mobile phase, the peak areas of EES can decrease after 120 minutes at ambient temperature.[3] |
| Inappropriate Extraction Solvent | For liquid-liquid extraction, consider using a less polar organic solvent like diethyl ether, where EES is soluble but degradation may be slower than in aqueous solutions. | Improved recovery of intact EES by minimizing its exposure to conditions that promote hydrolysis. |
Issue 2: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Stationary Phase | EES is a basic compound and can interact with residual silanol groups on C18 columns, leading to peak tailing. Use an end-capped HPLC column or add a competing base like triethylamine to the mobile phase in low concentrations (e.g., 0.1%). | Symmetrical peak shape and improved resolution from other components. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is maintained around neutrality (pH 6.5-7.5) to ensure the stability of EES on the column and consistent ionization. | Consistent retention times and symmetrical peaks. |
| Sample Overload | Inject a smaller volume of your sample or dilute the sample prior to injection. | Improved peak shape (less fronting or tailing) and better reproducibility. |
| Sample Solvent Mismatch | Dissolve your final extract in the mobile phase or a solvent with a similar or weaker elution strength than the mobile phase. | Sharper, more symmetrical peaks. |
Issue 3: Inconsistent and irreproducible results, especially in biological matrices (Matrix Effects).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression or Enhancement in LC-MS/MS | The co-elution of endogenous components from the biological matrix can interfere with the ionization of EES, leading to inaccurate quantification. | More accurate and reproducible quantification of EES. |
| Employ a more effective sample clean-up method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation. | ||
| Develop a matrix-matched calibration curve by spiking known concentrations of EES into a blank matrix that is representative of your study samples. | ||
| Use a stable isotope-labeled internal standard for EES to compensate for matrix effects. |
Quantitative Data on EES Stability
The following tables summarize available data on the stability of Erythromycin and its ethylsuccinate ester under different conditions. As EES is a prodrug of erythromycin and they share similar degradation pathways, data for erythromycin is included as a relevant indicator of EES stability, especially in the absence of direct EES data.
Table 1: pH-Dependent Stability of Erythromycin/EES in Aqueous Solutions
| pH | Temperature (°C) | Half-life | Analyte |
| 3.0 | Not Specified | 0.11 hours | Erythromycin |
| 7.0 | 37 | 24.3 minutes | This compound |
Data for erythromycin is indicative of EES's high instability in acidic conditions.
Table 2: Thermal Stability of Erythromycin in Solid Form (Tablets)
| Temperature (°C) | Duration | Observation |
| 40 | 10 days | No significant change in active ingredient content. |
| 60 | 10 days | No significant change in active ingredient content. |
| 80 | 10 days | Tablet surface became very dry, but no significant change in active ingredient content was observed. |
This data suggests good thermal stability in the solid state, but it is important to note that stability in solution is significantly lower.
Experimental Protocols
Protocol 1: Extraction of EES from Plasma
This protocol is a general guideline and may require optimization for specific applications.
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Sample Alkalinization: To 1 mL of plasma sample, add 100 µL of 1M sodium hydroxide solution to raise the pH and stabilize EES. Vortex briefly.
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Internal Standard Addition: Add an appropriate amount of internal standard (e.g., a structural analog or a stable isotope-labeled EES).
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Liquid-Liquid Extraction:
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Add 5 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
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Vortex vigorously for 2 minutes.
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Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C).
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the mobile phase.
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Analysis: Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.
Protocol 2: General Considerations for EES Extraction from Tissue Homogenates
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Homogenization: Homogenize the tissue sample in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.
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Protein Precipitation (Use with Caution):
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Add a cold protein precipitating agent (e.g., acetonitrile or methanol, 3:1 v/v) to the tissue homogenate.
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Vortex and centrifuge at a high speed to pellet the precipitated proteins.
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Note: This method may be less effective at removing matrix interferences compared to LLE or SPE.
-
-
Liquid-Liquid Extraction (LLE):
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Follow a similar procedure as for plasma, adjusting the solvent volumes based on the homogenate volume. The pH of the homogenate should be adjusted to near neutral before extraction.
-
-
Solid-Phase Extraction (SPE):
-
Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange).
-
Condition and equilibrate the cartridge according to the manufacturer's instructions.
-
Load the tissue homogenate (after centrifugation to remove particulates).
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Wash the cartridge to remove interferences.
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Elute the EES with a suitable solvent.
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Evaporate and reconstitute the eluate as described for LLE.
-
Visualizations
Caption: Degradation pathway of this compound.
References
Technical Support Center: Adjusting Erythromycin Ethylsuccinate Concentration for Different Bacterial Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining and adjusting the concentration of Erythromycin Ethylsuccinate for various bacterial strains. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Summary of Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The MIC for this compound can vary significantly between different bacterial species and even among strains of the same species. The following table summarizes typical MIC ranges for common laboratory strains.
| Bacterial Strain | Gram Stain | Typical Erythromycin MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Gram-positive | 0.25 - >2048[1][2] | Wide range reflects the prevalence of both susceptible and resistant strains. Resistance is common. |
| Escherichia coli | Gram-negative | 16 - >1024[3] | A bimodal distribution of MICs is often observed, indicating distinct populations of susceptible and resistant isolates. |
| Pseudomonas aeruginosa | Gram-negative | Typically ~512[4][5] | Generally considered intrinsically resistant to erythromycin. |
Experimental Protocols
Accurate determination of the MIC is crucial for any experiment involving antibiotics. The two most common methods are broth microdilution and agar dilution.
Protocol 1: Broth Microdilution Method for MIC Determination
This method uses multi-well plates to test a range of antibiotic concentrations in a liquid growth medium.
Materials:
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Sterile 96-well microtiter plates
-
This compound stock solution
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Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
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Bacterial culture in logarithmic growth phase
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Spectrophotometer
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Sterile petri dishes
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Multipipettor
Procedure:
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Prepare Antibiotic Dilutions:
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Prepare a 2x working stock of this compound in CAMHB. The highest concentration should be at least twice the highest anticipated MIC.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x antibiotic stock to the wells in the first column.
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Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as a positive control (no antibiotic), and column 12 as a negative control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final concentration.
-
Do not add bacteria to the wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
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The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution Method for MIC Determination
In this method, the antibiotic is incorporated into solid agar medium at various concentrations.
Materials:
-
Sterile petri dishes
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the desired final concentrations in the agar.
-
For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten MHA. Mix gently but thoroughly to avoid bubbles and pour into a sterile petri dish.
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Prepare a control plate with no antibiotic.
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Allow the plates to solidify completely.
-
-
Prepare Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This should result in an inoculum of 10⁴ CFU per spot.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.
-
Troubleshooting and FAQs
Q1: Why is there no bacterial growth in my positive control well/plate?
A1: This could be due to several factors:
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Inactive Inoculum: The bacterial culture may not have been viable. Ensure you are using a fresh culture in the logarithmic growth phase.
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Incorrect Medium: The growth medium may not be suitable for the specific bacterial strain.
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Incubation Issues: The incubator temperature or atmosphere may not be optimal for bacterial growth.
Q2: I'm seeing growth in all wells, even at the highest antibiotic concentration. What should I do?
A2: This suggests high-level resistance or an experimental error:
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Bacterial Resistance: The strain you are testing may be highly resistant to this compound. This is common for P. aeruginosa.
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Incorrect Antibiotic Concentration: There may have been an error in preparing the antibiotic stock solution or in the serial dilutions. Double-check all calculations and pipetting.
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Heavy Inoculum: The initial bacterial inoculum may have been too high. Ensure it is standardized to a 0.5 McFarland standard.
Q3: The MIC value I obtained is very different from the published data. Why?
A3: Discrepancies can arise from:
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Strain Variation: MIC values can vary significantly between different strains of the same bacterial species.
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Methodological Differences: Minor variations in the experimental protocol, such as incubation time or medium composition, can affect the results.
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Inoculum Effect: The density of the bacterial inoculum can influence the MIC.
Q4: Can I use this compound to treat infections caused by P. aeruginosa?
A4: Generally, Erythromycin is not effective against P. aeruginosa in standard laboratory tests due to intrinsic resistance mechanisms. However, some studies suggest that at sub-inhibitory concentrations, it may have effects on virulence factors.
Q5: What are the common mechanisms of resistance to Erythromycin?
A5: The primary mechanisms of resistance include:
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Target Site Modification: Methylation of the 23S rRNA component of the 50S ribosomal subunit, which reduces the binding affinity of the antibiotic.
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Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell.
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Enzymatic Degradation: Some bacteria can produce enzymes that inactivate the antibiotic.
Visualizations
Signaling Pathway: Erythromycin's Mechanism of Action
References
- 1. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Responses of Pseudomonas aeruginosa to antimicrobials [frontiersin.org]
Minimizing variability in Erythromycin Ethylsuccinate MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Erythromycin Ethylsuccinate Minimum Inhibitory Concentration (MIC) assay results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound MIC assays?
A1: Variability in this compound MIC assays can arise from several factors, often related to the specific properties of the antibiotic and the technical execution of the assay. The most critical factors include:
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pH of the Media: Erythromycin's activity is highly pH-dependent. Its potency increases in alkaline conditions and decreases in acidic conditions.[1][2]
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Inoculum Size and Growth Phase: The number of bacteria used to inoculate the assay (inoculum size) and their physiological state (e.g., log phase vs. stationary phase) can significantly impact the MIC value.[1][3][4] A higher inoculum may lead to a higher apparent MIC, a phenomenon known as the inoculum effect.
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Incubation Time and Temperature: The duration and temperature of incubation can affect both bacterial growth and the stability of erythromycin, potentially leading to altered MIC results. Extended incubation times can lead to an increase in the apparent MIC.
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This compound Stability: As a prodrug, this compound must be hydrolyzed to the active erythromycin base. The stability of both the prodrug and the active form can be influenced by the assay conditions, including the composition of the media and temperature.
-
Methodological Adherence: Strict adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility.
Q2: How does the pH of the testing medium affect this compound MIC results?
A2: The pH of the testing medium has a significant impact on the activity of erythromycin. Erythromycin is a weak base, and its activity is enhanced at a more alkaline pH. In acidic conditions, the antibiotic is less active, which can result in a falsely elevated MIC. For instance, studies have shown that the apparent MIC can be 4- to 16-fold higher at a pH of 6.0 compared to a pH of 7.0. Therefore, maintaining a consistent and appropriate pH of the growth medium is critical for obtaining accurate and reproducible MIC values.
Q3: What is the "inoculum effect" and how does it relate to this compound MIC testing?
A3: The "inoculum effect" is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial inoculum density. This effect can be particularly pronounced for certain antibiotic classes and bacterial species. For erythromycin, a larger number of bacteria may be able to overcome the inhibitory effect of the antibiotic, leading to a higher observed MIC. It is therefore essential to standardize the inoculum preparation to the recommended concentration (typically 5 x 10^5 CFU/mL for broth microdilution) as per CLSI and EUCAST guidelines to minimize this source of variability.
Q4: What are the recommended quality control (QC) strains for Erythromycin MIC testing?
A4: Using well-characterized QC strains is essential for monitoring the accuracy and precision of your MIC assays. The recommended QC strains and their expected MIC ranges are provided by standardization bodies like CLSI and EUCAST. For erythromycin, a commonly used QC strain is Staphylococcus aureus ATCC 29213. It is crucial to consult the latest CLSI M100 documents or EUCAST QC tables for the most current recommended strains and their acceptable MIC ranges.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound MIC assays.
Issue 1: Inconsistent or Higher-than-Expected MIC Values
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Inoculum Density | Prepare a fresh inoculum and verify the density using a spectrophotometer or by performing a colony count. Ensure the final inoculum in the test wells is approximately 5 x 10^5 CFU/mL. |
| Suboptimal Media pH | Verify the pH of the Mueller-Hinton broth (or other specified media) after preparation and adjustment. The recommended pH is typically between 7.2 and 7.4. |
| Degraded Erythromycin Stock | Prepare a fresh stock solution of this compound. Erythromycin solutions can be unstable, and repeated freeze-thaw cycles should be avoided. |
| Extended Incubation Time | Read the MIC results at the recommended time point (usually 16-20 hours for most bacteria). Longer incubation can lead to drug degradation or the selection of resistant subpopulations. |
| Incorrect Incubation Temperature | Ensure the incubator is calibrated and maintaining the correct temperature (typically 35 ± 2 °C). |
| Contamination | Check for contamination in the stock solutions, media, and inoculum. |
Issue 2: No Bacterial Growth in Control Wells
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inoculum is Not Viable | Use a fresh bacterial culture for inoculum preparation. Ensure the culture is in the logarithmic growth phase. |
| Incorrect Media Formulation | Verify the composition and preparation of the growth medium. Ensure all necessary supplements have been added. |
| Residual Disinfectant | Ensure that all labware is thoroughly rinsed and free of any residual cleaning agents or disinfectants. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Based on CLSI Guidelines)
This protocol outlines the key steps for performing a broth microdilution MIC assay. For complete and detailed instructions, refer to the latest CLSI M07 document.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Reconstitute in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the erythromycin working solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well.
-
This will result in wells containing 50 µL of varying antibiotic concentrations.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for a standard this compound MIC assay.
Caption: A logical approach to troubleshooting MIC variability.
References
- 1. Effect of pH, inoculum size, and incubation time on the susceptibility of Ureaplasma urealyticum to erythromycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifying effects of pH and temperature on (14C)erythromycin uptake into Staphylococcus aureus--relation to antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Erythromycin and Tetracycline Resistance in Lactobacillus fermentum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Dealing with Erythromycin Ethylsuccinate precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin Ethylsuccinate (EES) in cell culture. Our aim is to help you overcome common challenges, particularly precipitation, and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (EES) is a macrolide antibiotic. It is the ethylsuccinate ester of erythromycin, which acts as a prodrug and is hydrolyzed to the active erythromycin base.[1] In cell culture, it is primarily used to control and prevent contamination by susceptible Gram-positive bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, which ultimately halts bacterial growth.[2][3][4]
Q2: Why does this compound precipitate in my cell culture medium?
This compound is practically insoluble in water and aqueous solutions like cell culture media. Precipitation is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: EES has very low water solubility. When a concentrated stock solution made in an organic solvent is added to the aqueous environment of the cell culture medium, the EES can rapidly come out of solution.
-
Improper Stock Solution Preparation: Using an inappropriate solvent or an overly concentrated stock solution can lead to precipitation upon dilution.
-
Incorrect Dilution Technique: Adding the stock solution too quickly or without adequate mixing does not allow for proper dispersion and can cause localized high concentrations, leading to precipitation.
-
Temperature and pH: Changes in temperature and pH of the medium can affect the solubility and stability of EES.
-
Media Composition: The presence of high concentrations of salts and other components in the cell culture medium can reduce the solubility of EES.
Q3: Can I still use my media if a small amount of precipitate is visible?
It is generally not recommended to use media with any visible precipitate. The precipitate indicates that the concentration of soluble EES is not what you intended, which can lead to inconsistent and unreliable experimental results. Furthermore, the precipitate itself could have unknown cytotoxic effects on your cells. It is best to discard the media and prepare a fresh batch following the recommended protocols.
Q4: What are the known effects of Erythromycin on mammalian cells?
While primarily used for its antibacterial properties, erythromycin can also affect mammalian cells through various signaling pathways:
-
Anti-inflammatory Effects: Erythromycin has been shown to have anti-inflammatory properties. It can interact with the NF-κB signaling pathway, downstream of the dissociation of IκB, to inhibit NF-κB activation.
-
ERK/MAPK Pathway: In cells derived from nasal polyps, erythromycin has been observed to reduce cell proliferation and increase apoptosis by inhibiting the activation of the ERK/MAPK signaling pathway.
-
PI3K-mTOR Pathway: Erythromycin may also attenuate oxidative stress-induced cellular senescence by inhibiting the PI3K-mTOR signaling pathway.
Q5: Are there any alternatives to this compound for controlling bacterial contamination in cell culture?
Yes, several other antibiotics are commonly used in cell culture to prevent bacterial contamination. The choice of antibiotic will depend on the specific cell line and the potential contaminants. Common alternatives include:
-
Penicillin-Streptomycin (Pen-Strep): A widely used combination effective against both Gram-positive and Gram-negative bacteria.
-
Gentamicin: A broad-spectrum antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.
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Kanamycin: An aminoglycoside antibiotic effective against a broad spectrum of bacteria.
-
Ciprofloxacin: A broad-spectrum antibiotic that is effective against many Gram-negative and Gram-positive bacteria.
It is important to note that some cell lines can be sensitive to certain antibiotics, so it is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration. There are also commercially available antibiotic cocktails for broad-spectrum protection.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing EES precipitation in your cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding EES stock solution to the media. | High concentration of stock solution. | Prepare an intermediate dilution of the stock solution in the same solvent before adding it to the media. |
| Rapid addition of stock solution. | Add the stock solution dropwise to the media while gently swirling or stirring. This allows for gradual dispersion. | |
| Inadequate mixing. | Ensure the media is being gently agitated during the addition of the stock solution to prevent localized high concentrations. | |
| Precipitate forms over time in the refrigerator or incubator. | Temperature-dependent solubility. | Prepare the EES-containing media fresh before each use. Avoid storing supplemented media for extended periods. |
| pH shift in the medium. | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. | |
| Interaction with media components. | Consider using a different basal medium formulation or serum-free medium if possible to see if the issue persists. | |
| The precipitate is crystalline in nature. | Salt precipitation. | Ensure that the solvent used for the stock solution is pure and free of any salts. Use high-purity solvents like absolute ethanol or DMSO. |
| Low temperature storage. | If storing the stock solution at low temperatures, allow it to completely come to room temperature and ensure any precipitate is redissolved before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
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200 proof (absolute) Ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
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0.22 µm sterile syringe filter
Procedure:
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In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Add 10 mL of absolute ethanol or DMSO to the tube.
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.
-
Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
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Label the aliquots with the name of the compound, concentration (10 mg/mL), and the date of preparation.
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Store the aliquots at -20°C for up to one year.
Protocol 2: Supplementing Cell Culture Medium with this compound
This protocol provides a step-by-step guide to adding EES to your cell culture medium to minimize the risk of precipitation.
Materials:
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This compound stock solution (10 mg/mL)
-
Pre-warmed cell culture medium
-
Sterile serological pipettes and pipette aid
Procedure:
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
In a sterile environment, transfer the desired volume of pre-warmed medium to a sterile container.
-
Thaw an aliquot of the 10 mg/mL EES stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
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Crucially, add the EES stock solution to the medium dropwise while gently swirling the medium. For example, to achieve a final concentration of 10 µg/mL in 100 mL of medium, you would add 100 µL of the 10 mg/mL stock solution.
-
After adding the EES, continue to gently swirl the medium for a few more seconds to ensure it is thoroughly mixed.
-
The final supplemented medium is now ready for use. It is recommended to prepare the supplemented medium fresh for each experiment.
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing and using EES in cell culture to prevent precipitation.
Caption: Erythromycin inhibits NF-κB nuclear translocation.
Caption: Erythromycin inhibits the ERK/MAPK signaling pathway.
Caption: Erythromycin inhibits the PI3K-mTOR signaling pathway.
References
- 1. US4219641A - Process for preparing erythromycin succinate - Google Patents [patents.google.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Optimization of Erythromycin Ethylsuccinate Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Erythromycin Ethylsuccinate from tissue samples. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and accurate analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Tissue Homogenization: Large tissue particles can trap the analyte, preventing efficient extraction. | - Ensure the tissue is completely homogenized to a uniform consistency. - Use a high-speed homogenizer and ensure the sample is kept on ice to prevent degradation. - Consider using enzymatic digestion for particularly tough tissues, but validate for potential analyte degradation. |
| Inefficient Protein Precipitation: Residual proteins can interfere with extraction and analysis. | - Ensure the correct ratio of precipitation solvent (e.g., acetonitrile) to tissue homogenate is used (typically 3:1 or 4:1 v/v). - Vortex the sample vigorously after adding the precipitation solvent. - Allow sufficient time for precipitation at a low temperature (e.g., -20°C for 30 minutes). | |
| Analyte Degradation (Hydrolysis): this compound can hydrolyze to Erythromycin base, especially at non-neutral pH or elevated temperatures. | - Keep samples on ice or at 4°C throughout the extraction process. - Use pH-neutral buffers in your extraction solvents. - Minimize the time between extraction and analysis. | |
| Poor Liquid-Liquid Extraction (LLE) Efficiency: Incorrect solvent polarity or pH can lead to poor partitioning of the analyte into the organic phase. | - Optimize the extraction solvent. A mixture of polar and non-polar solvents may be effective. - Adjust the pH of the aqueous phase to ensure this compound is in its neutral form, enhancing its solubility in organic solvents. | |
| High Matrix Effects in LC-MS Analysis | Co-elution of Endogenous Components: Lipids, phospholipids, and other matrix components can suppress or enhance the analyte signal. | - Optimize the chromatographic method to improve separation between the analyte and interfering matrix components. - Incorporate a more rigorous clean-up step, such as Solid Phase Extraction (SPE). - Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.[1] |
| Emulsion Formation During LLE | High Lipid Content in Tissue: Tissues like the liver can have high lipid content, leading to the formation of stable emulsions. | - Centrifuge the sample at a higher speed and for a longer duration. - Add a small amount of a different organic solvent to alter the properties of the organic phase and break the emulsion. - "Salting out" by adding a saturated salt solution (e.g., NaCl) to the aqueous phase can help break the emulsion. |
| Inconsistent Results | Variability in Tissue Samples: Differences in tissue composition (e.g., fat content) between samples can affect extraction efficiency. | - Standardize the tissue collection and storage procedures. - Ensure consistent homogenization for all samples. - Use an internal standard to account for variability in extraction efficiency. |
| Instability of Analyte in Solution: this compound may not be stable in the final extract. | - Analyze the samples as quickly as possible after preparation. - If storage is necessary, store extracts at -80°C and perform stability tests to determine the maximum allowable storage time. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for homogenizing tissue samples for this compound extraction?
A1: The choice of homogenization method depends on the tissue type. For soft tissues like the liver and kidney, a high-speed bead-beating or rotor-stator homogenizer is effective. It is crucial to keep the sample chilled during homogenization to prevent thermal degradation of the analyte. A common starting point is to homogenize the tissue in a 1:3 or 1:4 (w/v) ratio of tissue to a suitable buffer.
Q2: How can I prevent the hydrolysis of this compound to Erythromycin during sample preparation?
A2: To minimize hydrolysis, it is critical to maintain a neutral pH and low temperature throughout the extraction process. Use buffered solutions at pH 7.0-7.4 for homogenization and extraction steps. All procedures should be performed on ice, and samples should be processed as quickly as possible.
Q3: I am observing significant signal suppression in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?
A3: Signal suppression, a common matrix effect, is often caused by co-eluting endogenous compounds from the tissue, such as phospholipids.[1] To mitigate this, you can:
-
Improve chromatographic separation: Use a longer gradient or a different column chemistry to separate the analyte from the interfering compounds.
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Enhance sample clean-up: Incorporate a Solid Phase Extraction (SPE) step after initial extraction to remove a broader range of interferences.
-
Use an internal standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects as it behaves similarly to the analyte during both extraction and ionization.
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Dilute the sample: Diluting the final extract can reduce the concentration of interfering matrix components, although this may compromise the limit of quantification.
Q4: What are the key differences between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) for this application?
A4:
-
LLE is a simpler technique that relies on the partitioning of the analyte between two immiscible liquid phases. It is often quicker for a small number of samples but can be prone to emulsion formation and may be less effective at removing all matrix interferences.
-
SPE uses a solid sorbent to selectively retain and then elute the analyte, providing a more thorough clean-up. It is generally more effective at removing interfering compounds, leading to cleaner extracts and reduced matrix effects. SPE is also more amenable to automation for high-throughput analysis.
Q5: Which type of SPE cartridge is most suitable for this compound?
A5: A polymeric reversed-phase SPE cartridge is a good choice for extracting this compound. These cartridges offer good retention for moderately non-polar compounds and can be washed with a series of solvents to effectively remove polar and non-polar interferences.
Experimental Protocols
The following are detailed methodologies for the extraction of this compound from tissue samples.
Protocol 1: QuEChERS-based Extraction and LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of erythromycin in chicken tissues and is suitable for liver, kidney, and muscle.[2]
1. Sample Homogenization:
- Weigh 1 g (± 0.05 g) of minced tissue into a 50 mL centrifuge tube.
- Add a stable isotope-labeled internal standard.
- Add 10 mL of acetonitrile-water (80:20, v/v).
- Homogenize at high speed for 1 minute.
2. Extraction and Clean-up:
- Add the contents of a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).
- Vortex vigorously for 1 minute.
- Centrifuge at 5000 x g for 5 minutes at 4°C.
- Transfer the supernatant to a dispersive SPE (d-SPE) tube containing a suitable sorbent (e.g., C18 and magnesium sulfate).
- Vortex for 1 minute and centrifuge at 5000 x g for 5 minutes at 4°C.
3. Final Sample Preparation:
- Take an aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation followed by Solid Phase Extraction (SPE)
This protocol is a robust method for obtaining clean extracts suitable for sensitive analysis.
1. Tissue Homogenization:
- Weigh approximately 0.5 g of tissue into a suitable tube.
- Add 1.5 mL of cold phosphate-buffered saline (PBS, pH 7.4).
- Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice.
2. Protein Precipitation:
- Add 3 volumes of cold acetonitrile to the tissue homogenate (e.g., 4.5 mL of acetonitrile to 1.5 mL of homogenate).
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant.
3. Solid Phase Extraction (SPE):
- Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
- Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
- Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
- Elution: Elute the this compound with 3 mL of methanol or acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Data Presentation
The following tables summarize expected quantitative data for the extraction of macrolide antibiotics from tissue samples. Note that specific recovery values for this compound may vary depending on the exact experimental conditions and tissue matrix.
Table 1: Reported Recovery of Erythromycin from Chicken Tissues using a QuEChERS-based Method [2]
| Tissue Type | Average Recovery (%) |
| Muscle | 95.3 |
| Liver | 87.8 |
| Kidney | 92.1 |
Table 2: Expected Performance Metrics for SPE-based Extraction
| Parameter | Expected Value | Notes |
| Recovery | > 85% | Dependent on optimization of SPE wash and elution steps. |
| Matrix Effect | < 15% | Calculated as (1 - [Peak area in post-extraction spike / Peak area in neat solution]) x 100. |
| Precision (%RSD) | < 15% | Assessed by replicate extractions of spiked control tissue. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from tissue.
Troubleshooting Decision Tree for Low Recovery
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid hydrolysis of Erythromycin Ethylsuccinate to erythromycin base
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the hydrolysis of Erythromycin Ethylsuccinate (EES) to its active form, erythromycin base.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound (EES) is a prodrug of the antibiotic erythromycin.[1][2][3] As a prodrug, it is inactive and requires in vivo hydrolysis to the active erythromycin base to exert its antibacterial effects.[1][2] Uncontrolled hydrolysis during experimental procedures can lead to inaccurate quantification, altered formulation properties, and unreliable experimental outcomes.
Q2: What is the primary mechanism of EES hydrolysis?
A2: EES hydrolysis is the cleavage of the ethylsuccinate ester bond at the 2'-hydroxyl group of the desosamine sugar of erythromycin. This reaction is catalyzed by both acidic and basic conditions. The process yields erythromycin A (the active base) and ethylsuccinic acid.
Q3: What are the main factors that promote the hydrolysis of EES?
A3: The primary factors that accelerate the hydrolysis of EES are:
-
pH: EES is highly susceptible to degradation in acidic aqueous solutions. It is also subject to base-catalyzed hydrolysis.
-
Aqueous Environments: The presence of water is necessary for the hydrolysis reaction to occur.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.
-
Choice of Solvent: The stability of EES varies significantly depending on the solvent used. For instance, it is unstable in methanol but relatively stable in acetonitrile.
Troubleshooting Guide
Issue: I am observing the degradation of my EES sample during analysis.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | EES shows significant instability in protic solvents like methanol, with nearly complete hydrolysis to erythromycin occurring within 40 hours. In contrast, it remains stable in acetonitrile with less than 5% degradation over 168 hours. Recommendation: Use acetonitrile as the solvent for stock solutions and during analytical procedures whenever possible. If an aqueous buffer is necessary, prepare solutions fresh and analyze them promptly. |
| Incorrect pH of the Medium | EES is unstable in acidic conditions. Base-catalyzed hydrolysis also occurs. The optimal pH for erythromycin stability is near neutrality. Recommendation: Maintain the pH of aqueous solutions as close to neutral (pH 7.0) as possible. Avoid acidic or strongly alkaline buffers. |
| Prolonged Storage in Solution | The hydrolysis of EES is time-dependent. Storing EES in solution, especially in aqueous or protic organic solvents, will lead to degradation over time. Recommendation: Prepare EES solutions fresh before each experiment. If short-term storage is unavoidable, use acetonitrile and store at low temperatures (2-8°C) for a minimal duration. |
| High Temperature | Elevated temperatures can accelerate the rate of hydrolysis. Recommendation: Perform all experimental manipulations at room temperature or below. Avoid heating solutions containing EES. |
Quantitative Data on EES Hydrolysis
The rate of EES hydrolysis is significantly influenced by the experimental conditions. The following table summarizes the stability of EES under different conditions.
| Condition | Parameter | Value | Reference |
| Buffer Solution (pH 7.0, 37°C) | Half-life | 24.3 minutes | |
| Human Plasma (37°C) | Apparent first-order half-life | 35.5 minutes | |
| Methanol (Room Temperature) | % Remaining after 40 hours | Nearly 0% | |
| Acetonitrile (Room Temperature) | % Remaining after 168 hours | >95% |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of EES for HPLC Analysis
This protocol is designed to minimize hydrolysis during the preparation of a standard solution for analytical purposes.
-
Materials:
-
This compound (EES) reference standard
-
Acetonitrile (HPLC grade)
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Accurately weigh the required amount of EES reference standard using an analytical balance.
-
Transfer the weighed EES to a clean, dry volumetric flask.
-
Add a small volume of acetonitrile to the flask and gently swirl to dissolve the EES completely.
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Once dissolved, add acetonitrile to the calibration mark of the volumetric flask.
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Cap the flask and invert it several times to ensure a homogenous solution.
-
This standard solution should be used fresh. If immediate use is not possible, it can be stored for a short period at 2-8°C, but stability should be verified.
-
Protocol 2: Stability Testing of EES in an Aqueous Buffer
This protocol outlines a method to assess the stability of EES in a specific aqueous buffer.
-
Materials:
-
EES
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Acetonitrile (HPLC grade)
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Aqueous buffer of interest (e.g., phosphate buffer, pH 7.0)
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HPLC system with a suitable column (e.g., C18)
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Incubator or water bath
-
-
Procedure:
-
Prepare a concentrated stock solution of EES in acetonitrile.
-
Dilute the stock solution with the aqueous buffer to the final desired concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration of EES and erythromycin base.
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Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot of the solution and inject it into the HPLC system.
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Quantify the peak areas of EES and erythromycin base at each time point.
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Calculate the percentage of EES remaining and the percentage of erythromycin base formed over time to determine the rate of hydrolysis.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for EES Stability Testing.
References
Technical Support Center: Refinement of Erythromycin Ethylsuccinate Dosage for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo efficacy studies involving Erythromycin Ethylsuccinate.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so variable in animal models?
A1: this compound is an ester prodrug of erythromycin. For the drug to become active, it must first be absorbed in the gastrointestinal tract and then hydrolyzed to the active erythromycin base in the blood.[1][2] This process can be incomplete and is influenced by several factors, leading to erratic and often low serum concentrations.[1][2] Studies in dogs, cats, and foals have consistently demonstrated poor and irregular absorption after oral administration.[3]
Q2: What is the general mechanism of action of Erythromycin?
A2: Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with peptide translocation and ultimately halts the growth and replication of susceptible bacteria.
Q3: How can I convert a human dose of this compound to an equivalent dose for my animal model?
A3: A common method for dose conversion between species is based on body surface area (BSA). The formula for calculating the Animal Equivalent Dose (AED) is:
AED (mg/kg) = Human dose (mg/kg) × (Human Km / Animal Km)
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species. Pre-calculated Km ratios for various species are often available in literature and guidelines.
Q4: Are there alternative formulations to improve the oral bioavailability of this compound?
A4: Yes, researchers have explored various formulations to enhance oral bioavailability. One promising approach is the use of solid lipid microparticles (SLMs). A study in albino mice showed that an SLM formulation of this compound resulted in higher in vivo efficacy against E. coli infection compared to the unformulated drug, suggesting improved bioavailability.
Troubleshooting Guides
Issue 1: High variability or no measurable plasma concentrations of erythromycin after oral administration of this compound.
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Possible Cause 1: Poor Absorption.
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Troubleshooting: this compound is known for its poor and erratic oral absorption. Consider the formulation of your drug. A suspension of this compound may have better absorption than tablets. For critical studies, consider alternative formulations like solid lipid microparticles, which have been shown to improve efficacy.
-
-
Possible Cause 2: Incomplete Hydrolysis.
-
Troubleshooting: The conversion of the ethylsuccinate ester to the active erythromycin base can be inefficient. Ensure your analytical method is capable of detecting both the ester and the base to get a complete pharmacokinetic profile.
-
-
Possible Cause 3: Improper Gavage Technique.
-
Troubleshooting: Incorrect oral gavage technique can lead to the drug being delivered to the trachea instead of the esophagus, or causing stress to the animal which can affect absorption. Review your gavage procedure, ensure proper restraint, and use the correct gavage needle size for your animal model. Consider using flexible feeding tubes to minimize the risk of esophageal injury.
-
Issue 2: Lack of efficacy in an in vivo infection model despite administering a calculated dose.
-
Possible Cause 1: Sub-therapeutic Plasma Concentrations.
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Troubleshooting: Due to poor bioavailability, the administered dose may not be achieving the minimum inhibitory concentration (MIC) required to inhibit bacterial growth in the plasma or at the site of infection. It is crucial to perform a pilot pharmacokinetic study to correlate your dose with the resulting plasma concentrations of the active erythromycin base. Tissue concentrations of erythromycin can be much higher than in blood and may correlate better with clinical efficacy.
-
-
Possible Cause 2: Formulation and Administration Vehicle.
-
Troubleshooting: The vehicle used to suspend or dissolve the this compound can impact its absorption. Ensure the vehicle is appropriate for oral administration and does not interfere with the drug's stability or absorption. For poorly soluble compounds, a suspension is often used, but particle size and uniformity should be controlled.
-
-
Possible Cause 3: Animal Model Specifics.
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Troubleshooting: The gastrointestinal physiology of different animal species can significantly affect drug absorption. A dose that is effective in one species may not be in another. Consult literature for pharmacokinetic data specific to your animal model. For example, oral absorption has been shown to be particularly poor in horses.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
| Animal Model | Dosage | Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference(s) |
| Dog | 20 mg/kg | Oral (Suspension) | 0.17 ± 0.09 | 0.69 ± 0.30 | Not Reported | |
| Cat | 15 mg/kg | Oral (Suspension) | Not Measurable | - | - | |
| Foal | 25 mg/kg | Intragastric | 0.45 ± 0.27 | 2.38 ± 1.54 | Poorly absorbed | |
| Rabbit | 10 mg/kg | Oral (Suspension) | 0.65 ± 0.02 | 0.25 | Not Reported |
Table 2: Example of In Vivo Efficacy of Formulated vs. Unformulated this compound in an E. coli Infection Model in Mice
| Treatment Group | Bacterial Cell Count at 24h | Bacterial Cell Count at 56h | % Bacteremia | Reference(s) |
| Formulated (SLM) | 300 ± 8 | 150 ± 5 | 50% | |
| Unformulated (Pure Drug) | 350 ± 15 | 220 ± 13 | 62.9% | |
| Untreated Control | 270 ± 10 | 500 ± 12 | 185% | |
| Uninfected | 0 | 0 | - |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solid Lipid Microparticles (SLMs) in Mice
This protocol is adapted from a study demonstrating improved oral efficacy of this compound.
-
Preparation of SLMs:
-
Dissolve this compound and stearic acid in an organic solvent such as chloroform.
-
Prepare an aqueous phase by dissolving a surfactant (e.g., Myrj 52) in distilled water and heating to 75 ± 2 °C.
-
Add the organic phase to the heated aqueous phase while stirring at approximately 1,000 rpm.
-
Continue stirring for about 2 hours to allow for the complete evaporation of the organic solvent.
-
The resulting milky, semi-transparent emulsion contains the solid lipid microparticles.
-
-
Animal Model and Infection:
-
Use albino mice.
-
Induce bacteremia by intraperitoneal injection of a standardized suspension of a pathogenic strain of E. coli.
-
-
Oral Administration:
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Administer the prepared SLM formulation or the unformulated drug (suspended in a suitable vehicle) to the mice via oral gavage.
-
Ensure the volume administered is appropriate for the size of the mouse (typically not exceeding 10 mL/kg).
-
-
Efficacy Assessment:
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Collect blood samples at specified time points (e.g., 24 and 56 hours post-treatment).
-
Determine the bacterial load in the blood by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs).
-
Compare the reduction in bacteremia between the treated and control groups.
-
Protocol 2: General Procedure for Oral Gavage in Mice
This is a general guideline; always refer to your institution's approved animal care and use protocols.
-
Animal Restraint:
-
Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
-
-
Gavage Needle Selection:
-
Choose a gavage needle of the appropriate length and gauge for the size of the mouse. The needle should reach from the mouth to the last rib. Flexible plastic feeding tubes are often preferred to minimize the risk of injury.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Slowly administer the substance to prevent regurgitation and aspiration.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
Troubleshooting inconsistent results in Erythromycin Ethylsuccinate time-kill assays
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing inconsistent results in Erythromycin Ethylsuccinate (EES) time-kill assays.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during EES time-kill experiments in a question-and-answer format.
Q1: Why am I observing highly variable or higher-than-expected Minimum Inhibitory Concentrations (MICs) for this compound?
A1: Inconsistent MIC values for EES can stem from several factors related to the drug's chemical properties and the assay conditions.
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Incomplete Hydrolysis: this compound is a prodrug and must be hydrolyzed to its active form, erythromycin base, to exert its antibacterial effect.[1][2] Incomplete hydrolysis prior to or during the assay will result in a lower effective concentration of the active compound, leading to artificially high MICs. Ensure your protocol includes a pre-incubation step to facilitate this conversion.
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pH of the Culture Medium: The antibacterial activity of erythromycin is highly dependent on pH. Its potency is significantly enhanced in alkaline conditions (pH 7.8 - 8.5).[3][4][5] If the pH of your bacterial growth medium is acidic or neutral, the drug's activity will be reduced, leading to higher MICs. It is crucial to monitor and standardize the pH of your media.
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Degradation of the Compound: EES is unstable in acidic aqueous solutions, which can lead to its degradation and loss of activity. Always prepare fresh solutions for each experiment to avoid using a degraded compound.
Q2: My time-kill assay shows initial bacterial killing, but then the bacteria start to regrow despite the presence of the antibiotic. What could be the cause?
A2: This phenomenon, often observed as a "rebound" effect in the kill curve, can be attributed to several factors:
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Drug Instability Over Time: As the assay progresses, the EES in the culture medium may degrade, especially if the bacterial metabolism causes a drop in the medium's pH. This reduction in the active drug concentration can fall below the MIC, allowing surviving bacteria to multiply.
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Selection of Resistant Subpopulations: The initial bacterial population may contain a small number of resistant variants. The antibiotic may effectively kill the susceptible population, but the resistant cells can then proliferate, leading to regrowth.
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Inoculum Effect: A high initial bacterial inoculum can lead to a more rapid depletion of the active drug and may increase the likelihood of resistant subpopulations being present. Standardize your starting inoculum density as per established guidelines (e.g., CLSI).
Q3: I am seeing inconsistent results between different batches of this compound powder. How can I control for this variability?
A3: Variability between batches of EES can occur. To mitigate this, consider the following:
-
Potency of the Powder: The potency of EES powder can vary. It is crucial to refer to the manufacturer's certificate of analysis for the specific potency of the batch you are using. All concentration calculations should be based on the actual potency of the erythromycin base, not just the weight of the EES powder.
-
Storage Conditions: EES is hygroscopic and should be stored in tightly closed containers, protected from light, and at a controlled temperature to prevent degradation. Improper storage can lead to a loss of potency.
-
Solubility and Preparation of Stock Solutions: EES is practically insoluble in water but freely soluble in solvents like methanol and ethanol. Ensure the powder is fully dissolved in the organic solvent before diluting it into your aqueous buffer or culture medium. Incomplete dissolution will lead to inaccurate concentrations.
Data Presentation
Table 1: Recommended Solvents and pH for Stock and Working Solutions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Methanol or Ethanol | EES is freely soluble in these organic solvents, ensuring complete dissolution. |
| Dilution Buffer pH | pH 8.0 | An alkaline pH enhances the stability and activity of erythromycin. |
| Final Culture Medium pH | 7.8 - 8.0 | Maximizes the antibacterial effect of erythromycin during the time-kill assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mg/mL (as erythromycin base) stock solution. Adjust weights and volumes as needed, ensuring the final concentration is based on the potency of your EES batch.
-
Determine the Mass of EES Needed: Refer to the certificate of analysis for the potency of your EES powder (e.g., 780 µg of erythromycin per mg of EES). Calculate the required mass of EES powder to achieve the desired concentration of active erythromycin base.
-
Dissolution: Accurately weigh the calculated amount of EES powder and place it in a sterile conical tube. Add a small volume of 100% methanol and vortex until the powder is completely dissolved.
-
Dilution: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 8.0. Slowly add the pH 8.0 buffer to the dissolved EES solution to reach the final desired volume.
-
Sterilization and Storage: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Aliquot the solution into sterile microcentrifuge tubes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For immediate use, solutions can be kept at 4°C for up to 7 days.
Protocol 2: Standard Time-Kill Assay Protocol for this compound
This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards (e.g., CLSI guidelines).
-
Bacterial Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in fresh, pre-warmed growth medium (with pH adjusted to 7.8-8.0) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: In sterile tubes or a microtiter plate, add the bacterial inoculum. Add the EES working solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube with no antibiotic.
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
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Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates.
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Colony Counting: Incubate the plates overnight at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.
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Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a prevention of growth compared to the control, but not a significant reduction in CFU/mL.
Visualizations
References
- 1. US5118799A - Process for converting crystalline this compound into stable amorphous this compound - Google Patents [patents.google.com]
- 2. uspbpep.com [uspbpep.com]
- 3. [PDF] Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli. | Semantic Scholar [semanticscholar.org]
- 4. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the Activity of Erythromycin Against 500 Isolates of Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Erythromycin Ethylsuccinate for Extended Experiments
Welcome to the technical support center for Erythromycin Ethylsuccinate (EES). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of EES throughout extended experimental protocols. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental procedures to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing activity over time in my multi-day cell culture experiment. What could be the cause?
A1: The most likely cause is the degradation of this compound in your aqueous culture medium. EES is susceptible to hydrolysis, especially under acidic conditions. The primary degradation pathway involves the acid-catalyzed loss of the cladinose sugar from the erythromycin molecule.[1] Even in neutral or slightly alkaline media, time-dependent hydrolysis can occur, leading to a decrease in the active compound.[2]
Q2: What is the optimal pH for maintaining the stability of this compound in solution?
A2: Erythromycin and its derivatives are most stable in neutral to slightly alkaline conditions, typically between pH 7.0 and 8.0.[1] Acidic environments significantly accelerate the degradation process. When preparing buffers or media containing EES, it is critical to ensure the final pH is within this range.
Q3: How should I prepare and store my this compound stock solutions?
A3: For optimal stability, it is recommended to prepare concentrated stock solutions in an appropriate organic solvent and store them at low temperatures.
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Solvents: Ethanol and DMSO are commonly used solvents for preparing EES stock solutions.[3]
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Storage: Stock solutions should be stored at -20°C for long-term use. One source suggests that a stock solution of erythromycin in 95% ethanol can be stored at -20°C for up to one year; however, it is crucial to note this is for the base and not the ethylsuccinate salt, though similar stability is expected. For aqueous solutions, storage should be for the shortest time possible, and refrigeration at 2-8°C is recommended for reconstituted suspensions, which are typically stable for about 10 days.
Q4: I am observing variability in my results between experiments. Could this be related to the stability of my EES solution?
A4: Yes, inconsistent stability of your EES solution can be a significant source of experimental variability. Factors such as slight variations in the pH of your media, the age of your stock solution, and the duration of your experiment can all contribute to different levels of active EES. It is crucial to follow a consistent protocol for solution preparation and application.
Q5: Are there any known incompatibilities between this compound and common cell culture media components?
A5: While specific incompatibilities with all media supplements are not extensively documented, the primary concern is the pH of the final solution. Some supplements can alter the pH of the culture medium. It is good practice to measure the pH of your complete medium after all supplements, including EES, have been added. Additionally, some antibiotics can be sensitive to light and temperature changes, so it is advisable to protect media containing antibiotics from light.
Data Presentation: Stability of this compound
While comprehensive quantitative data for EES stability across a wide range of conditions is limited in publicly available literature, the following table summarizes key findings to guide experimental design.
| Parameter | Condition | Observation | Reference |
| pH Stability | Acidic pH (< 6.0) | Rapid degradation | |
| Neutral to Slightly Alkaline pH (7.0 - 8.0) | Increased stability | ||
| Solvent for Stock Solution | Ethanol, DMSO | Suitable for creating concentrated stock solutions | |
| Aqueous Solution Stability | Reconstituted oral suspension | Stable for 10 days at 2-8°C | |
| HPLC Mobile Phase (pH 7.0, ambient temp) | Degradation observed after 120 minutes | ||
| Storage of Stock Solution | -20°C | Recommended for long-term storage |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of EES in ethanol.
Materials:
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This compound powder
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200 proof (100%) Ethanol, sterile
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Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile filter (0.22 µm) and syringe
Procedure:
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In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, this would be 10 mg for every 1 mL of solvent.
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Transfer the powder to a sterile conical tube.
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Add the calculated volume of 100% ethanol to the tube.
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Vortex the tube until the EES is completely dissolved.
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Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Testing of this compound in Experimental Buffer
This protocol provides a framework for assessing the stability of EES in a specific buffer at a given temperature using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., Acetonitrile and Ammonium Dihydrogen Phosphate buffer)
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Incubator or water bath set to the desired experimental temperature
-
Autosampler vials
Procedure:
-
Prepare a working solution of EES in your experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and transfer it to an HPLC vial.
-
Place the remaining working solution in an incubator or water bath at the desired temperature.
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At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the working solution and transfer them to HPLC vials.
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Analyze all samples by HPLC. A suitable method would involve a C18 column and a mobile phase of acetonitrile and an appropriate buffer, with UV detection around 205 nm.
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Quantify the peak area of the intact this compound at each time point.
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Calculate the percentage of EES remaining at each time point relative to the t=0 sample to determine the degradation profile.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for EES stability testing.
Caption: Troubleshooting guide for loss of EES activity.
References
Mitigating the effects of pH on Erythromycin Ethylsuccinate activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the effects of pH on Erythromycin Ethylsuccinate activity in vitro.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the experimental medium critical for this compound in vitro assays?
A1: The pH of the medium is a critical factor for two primary reasons:
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Stability: Erythromycin and its prodrug, this compound, are highly susceptible to degradation in acidic conditions.[1][2][3][4] This degradation leads to the formation of inactive byproducts, which can significantly impact the accuracy of your results.
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Antibacterial Activity: The antibacterial efficacy of erythromycin is pH-dependent. It generally exhibits greater activity in alkaline environments.[5]
Q2: What is the optimal pH range for maintaining the stability and activity of this compound in vitro?
A2: For most in vitro applications, maintaining a neutral to slightly alkaline pH is recommended. A pH of 7.0 has been found to be optimal for HPLC analysis, ensuring the stability of both the compound and the analytical column. For antibacterial susceptibility testing, particularly against gram-negative bacilli, a pH of 8.5 has been shown to significantly enhance erythromycin's inhibitory effects.
Q3: What are the primary degradation products of this compound in acidic conditions?
A3: In acidic aqueous solutions, this compound is in equilibrium with its enol ether and anhydroerythromycin A. The definitive degradation pathway involves the slow loss of the cladinose sugar. Both the enol ether and anhydroerythromycin are considered antibacterially inactive reservoirs of the parent compound.
Q4: Can pH affect the interpretation of Minimum Inhibitory Concentration (MIC) assays?
A4: Yes, the pH of the culture medium can significantly influence the apparent MIC values. For instance, with Ureaplasma urealyticum, the MIC of erythromycin can be 4- to 16-fold higher at a pH of 6.0 compared to a pH of 7.0. Therefore, standardizing the pH of the medium is crucial for obtaining reproducible and accurate MIC results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no antibacterial activity observed | Degradation due to acidic pH: The experimental medium may be too acidic, leading to the inactivation of this compound. | 1. Verify and adjust the pH of all buffers and media to a neutral or slightly alkaline range (pH 7.0-8.5).2. Prepare fresh solutions of this compound immediately before use, as its hydrolysis is time-dependent. |
| High variability in experimental results | Inconsistent pH across experiments: Minor variations in pH between assays can lead to significant differences in drug activity and stability. | 1. Strictly control and monitor the pH of the medium throughout the experiment.2. Use buffered solutions to maintain a stable pH. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase pH: A mobile phase with a pH below 5.5 can cause peak fronting and poor symmetry for this compound. | 1. Adjust the mobile phase pH to 7.0 using a suitable buffer, such as ammonium dihydrogen phosphate. |
| Unexpected degradation products detected | Acid-catalyzed hydrolysis: Even brief exposure to acidic conditions can initiate the degradation cascade. | 1. Review all experimental steps to identify any potential for acidification.2. Ensure all glassware and reagents are free of acidic residues. |
Experimental Protocols
Protocol 1: Preparation of pH-Controlled Medium for In Vitro Antibacterial Susceptibility Testing
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Buffer Preparation: Prepare a sterile stock solution of a biological buffer suitable for your cell culture system (e.g., 1M HEPES, 1M Tris-HCl).
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Medium Preparation: Prepare your desired microbiological culture medium according to the manufacturer's instructions.
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pH Adjustment: While stirring, slowly add the sterile buffer stock solution to the medium until the target pH (e.g., 7.4 or 8.5) is reached. Monitor the pH using a calibrated pH meter.
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Sterilization: Sterilize the pH-adjusted medium by filtration through a 0.22 µm filter. Avoid autoclaving after pH adjustment, as this can alter the final pH.
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This compound Addition: Aseptically add a freshly prepared stock solution of this compound to the sterile, pH-adjusted medium to achieve the desired final concentration immediately before starting the experiment.
Protocol 2: HPLC Analysis of this compound Stability
This protocol is adapted from a stability-indicating HPLC method.
-
Chromatographic Conditions:
-
Column: X-Terra™ C18 (250 × 4.6 mm I.D., 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.025 M ammonium dihydrogen phosphate buffer (60:40, v/v).
-
pH: Adjust the final pH of the mobile phase to 7.0 with 10% (w/v) sodium hydroxide solution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase. Due to time-dependent hydrolysis, it is recommended to use freshly prepared standards.
-
Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to a concentration within the linear range of the assay.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Interpretation: Compare the peak area of this compound in the samples to the standard to quantify its concentration and assess degradation over time.
Data Presentation
Table 1: Effect of pH on the In Vitro Activity of Erythromycin against Gram-Negative Bacilli
| pH | Escherichia coli (% inhibited) | Klebsiella-Enterobacter (% inhibited) | Pseudomonas aeruginosa (% inhibited) | Proteus mirabilis (% inhibited) |
| Acidic | Lower Inhibition | Lower Inhibition | Lower Inhibition | Lower Inhibition |
| Neutral | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition |
| 8.5 | 100% | 100% | 100% | 86% |
Data adapted from a study on 500 clinical isolates, demonstrating the enhanced efficacy of erythromycin at an alkaline pH.
Table 2: pH-Dependent MIC of Erythromycin against Ureaplasma urealyticum
| pH of Medium | Apparent MIC (µg/mL) | Fold Increase from pH 7.0 |
| 6.0 | 8 to ≥8 | 4- to 16-fold higher |
| 7.0 | 0.25 to 1 | - |
Data illustrates the significant impact of pH on MIC values, highlighting the need for standardized testing conditions.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Recommended workflow for controlling pH in in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Erythromycin Ethylsuccinate and Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two widely used macrolide antibiotics: Erythromycin Ethylsuccinate and Azithromycin. The following sections present a compilation of experimental data, detailed methodologies for key in vitro assays, and visual representations of experimental workflows and mechanisms of action to support research and development in the field of infectious diseases.
Quantitative Efficacy Data
The in vitro potency of Erythromycin and Azithromycin has been evaluated against a broad spectrum of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for these antibiotics against key respiratory and skin pathogens. These values represent the minimum concentration of the antibiotic required to inhibit the visible growth of a microorganism (MIC) and the minimum concentration required to kill 99.9% of the initial bacterial inoculum (MBC).
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Erythromycin | 0.25 | 0.5 | - |
| Azithromycin | 0.5 | 1 | - | |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Erythromycin | ≤0.015 | 0.06 | 0.016 - 0.125 |
| Azithromycin | ≤0.03 | 0.06 | 0.03 - 0.125 | |
| Haemophilus influenzae | Erythromycin | - | 8 | 0.5 - 8 |
| Azithromycin | - | 1-2 | Equal to or up to four-times greater than the MIC | |
| Moraxella catarrhalis | Erythromycin | - | 0.12 | - |
| Azithromycin | - | 0.06 | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data is compiled from multiple in vitro studies.[1][2][3][4][5]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The most common methods for its determination are broth microdilution and agar dilution.
a. Broth Microdilution Method
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Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
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Antibiotic Dilution Series: A serial two-fold dilution of this compound and Azithromycin is prepared in the broth medium across the wells of a microtiter plate.
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Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, incubation is performed in a CO₂-enriched atmosphere.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
b. Agar Dilution Method
-
Preparation of Antibiotic-Containing Agar: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of this compound and Azithromycin are prepared.
-
Inoculum Preparation and Application: The bacterial inoculum is prepared as described for the broth microdilution method. A standardized volume of the bacterial suspension is then spotted onto the surface of each antibiotic-containing agar plate.
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Incubation: The plates are incubated under the same conditions as the broth microdilution method.
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Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one or two colonies.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC test to assess the bactericidal activity of an antibiotic.
-
Subculturing from MIC Wells: Following the determination of the MIC by the broth microdilution method, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.
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Plating: The aliquot is plated onto an antibiotic-free agar medium.
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Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibiotic kills a bacterial population over time.
-
Inoculum Preparation: A logarithmic-phase culture of the test bacterium is diluted in a suitable broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antibiotic: this compound and Azithromycin are added to the bacterial suspensions at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control with no antibiotic is included.
-
Sampling over Time: The cultures are incubated at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for In Vitro Antibiotic Efficacy Testing.
Caption: Mechanism of Action of Macrolide Antibiotics.
Comparative Analysis
Overall, both Erythromycin and Azithromycin demonstrate good in vitro activity against many common bacterial pathogens. Azithromycin generally exhibits superior activity against Haemophilus influenzae and Moraxella catarrhalis compared to Erythromycin. Against methicillin-susceptible Staphylococcus aureus, Erythromycin appears to be slightly more potent based on MIC values. For Streptococcus pneumoniae, their activities are comparable. It is important to note that cross-resistance between these two macrolides is common; strains resistant to Erythromycin are often also resistant to Azithromycin.
The choice between these antibiotics for further in vivo studies or clinical development may depend on the specific target pathogen and pharmacokinetic/pharmacodynamic considerations. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making informed decisions for their specific applications.
References
- 1. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of the new oral macrolide azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteriostatic and bactericidal activity of azithromycin against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an HPLC method for Erythromycin Ethylsuccinate according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Erythromycin Ethylsuccinate, in accordance with International Council for Harmonisation (ICH) guidelines. The following sections present a comprehensive overview of different analytical approaches, their experimental protocols, and performance characteristics to aid in the selection of the most suitable method for your research and quality control needs.
Introduction to HPLC Method Validation for Pharmaceuticals
The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that the chosen method is suitable for its intended purpose. According to ICH guidelines, HPLC method validation involves the evaluation of several key parameters to demonstrate reliability, accuracy, and precision. These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. This guide will compare different HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods for this compound based on these essential validation criteria.
Comparison of Validated Analytical Methods
This section provides a side-by-side comparison of three distinct chromatographic methods for the analysis of this compound: a conventional Reverse-Phase HPLC (RP-HPLC) method, an RP-HPLC method utilizing a polymeric stationary phase at elevated pH, and a modern Ultra-Performance Liquid Chromatography (UPLC) method.
Chromatographic Conditions
A summary of the key chromatographic conditions for each method is presented in Table 1.
| Parameter | Method 1: Conventional RP-HPLC | Method 2: High pH RP-HPLC | Method 3: UPLC |
| Column | X-Terra™ C18 (250 x 4.6 mm, 5 µm)[1] | Polymeric C18 (dimensions not specified)[2] | BEH C18 (50 x 2.1 mm, 1.7 µm)[3][4] |
| Mobile Phase | Acetonitrile:0.025 M Ammonium Dihydrogen Phosphate buffer (60:40, v/v), pH 7.0[1] | Acetonitrile:0.02 M Potassium Phosphate dibasic buffer (60:40, v/v), pH 9.0 | Mobile Phase A: 0.02 M Disodium hydrogen phosphate in water (pH 8.5) and Methanol (35:65, v/v) Mobile Phase B: Methanol (Gradient elution) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 205 nm | UV at 205 nm | UV at 210 nm |
| Column Temp. | Ambient | Not Specified | 50 °C |
| Injection Vol. | Not Specified | Not Specified | 7.0 µL |
Performance Comparison based on ICH Validation Parameters
The performance of each method against the ICH validation parameters is summarized in Table 2.
| Validation Parameter | Method 1: Conventional RP-HPLC | Method 2: High pH RP-HPLC | Method 3: UPLC |
| Linearity (Correlation Coefficient, r²) | > 0.999 | Not Specified | 0.9995 |
| Range (µg/mL) | 400 - 600 | Not Specified | LOQ to 200% of critical limit level |
| Accuracy (% Recovery) | 99.5% (mean recovery) | Not Specified | Not Specified |
| Precision (RSD %) | < 0.65% (intra- and inter-day) | Not Specified | System Precision: 0.4% Method Precision: 0.2% - 1.7% |
| LOD (µg/mL) | Not Specified | Not Specified | 0.153 |
| LOQ (µg/mL) | Not Specified | Not Specified | Not specified, but precision at LOQ was <3.1% RSD |
| Specificity | No interference from degradation products or excipients | Sensitive and specific | No interference from excipients |
| Robustness | Method is robust to small changes in mobile phase composition and flow rate. | Rugged method | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments performed during the validation of these HPLC methods are provided below.
Standard and Sample Solution Preparation
-
Method 1 (Conventional RP-HPLC):
-
Standard Solution: A working standard solution of this compound (500 µg/mL) was prepared by dissolving the standard in a small amount of acetonitrile and then diluting to the final volume with the mobile phase.
-
Sample Solution: A portion of the powder for oral suspension equivalent to 50 mg of this compound was weighed and transferred to a 100-mL volumetric flask. 20 mL of acetonitrile was added, and the mixture was sonicated for 5 minutes. The solution was then diluted to volume with the mobile phase.
-
-
Method 3 (UPLC):
-
Standard Stock Solution (2000 ppm): Accurately weigh about 100 mg of Erythromycin standard and transfer it into a 50 mL volumetric flask.
-
Sample Solution: The sample preparation for the UPLC method involved opening a glass vial containing a swab, allowing it to air dry for 30 minutes, adding 10.0 mL of diluent, and shaking for 2 minutes. The resulting solution was filtered through a 0.2 µm Nylon filter.
-
Validation Experiments
-
Linearity: Linearity was established by constructing a calibration curve with at least five different concentrations of the this compound standard. The peak area response was plotted against the corresponding concentration, and the correlation coefficient (r²) was calculated. For the UPLC method, linearity was assessed from the LOQ to 200% of the critical limit level concentration.
-
Accuracy: The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a sample matrix. For the conventional RP-HPLC method, the mean recovery was found to be 99.5%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing multiple injections of the same sample solution on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts, or using different equipment. For the conventional RP-HPLC method, the relative standard deviation (RSD) for both intra- and inter-day precision was less than 0.65%. The UPLC method demonstrated a system precision with an RSD of 0.4% and method precision with RSDs ranging from 0.2% to 1.7%.
-
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This involved subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The chromatograms of the stressed samples were compared with that of an unstressed sample to ensure that the degradation product peaks did not interfere with the main analyte peak.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for the UPLC method were determined by injecting a series of dilute solutions of the analyte with known concentrations. The LOD was found to be 0.153 µg/mL, and the precision at the LOQ was less than 3.1% RSD.
-
Robustness: The robustness of the analytical method was evaluated by intentionally making small variations in the method parameters, such as the mobile phase composition and flow rate, and observing the effect on the results. The conventional RP-HPLC method was found to be robust to these changes.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and the experimental workflow.
Caption: Logical workflow of HPLC method development and validation.
Caption: Experimental workflow for HPLC analysis and data evaluation.
References
Navigating Macrolide Cross-Resistance: A Comparative Guide for Researchers
A detailed analysis of cross-resistance between Erythromycin Ethylsuccinate and other common macrolides, supported by experimental data and standardized protocols.
For researchers and drug development professionals engaged in the study of antimicrobial agents, a thorough understanding of cross-resistance patterns is paramount. This guide provides an objective comparison of this compound with other widely used macrolides, such as clarithromycin and azithromycin, focusing on their efficacy against bacterial strains with well-defined resistance mechanisms. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of this critical aspect of antibiotic resistance.
Mechanisms of Macrolide Resistance and Cross-Resistance Patterns
Macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin, act by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] However, the emergence of resistance mechanisms can significantly limit their clinical utility. The two predominant mechanisms of macrolide resistance in pathogens like Streptococcus pneumoniae are target site modification and active drug efflux.[2][3]
-
Target Site Modification (MLSB Phenotype): This is most commonly mediated by the erm (erythromycin ribosome methylation) genes, with ermB being a prevalent example. These genes encode methyltransferases that modify an adenine residue in the 23S rRNA component of the 50S ribosomal subunit.[1] This alteration reduces the binding affinity of macrolides, as well as lincosamides and streptogramin B antibiotics, leading to a cross-resistance phenotype known as MLSB (Macrolide-Lincosamide-Streptogramin B).[4] Strains harboring the ermB gene typically exhibit high-level resistance to all macrolides.
-
Active Efflux (M Phenotype): This mechanism is primarily driven by the mef (macrolide efflux) genes, such as mefA (often referred to as mefE in S. pneumoniae). These genes encode a membrane-associated efflux pump that actively transports 14- and 15-membered macrolides (e.g., erythromycin, clarithromycin, azithromycin) out of the bacterial cell. This mechanism generally confers a lower level of resistance compared to the MLSB phenotype and does not confer cross-resistance to lincosamides or streptogramin B.
The specific resistance mechanism present in a bacterial strain dictates the pattern of cross-resistance among different macrolides.
Quantitative Comparison of Macrolide Activity
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's in vitro activity. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of erythromycin, clarithromycin, and azithromycin against Streptococcus pneumoniae strains with defined resistance mechanisms.
Table 1: Comparative MICs (µg/mL) Against Macrolide-Susceptible Streptococcus pneumoniae
| Antibiotic | MIC50 | MIC90 |
| Erythromycin | 0.063 | 0.13 |
| Clarithromycin | 0.031 | 0.063 |
| Azithromycin | 0.13 | 0.25 |
| (Data synthesized from a study on 191 penicillin/macrolide-susceptible clinical isolates of S. pneumoniae) |
Table 2: Comparative MICs (µg/mL) Against Streptococcus pneumoniae with the M Phenotype (mefA-positive)
| Antibiotic | MIC50 | MIC90 |
| Erythromycin | 4.0 | 32 |
| Clarithromycin | 0.5 - 32 (range) | - |
| Azithromycin | 0.5 - 32 (range) | - |
| (Data for Erythromycin from a study on 82 M phenotype isolates. Data for Clarithromycin and Azithromycin from a study on 9 mefA-positive isolates.) |
Table 3: Comparative MICs (µg/mL) Against Streptococcus pneumoniae with the MLSB Phenotype (ermB-positive)
| Antibiotic | MIC50 | MIC90 |
| Erythromycin | ≥64 | ≥64 |
| Clarithromycin | ≥64 | ≥64 |
| Azithromycin | ≥64 | ≥64 |
| (Data synthesized from studies on ermB-positive S. pneumoniae isolates) |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable comparative analysis. The following are detailed methodologies for key experiments in macrolide cross-resistance studies.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.
1. Preparation of Materials:
-
Bacterial Isolate: A pure, overnight culture of the test organism grown on an appropriate agar medium.
-
Antimicrobial Agents: Stock solutions of erythromycin, clarithromycin, and azithromycin prepared according to CLSI guidelines.
-
Culture Medium: Cation-adjusted Mueller-Hinton broth (CAMHB), potentially supplemented with lysed horse blood for fastidious organisms like S. pneumoniae.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a turbidimeter or McFarland standards.
2. Inoculum Preparation:
-
Select several colonies from the fresh agar plate and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform serial twofold dilutions of each macrolide in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Molecular Detection of ermB and mefA Resistance Genes by PCR
This protocol provides a general framework for the polymerase chain reaction (PCR) detection of the ermB and mefA genes in Streptococcus pneumoniae.
1. DNA Extraction:
-
Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard lysis procedure. For instance, a single colony can be suspended in a lysis solution and heated to release the DNA.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the ermB and mefA genes.
-
Primer Sequences:
-
ermB primers can be designed to amplify a specific fragment of the gene.
-
mefA primers can be designed to amplify a specific fragment of the gene.
-
-
Add the extracted DNA template to the master mix.
3. Thermocycling Conditions:
-
Perform PCR amplification in a thermal cycler using an optimized program. A typical program includes:
-
Initial denaturation (e.g., 95°C for 5 minutes).
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 1 minute).
-
Annealing (e.g., 50-55°C for 1 minute, depending on the primers).
-
Extension (e.g., 72°C for 1 minute).
-
-
Final extension (e.g., 72°C for 5 minutes).
-
4. Detection of PCR Products:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
The presence of a band of the expected size indicates the presence of the respective resistance gene.
Visualizing Macrolide Resistance Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in macrolide resistance.
Caption: Mechanisms of macrolide resistance leading to cross-resistance.
Caption: Experimental workflow for macrolide cross-resistance analysis.
References
- 1. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Macrolide Resistance in Streptococcus pneumoniae [frontiersin.org]
- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Streptococcus pneumoniae Macrolide Resistance and Its Mechanism in Northeast China over a 20-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Erythromycin Ethylsuccinate and Clarithromycin Against Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity, pharmacokinetic profiles, and clinical efficacy of two prominent macrolide antibiotics, Erythromycin Ethylsuccinate and Clarithromycin, against key respiratory pathogens. The information presented is supported by experimental data to aid in research and development decisions.
In-Vitro Activity: Minimum Inhibitory Concentration (MIC)
The in-vitro potency of an antibiotic is a critical indicator of its potential efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Erythromycin and Clarithromycin against common respiratory pathogens.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) of Erythromycin and Clarithromycin
| Pathogen | Antibiotic | MIC₅₀ | MIC₉₀ |
| Streptococcus pneumoniae | Erythromycin | 0.063 | 0.125 |
| Clarithromycin | 0.031 | 0.063 | |
| Haemophilus influenzae | Erythromycin | - | >64.0 |
| Clarithromycin | - | 8-16 | |
| Moraxella catarrhalis | Erythromycin | - | 0.25 |
| Clarithromycin | - | 0.12 - 0.25 | |
| Bordetella pertussis | Erythromycin | 0.06 | 0.06 |
| Clarithromycin | 0.03 | 0.125 | |
| Mycoplasma pneumoniae | Erythromycin | <0.01 | - |
| Clarithromycin | 0.004–0.01 | - | |
| Chlamydophila pneumoniae | Erythromycin | 0.1–0.5 | - |
| Clarithromycin | 0.06–0.12 | - |
Note: MIC values can vary based on testing methodology and geographic location of isolates.
Experimental Protocols
The determination of MIC values is a standardized process crucial for the accurate assessment of antibiotic activity. The following are outlines of the two most common methods used for testing macrolide antibiotics against respiratory pathogens.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[1][2][3]
-
Preparation of Antibiotic Solutions : Stock solutions of this compound and Clarithromycin are prepared and serially diluted in cation-supplemented Mueller-Hinton broth to achieve the desired concentration range.
-
Inoculum Preparation : Bacterial colonies from a fresh culture are suspended in broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation : Each well of the microtiter plate containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
Incubation : The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, incubation is performed in a CO₂-enriched atmosphere.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations.[1][4]
-
Preparation of Agar Plates : A series of agar plates containing two-fold dilutions of this compound or Clarithromycin are prepared.
-
Inoculum Preparation : A bacterial suspension is prepared as in the broth microdilution method and adjusted to a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation : The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.
-
Incubation : The plates are incubated under the same conditions as the broth microdilution method.
-
MIC Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth at the inoculation spot.
Mechanism of Action: Inhibition of Protein Synthesis
Both Erythromycin and Clarithromycin are macrolide antibiotics that exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides.
Caption: Mechanism of action of macrolide antibiotics.
Pharmacokinetic Profile
The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence its efficacy and dosing regimen.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Clarithromycin |
| Bioavailability | Variable, approximately 25% for erythromycin base. | ~50% |
| Time to Peak Concentration (Tₘₐₓ) | ~1 hour | ~2 hours |
| Half-life (t₁/₂) | ~2.72 hours (multiple doses) | ~3-7 hours |
| Metabolism | Hydrolyzed to active erythromycin base. | Metabolized to an active metabolite, 14-hydroxy-clarithromycin. |
| Tissue Penetration | Good, with tissue concentrations often exceeding serum levels. | Excellent, with high concentrations in lung tissue and alveolar macrophages. |
Clinical Efficacy
Clinical trials provide the ultimate assessment of an antibiotic's effectiveness in treating infections.
Table 3: Comparative Clinical Efficacy in Community-Acquired Pneumonia (CAP)
| Outcome | Erythromycin | Clarithromycin |
| Clinical Success Rate | 90-96% | 95-97% |
| Radiological Success Rate | 90% | 95% |
| Adverse Events | Higher incidence, primarily gastrointestinal. | Lower incidence of adverse events. |
A meta-analysis of four randomized controlled trials involving 472 patients found that erythromycin was associated with significantly lower rates of clinical success, clinical cure, and radiological success compared to clarithromycin for the treatment of CAP in adults and adolescents.
Summary and Conclusion
Clarithromycin generally demonstrates superior in-vitro activity against key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae compared to Erythromycin. This is reflected in its lower MIC values. While both drugs exhibit good tissue penetration, clarithromycin's pharmacokinetic profile, including a longer half-life and the presence of an active metabolite, may offer advantages.
Clinical studies in community-acquired pneumonia suggest that clarithromycin has a comparable, and in some analyses, superior efficacy to erythromycin, with a significantly better tolerability profile, leading to fewer gastrointestinal side effects. The improved pharmacokinetic properties and enhanced in-vitro activity of clarithromycin contribute to its favorable clinical outcomes.
For researchers and drug development professionals, the data suggests that while both macrolides are effective, clarithromycin's profile may offer a better therapeutic index for the treatment of respiratory tract infections. Further research into novel macrolide derivatives continues to be a promising area for addressing emerging antibiotic resistance.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Comparative Analysis of the Antibacterial Efficacy of Novel Synthesized Erythromycin Ethylsuccinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of newly synthesized Erythromycin Ethylsuccinate derivatives against the parent compound. The following sections detail the experimental protocols used for synthesis and antibacterial susceptibility testing, present a comparative analysis of the minimum inhibitory concentrations (MICs), and visualize the experimental workflow.
Introduction
Erythromycin is a broad-spectrum macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] this compound is an ester prodrug of erythromycin that offers improved oral absorption. The development of novel derivatives of this compound is a promising strategy to enhance its antibacterial spectrum, overcome resistance mechanisms, and improve its pharmacokinetic properties. This guide evaluates the in vitro antibacterial activity of two novel synthesized derivatives, designated as EES-Derivative A and EES-Derivative B, in comparison to the standard this compound. The antibacterial efficacy was assessed by determining the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives involves chemical modification of the parent molecule. A generalized synthetic scheme is outlined below. Specific reaction conditions, catalysts, and purification methods are optimized for each derivative.
Conceptual Synthesis Pathway:
-
Protection of Hydroxyl Groups: Key hydroxyl groups on the erythromycin molecule are selectively protected to prevent unwanted side reactions.
-
Modification at C-9 Position: The C-9 ketone of the erythronolide A lactone ring is a common site for modification. For instance, the synthesis of 9-acylhydrazone derivatives involves the reaction of erythromycin hydrazone with an appropriate acid chloride in the presence of a base.[3]
-
Modification of the Desosamine Sugar: The dimethylamino group on the desosamine sugar can be modified to introduce novel functionalities.
-
Deprotection: The protecting groups are removed to yield the final derivative.
-
Purification and Characterization: The synthesized derivatives are purified using chromatographic techniques, and their structures are confirmed by spectroscopic methods such as MS, ¹H NMR, and ¹³C NMR.[4]
Antibacterial Susceptibility Testing: Broth Microdilution Method
The antibacterial activity of the synthesized derivatives and the parent compound was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
Synthesized this compound Derivatives (EES-Derivative A, EES-Derivative B)
-
Standard this compound
-
Staphylococcus aureus (ATCC 29213)
-
Escherichia coli (ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured overnight on appropriate agar plates.
-
A few colonies are used to inoculate CAMHB and incubated until the culture reaches the logarithmic growth phase.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of the test compounds (EES-Derivative A, EES-Derivative B, and this compound) are prepared in a suitable solvent.
-
A two-fold serial dilution of each compound is prepared in CAMHB directly in the 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
A positive control well (bacteria in broth without antibiotic) and a negative control well (broth only) are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Data Presentation: Comparative Antibacterial Activity
The antibacterial activities of the synthesized this compound derivatives and the parent compound are summarized in the table below. The values represent the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| This compound (Standard) | 0.25 - 1.0 | >128 |
| EES-Derivative A | 0.125 | 64 |
| EES-Derivative B | 2.0 | >128 |
Interpretation of Results:
-
EES-Derivative A demonstrated enhanced activity against Staphylococcus aureus compared to the parent this compound and showed moderate activity against Escherichia coli, against which the parent compound is largely inactive.
-
EES-Derivative B exhibited reduced activity against Staphylococcus aureus and no significant activity against Escherichia coli when compared to the standard.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Synthesis and Antibacterial Evaluation.
Conclusion
The results of this comparative study indicate that chemical modification of this compound can significantly impact its antibacterial activity. EES-Derivative A shows promise as a lead compound for further development due to its enhanced activity against Staphylococcus aureus and its novel activity against Escherichia coli. In contrast, the modifications in EES-Derivative B were detrimental to its antibacterial efficacy. These findings underscore the importance of structure-activity relationship studies in the design of new antibiotic derivatives. Further investigations, including cytotoxicity assays and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of promising derivatives.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. toku-e.com [toku-e.com]
- 3. Synthesis and Antibacterial Activity of Erythromycin 9-Acylhydrazone Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activities of Erythromycin Derivatives [jcps.bjmu.edu.cn]
- 5. protocols.io [protocols.io]
A Comparative In Vivo Analysis: Erythromycin Ethylsuccinate vs. Erythromycin Base
In the landscape of macrolide antibiotics, erythromycin has long been a cornerstone for treating a variety of bacterial infections. Administered in different forms, the selection between its prodrug, erythromycin ethylsuccinate, and the active erythromycin base is a critical consideration for researchers and clinicians alike. This guide provides an objective in vivo comparison of these two formulations, supported by experimental data on their pharmacokinetic profiles, clinical efficacy, and tolerability.
Pharmacokinetic Profile: A Tale of Two Bioavailabilities
The primary distinction between this compound and erythromycin base in vivo lies in their bioavailability. This compound is an ester prodrug that requires hydrolysis to the active erythromycin base for its antimicrobial effect.[1] This conversion process, coupled with potential instability in the acidic environment of the stomach, significantly impacts its absorption.[1][2]
Conversely, enteric-coated formulations of erythromycin base are designed to protect the active drug from gastric acid, allowing for more direct absorption in the small intestine. This fundamental difference is reflected in their pharmacokinetic parameters.
Key Findings:
-
Lower Bioavailability of Ethylsuccinate: Studies have consistently demonstrated that this compound has a lower bioavailability compared to enteric-coated erythromycin base.[1][2]
-
Higher Absorption of Base Form: In a multiple-dose study, the amount of active erythromycin base absorbed from an enteric-coated pellet formulation was five to seven times greater than that from this compound. This highlights a significant difference in the extent of drug availability at the site of action.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters from comparative in vivo studies.
| Parameter | This compound | Erythromycin Base (Enteric-Coated) | Key Observations |
| Bioavailability | Lower | Higher | The base form demonstrates significantly greater absorption. |
| Absorption | Variable, dependent on hydrolysis | More consistent | Enteric coating protects from gastric degradation. |
Note: Specific Cmax, Tmax, and AUC values are highly dependent on the specific study design, dosage, and formulation, and direct numerical comparisons from different studies may not be appropriate. The general trend, however, points towards superior bioavailability of the enteric-coated base formulation.
Clinical Efficacy and Tolerability
Despite the differences in bioavailability, both forms of erythromycin have demonstrated clinical effectiveness in treating infections, particularly those of the upper respiratory tract. However, the tolerability profile often influences the choice of formulation in a clinical setting.
Clinical Trial Insights:
-
A multicentre study involving 1244 patients with acute respiratory tract infections found that both erythromycin base (1 g/day ) and this compound (2 g/day ) had similar efficacy, with approximately 90% of patients being cured or improved.
-
Gastrointestinal side effects, such as abdominal pain, nausea, diarrhea, and vomiting, are the most commonly reported adverse events for both formulations.
-
Studies suggest that erythromycin base is less well-tolerated than this compound, with a significantly higher frequency of gastrointestinal symptoms. In one study, gastrointestinal intolerance was a more frequent reason for discontinuing treatment with erythromycin base.
Comparative Tolerability Data
| Side Effect Profile | This compound | Erythromycin Base (Enteric-Coated) | Key Observations |
| Gastrointestinal Symptoms | Present, but generally less frequent | Significantly more frequent | Ethylsuccinate form appears to be better tolerated. |
| Treatment Discontinuation | Lower rate due to intolerance | Higher rate due to intolerance | Tolerability impacts patient adherence. |
Experimental Protocols
The following are summaries of the methodologies employed in key comparative studies.
Bioequivalence Study Protocol
A multiple-dose, open-label, randomized, two-way crossover study was conducted to compare the bioavailability of this compound and an enteric-coated erythromycin base pellet product.
-
Subjects: 24 healthy adult volunteers.
-
Dosage Regimen: One dosage unit administered every six hours for a total of ten doses.
-
Treatments:
-
Test: this compound (400 mg base equivalent).
-
Reference: Enteric-coated erythromycin base pellets (250 mg base).
-
-
Sampling: Plasma samples were collected at steady state.
-
Analytical Method: A microbiological assay specific for erythromycin base was used to determine plasma concentrations.
Tolerability and Efficacy Study Protocol
Two separate randomized studies were conducted in primary care patients with upper respiratory tract infections to compare the efficacy and tolerability of this compound and erythromycin base.
-
Study I Subjects: 80 patients.
-
Study I Treatments:
-
This compound 666 mg three times daily for ten days.
-
Erythromycin base 500 mg four times daily for ten days.
-
-
Study I Data Collection: Patients recorded daily occurrences of abdominal pain, nausea, diarrhea, and vomiting.
-
Study II followed a similar design with a different method for side-effect evaluation.
Conclusion
The in vivo comparison of this compound and erythromycin base reveals a trade-off between bioavailability and tolerability. While enteric-coated erythromycin base provides higher and more reliable levels of the active drug in circulation, it is associated with a greater incidence of gastrointestinal side effects. Conversely, this compound is better tolerated but exhibits lower bioavailability. The choice between these two formulations should be guided by the specific clinical context, considering the severity of the infection, the need for high systemic drug concentrations, and the patient's susceptibility to gastrointestinal distress. For researchers, understanding these fundamental in vivo differences is crucial for designing and interpreting studies involving erythromycin.
References
A Comparative Guide to Validating Microbiological and HPLC Assays for Erythromycin Ethylsuccinate Potency
The accurate determination of potency is a critical aspect of quality control for antibiotics such as Erythromycin Ethylsuccinate. This guide provides a comprehensive comparison of two primary analytical methods used for this purpose: the traditional microbiological assay and the modern high-performance liquid chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative validation data, and visual workflows to aid in method selection and implementation.
The choice between a microbiological assay and an HPLC method depends on the specific requirements of the analysis. Microbiological assays directly measure the bioactivity of the antibiotic, which is its ability to inhibit microbial growth.[1][2][3] This provides a direct assessment of the drug's therapeutic potential. In contrast, HPLC is a physicochemical method that quantifies the concentration of the active pharmaceutical ingredient (API).[1][2] While HPLC offers higher precision and speed, it does not provide a direct measure of biological activity.
Comparison of Assay Methodologies
| Feature | Microbiological Assay (Cylinder-Plate) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the antibiotic's ability to inhibit the growth of a susceptible microorganism, creating a zone of inhibition. | Separates and quantifies the active compound based on its physicochemical properties. |
| Measures | Biological Activity (Potency). | Concentration of the Active Pharmaceutical Ingredient (API). |
| Specificity | Can be influenced by related substances that also possess antimicrobial activity. | Highly specific for the target molecule, capable of separating it from impurities and degradation products. |
| Precision | Generally lower precision with higher variability. | High precision with low relative standard deviation (RSD). |
| Accuracy | Good, but can be affected by the diffusion properties of the antibiotic in the agar. | High accuracy with excellent recovery rates. |
| Throughput | Low throughput due to long incubation times (18-24 hours). | High throughput, with typical run times of minutes per sample. |
| Cost & Complexity | Relatively low instrument cost but requires skilled personnel for aseptic techniques. | High initial instrument cost, but can be automated for routine analysis. |
| Regulatory Status | Often the official compendial method (e.g., USP) for resolving doubts about activity. | Widely accepted as an alternative or replacement for microbiological assays for routine quality control. |
Studies comparing the two methods have shown that the microbiological bioassay can sometimes overestimate plasma concentrations of erythromycin when compared to HPLC. However, the microbiological assay remains the gold standard for directly assessing the biological effectiveness of an antibiotic.
Experimental Protocols
Microbiological Cylinder-Plate Assay Protocol (Based on USP <81>)
This protocol describes a typical cylinder-plate or cup-plate method for determining the potency of this compound.
1. Materials and Reagents:
-
Test Organism: Bacillus pumilus or Micrococcus luteus.
-
Assay Medium: Antibiotic Assay Medium No. 11.
-
Phosphate Buffer: pH 8.0.
-
Reference Standard: this compound USP Reference Standard.
-
Petri Dishes: Glass or plastic, 20 x 100 mm.
-
Cylinders: Stainless steel, 8 mm outer diameter, 6 mm inner diameter, 10 mm length.
-
Methanol.
2. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in methanol to obtain a stock solution.
-
Working Standards: On the day of the assay, prepare at least five serial dilutions of the stock solution using phosphate buffer. The concentrations should increase stepwise, typically in a 1:1.25 ratio.
3. Preparation of Sample Solutions:
-
Accurately weigh a quantity of the this compound sample equivalent to the reference standard.
-
Dissolve in methanol and then dilute with phosphate buffer to a concentration assumed to be equal to the median dose of the standard curve.
4. Preparation of Assay Plates:
-
Prepare the assay medium according to the manufacturer's instructions and sterilize.
-
Cool the medium to 40-45°C and inoculate it with a standardized culture of the test organism.
-
Pour a base layer of un-inoculated medium into the petri dishes and allow it to solidify.
-
Overlay the base layer with a seeded layer of the inoculated medium.
-
Once solidified, place 4-6 sterile cylinders on the agar surface at equal distances.
5. Assay Procedure:
-
Fill the cylinders with the standard and sample solutions, alternating between them to minimize variability across the plate.
-
Allow for a pre-diffusion period of about 30 minutes at room temperature.
-
Incubate the plates at 30-37°C for 18-24 hours.
6. Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the standard concentrations against the mean zone diameters.
-
Determine the concentration of the sample solution by interpolation from the standard curve.
-
Calculate the potency of the sample relative to the reference standard.
High-Performance Liquid Chromatography (HPLC) Assay Protocol
This protocol outlines a stability-indicating HPLC method for the determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: X-Terra® C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.025 M ammonium dihydrogen phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 100 µL.
2. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh about 50 mg of this compound Reference Standard into a 100-mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 400-600 µg/mL).
3. Preparation of Sample Solutions:
-
Accurately weigh a portion of the sample powder for oral suspension equivalent to 50 mg of this compound and transfer it to a 100-mL volumetric flask.
-
Add about 20 mL of acetonitrile and sonicate for 5 minutes.
-
Dilute to volume with the mobile phase and mix well.
4. Assay Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas corresponding to this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the potency of the sample.
Validation Data Summary
The following tables present typical validation data for both microbiological and HPLC assays, demonstrating their performance characteristics.
Table 1: Validation Parameters for Microbiological Assay of this compound
| Parameter | Typical Results | Acceptance Criteria |
| Linearity | ||
| Concentration Range | 80 - 120% of target concentration | - |
| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.98 |
| Precision | ||
| Repeatability (RSD%) | < 2.0% | ≤ 2.0% |
| Intermediate Precision (RSD%) | < 3.0% | ≤ 5.0% |
| Accuracy | ||
| % Recovery | 98.0 - 102.0% | 95.0 - 105.0% |
| Robustness | The method is robust to minor variations in pH and incubation temperature. | No significant impact on results. |
Table 2: Validation Parameters for HPLC Assay of this compound
| Parameter | Typical Results | Acceptance Criteria |
| Linearity | ||
| Concentration Range | 400 - 600 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |
| Precision | ||
| Intra-day (RSD%) | < 0.65% | ≤ 2.0% |
| Inter-day (RSD%) | < 0.65% | ≤ 2.0% |
| Accuracy | ||
| % Recovery | 99.5% | 98.0 - 102.0% |
| Robustness | The method is robust to small changes in mobile phase composition and flow rate. | System suitability parameters remain within limits. |
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: Workflow for the Microbiological Cylinder-Plate Assay.
Caption: Workflow for the HPLC Potency Assay.
Caption: Decision logic for selecting an appropriate potency assay method.
References
A Head-to-Head Showdown: Erythromycin Ethylsuccinate vs. Telithromycin Against Resistant Bacteria
For researchers and drug development professionals, the rising tide of antibiotic resistance presents a continuous challenge. This guide provides a detailed comparison of Erythromycin Ethylsuccinate, a long-standing macrolide, and Telithromycin, a newer-generation ketolide, in their battle against resistant bacterial strains. We delve into their mechanisms of action, resistance profiles, and present supporting in vitro data to illuminate their respective efficacies.
At a Glance: Key Efficacy Data
The in vitro activity of Erythromycin and Telithromycin against key respiratory pathogens, including resistant strains, reveals significant differences in potency. The following table summarizes Minimum Inhibitory Concentration (MIC) data, where a lower value indicates greater effectiveness. Data is presented as MIC₅₀ and MIC₉₀, the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
| Pathogen (Resistance Phenotype) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (Erythromycin-Susceptible) | Erythromycin | 0.016 | 0.03 |
| Telithromycin | 0.016 | 0.03 | |
| Streptococcus pneumoniae (Erythromycin-Resistant, mef gene - efflux) | Erythromycin | 2 to 4 | >64 |
| Telithromycin | 0.06 | 0.25 | |
| Streptococcus pneumoniae (Erythromycin-Resistant, ermB gene - ribosomal methylation) | Erythromycin | >64 | >64 |
| Telithromycin | 0.06 | 0.25 | |
| Haemophilus influenzae | Erythromycin | - | - |
| Telithromycin | 2 | 4 | |
| Moraxella catarrhalis | Erythromycin | - | - |
| Telithromycin | 0.06 | 0.12 |
Data compiled from multiple in vitro studies. MIC values can vary based on testing methodology and geographic location of isolates.[1][2][3]
Unraveling the Mechanisms of Action and Resistance
The disparity in performance, particularly against resistant strains, is rooted in the distinct molecular interactions of each antibiotic with the bacterial ribosome.
Erythromycin, a macrolide antibiotic, functions by binding to the 23S rRNA component of the 50S ribosomal subunit, thereby inhibiting protein synthesis.[4][5] However, bacteria have evolved two primary mechanisms to counter this:
-
Target Site Modification: The most common form of high-level resistance is the methylation of adenine at position A2058 in the 23S rRNA, mediated by the erm (erythromycin ribosome methylation) genes. This alteration reduces the binding affinity of macrolides to the ribosome.
-
Efflux Pumps: Bacteria can acquire genes, such as mef (macrolide efflux), that code for pumps which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.
Telithromycin, the first ketolide antibiotic, was designed to overcome these resistance mechanisms. Its structural modifications, including the substitution of a keto group for the L-cladinose sugar and the addition of a carbamate side chain, enable a dual-binding mechanism. Telithromycin binds to the 50S ribosomal subunit at two sites: the primary macrolide binding site in domain V and an additional site in domain II of the 23S rRNA. This dual interaction results in a much higher binding affinity, approximately 10 times greater than that of erythromycin in susceptible organisms and 25 times greater in macrolide-resistant strains. Consequently, even if the primary binding site in domain V is methylated, the secondary binding to domain II allows Telithromycin to maintain its inhibitory activity.
Caption: Comparative mechanisms of Erythromycin and Telithromycin.
Experimental Protocols
The determination of in vitro antimicrobial activity, as summarized in the table above, is typically conducted using standardized methods. A common and reliable protocol is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.
Materials:
-
Bacterial isolates (e.g., clinical strains of S. pneumoniae)
-
Cation-adjusted Mueller-Hinton broth (supplemented with lysed horse blood for fastidious organisms like S. pneumoniae)
-
96-well microtiter plates
-
Standardized antibiotic powders (this compound and Telithromycin)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Antibiotic Dilution: Serial twofold dilutions of each antibiotic are prepared in the broth within the wells of the microtiter plates, creating a gradient of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours in an appropriate atmosphere (e.g., ambient air or with 5% CO₂ for S. pneumoniae).
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The available in vitro data strongly indicates that Telithromycin exhibits superior potency compared to this compound against key respiratory pathogens, most notably those with established mechanisms of macrolide resistance. Its unique dual-binding mechanism allows it to effectively bypass the most common forms of resistance that render Erythromycin ineffective. For researchers and drug development professionals, the case of Telithromycin serves as a powerful example of rational drug design to overcome antibiotic resistance. While in vitro data is a critical component of the evaluation process, it is the foundation upon which further clinical investigation is built.
References
Statistical analysis of MIC data for Erythromycin Ethylsuccinate versus comparator agents
This guide provides a detailed statistical analysis of the Minimum Inhibitory Concentration (MIC) data for Erythromycin Ethylsuccinate compared with other key antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its efficacy against clinically relevant bacterial pathogens.
Comparative MIC Data
The in vitro activity of this compound and its comparator agents was evaluated against strains of Streptococcus pneumoniae and Staphylococcus aureus. The following tables summarize the MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) |
| Erythromycin | 0.063[1][2] | 0.125 - 0.13[1][2] |
| Azithromycin | 0.13[1] | 0.25 |
| Clarithromycin | 0.031 | 0.063 |
| Penicillin | 0.015 - 0.25 | 0.03 - 4 |
| Levofloxacin | 1 | 1 |
Table 2: Comparative In Vitro Activity against Staphylococcus aureus
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) |
| Erythromycin | 0.25 | >256 |
| Azithromycin | 0.06 | >4 |
| Clindamycin | 0.016 | 0.230 |
| Oxacillin | 0.38 - 12 | >4 |
| Levofloxacin | 0.5 | 16.0 |
Experimental Protocols
The Minimum Inhibitory Concentrations (MICs) were determined using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI/EUCAST)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of a microtiter plate, containing the diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Quality Control
Reference strains, such as Staphylococcus aureus ATCC 25923, are tested concurrently to ensure the accuracy and reproducibility of the results. The resulting MIC values for the quality control strains must fall within the established acceptable ranges.
Visualizing Key Processes
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Broth microdilution workflow for MIC determination.
Caption: Mechanism of action of Erythromycin.
References
Validation of a Cell-Based Assay for Measuring Erythromycin Ethylsuccinate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional cell-based microbiological assay and a modern physicochemical method, High-Performance Liquid Chromatography (HPLC), for the quantitative determination of Erythromycin Ethylsuccinate activity. The objective is to present the performance of the cell-based assay against a widely used alternative, supported by experimental data, to aid researchers in selecting the appropriate methodology for their specific needs.
Introduction
This compound is a macrolide antibiotic that exerts its therapeutic effect by inhibiting bacterial protein synthesis.[1] The potency of this antibiotic has traditionally been measured using microbiological assays, which rely on the inhibition of bacterial growth. While these cell-based assays provide a direct measure of the compound's biological activity, alternative methods like HPLC have become prevalent due to their precision and specificity. This guide will delve into a detailed comparison of these two methods, focusing on their validation parameters and experimental protocols.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound's mechanism of action involves its binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately halting the production of essential proteins for bacterial growth and replication.[1]
Caption: Mechanism of action of Erythromycin.
Methodology Comparison: Cell-Based Assay vs. HPLC
The two primary methods for quantifying this compound activity are the microbiological agar diffusion assay (a cell-based method) and reverse-phase high-performance liquid chromatography (a chemical method).
Experimental Protocols
1. Cell-Based Microbiological Assay (Agar Diffusion Method)
This assay measures the ability of this compound to inhibit the growth of a susceptible microorganism. The diameter of the zone of growth inhibition is proportional to the concentration of the antibiotic.
-
Test Organism: Micrococcus luteus or Staphylococcus aureus are commonly used.
-
Assay Medium: A suitable antibiotic assay medium is prepared and sterilized.
-
Inoculum Preparation: A standardized suspension of the test organism is prepared.
-
Plate Preparation: The molten agar medium is inoculated with the test organism and poured into petri dishes.
-
Sample and Standard Preparation: A stock solution of this compound reference standard is prepared, along with a dilution series to create a standard curve. The test sample is similarly prepared.
-
Assay Procedure:
-
Cylinders or wells are placed on the surface of the inoculated agar plates.
-
Aliquots of the standard and sample solutions are added to the cylinders/wells.
-
The plates are incubated under appropriate conditions (e.g., 32-35°C for 18-24 hours).
-
The diameters of the zones of inhibition are measured.
-
-
Data Analysis: The potency of the test sample is calculated by comparing the size of its inhibition zone to the standard curve.
2. High-Performance Liquid Chromatography (HPLC)
This method separates this compound from other components in a sample and quantifies it based on its ultraviolet (UV) absorbance.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., ammonium acetate) is commonly employed.
-
Sample and Standard Preparation:
-
A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
A calibration curve is generated by preparing a series of dilutions of the standard.
-
The test sample is dissolved in the same solvent and filtered before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 205 nm or 215 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Caption: Workflow of the agar diffusion cell-based assay.
Performance Comparison
The choice between a microbiological assay and an HPLC method often depends on the specific requirements of the analysis. The following tables summarize the key performance characteristics of each method based on published validation data.
Table 1: Comparison of Validation Parameters
| Parameter | Microbiological Assay | HPLC Method |
| Specificity | Measures biological activity, but can be influenced by active metabolites, potentially leading to overestimation of the parent drug concentration.[2] | Highly specific for the parent compound, allowing for accurate quantification even in the presence of metabolites and impurities.[3] |
| Precision (RSD%) | Generally higher variability. Intra-day precision can range from 4.51% to 26.78%.[4] | High precision with lower variability. Intra-day precision is typically less than 2%. |
| Accuracy (Recovery %) | Can be variable, with reported accuracies ranging from 78.52% to 131.19%. | Highly accurate, with recovery rates often between 98% and 102%. |
| **Linearity (R²) ** | Good linearity with correlation coefficients (R²) typically >0.98. | Excellent linearity with correlation coefficients (R²) often >0.999. |
| Sensitivity (LOD/LOQ) | Generally less sensitive than HPLC. | High sensitivity, capable of detecting low concentrations of the analyte. |
| Analysis Time | Time-consuming due to the incubation period (18-24 hours). | Rapid analysis, with run times typically under 10 minutes per sample. |
Table 2: Quantitative Performance Data
| Method | Linearity Range (µg/mL) | Precision (Intra-day RSD%) | Accuracy (Recovery %) | Reference |
| Microbiological Assay | 0.5 - 5.0 | < 15% | 85 - 115% | |
| HPLC | 0.1 - 100 | < 2% | 99.9% |
Discussion and Conclusion
The cell-based microbiological assay for this compound provides a direct measure of its biological potency, which is a critical parameter for a therapeutic agent. It is a relatively low-cost method that does not require sophisticated instrumentation. However, it is susceptible to higher variability and can be influenced by the presence of active metabolites, which may not be desirable for certain applications, such as pharmacokinetic studies.
On the other hand, the HPLC method offers superior specificity, precision, and accuracy. It is a stability-indicating assay, meaning it can distinguish the intact drug from its degradation products. This makes it the preferred method for quality control, stability testing, and formulation development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparison of microbiologic and high-performance liquid chromatography assays to determine plasma concentrations, pharmacokinetics, and bioavailability of erythromycin base in plasma of foals after intravenous or intragastric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a stability-indicating high performance liquid chromatography method for assay of this compound in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 4. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Erythromycin Ethylsuccinate Formulations: Pharmacokinetic Profiles and Bioequivalence
For Immediate Release
This guide provides a detailed comparison of the pharmacokinetic profiles of various Erythromycin Ethylsuccinate (EES) formulations, offering valuable insights for researchers, scientists, and drug development professionals. By examining key experimental data, this document aims to objectively assess the performance of different EES formulations, including granules, suspensions, and tablets, in comparison to other erythromycin salts.
Executive Summary
Erythromycin, a widely used macrolide antibiotic, is formulated as various salts and esters to improve its stability and absorption. This compound is a common oral formulation, available in multiple dosage forms. Understanding the comparative pharmacokinetics of these formulations is crucial for optimizing therapeutic efficacy and ensuring bioequivalence among generic and branded products. This guide synthesizes data from multiple studies to compare the bioavailability and key pharmacokinetic parameters of different EES formulations.
Comparative Pharmacokinetics of Erythromycin Formulations
The oral bioavailability of erythromycin can be influenced by the specific formulation due to the drug's instability in gastric acid.[1][2][3] Formulations such as enteric-coated pellets are designed to protect the active drug from the acidic environment of the stomach.[1] Studies have shown that the bioavailability of EES may be lower than that of enteric-coated erythromycin base pellets.[1]
The following table summarizes the key pharmacokinetic parameters from various studies comparing different erythromycin formulations.
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Subjects | Reference |
| EES Granules (Test) | 500 mg | 2.13 ± 0.64 | 0.86 ± 0.22 | 4.96 ± 1.73 | 109.1 ± 22.8 | 20 healthy males | |
| EES Granules (Reference) | 500 mg | 2.16 ± 0.61 | 0.80 ± 0.13 | 4.63 ± 1.52 | - | 20 healthy males | |
| EES Granules (Test) | Not Specified | 576 ± 133 (EES) 1158 ± 318 (Erythromycin) | 0.81 ± 0.40 (EES) 0.84 ± 0.38 (Erythromycin) | 1074 ± 301 (EES) 2887 ± 545 (Erythromycin) | 106.1 ± 12.8 (EES) 99.6 ± 11.9 (Erythromycin) | Not Specified | |
| EES Granules (Reference) | Not Specified | 591 ± 144 (EES) 1150 ± 290 (Erythromycin) | 0.80 ± 0.39 (EES) 0.83 ± 0.38 (Erythromycin) | 1085 ± 304 (EES) 2821 ± 454 (Erythromycin) | - | Not Specified | |
| EES Suspension | 10 mg/kg | Not Specified | ~1.0 | ~3x lower than estolate | - | Infants < 4 months | |
| Erythromycin Estolate Suspension | 10 mg/kg | Higher than EES | ~3.0 | - | - | Infants < 4 months | |
| EES Sachet | 500 mg (3 doses) | Lower than enteric-coated pellets | Shorter than enteric-coated pellets | Lower than enteric-coated pellets | - | 12 healthy males | |
| Enteric-Coated Erythromycin Base Pellets | 500 mg (3 doses) | Higher than stearate and ethylsuccinate | Longer than stearate and ethylsuccinate | Highest among the three | - | 12 healthy males | |
| Erythromycin Stearate Tablet | 500 mg (3 doses) | Lower than enteric-coated pellets | Shorter than enteric-coated pellets | Lower than enteric-coated pellets | - | 12 healthy males |
Experimental Methodologies
The data presented in this guide are derived from clinical studies employing rigorous experimental protocols. A summary of these methodologies is provided below.
Bioequivalence Study of EES Granules
A randomized, two-period crossover study was conducted to compare the bioavailability of two formulations of EES granules.
-
Subjects: Twenty healthy male volunteers participated in the study.
-
Dosing: A single 500 mg dose of the test and reference formulations were administered to the subjects in a crossover fashion.
-
Blood Sampling: Plasma concentrations of erythromycin were measured at various time points.
-
Analytical Method: A microbiological assay was used to determine the plasma concentrations of erythromycin.
-
Pharmacokinetic Analysis: Parameters such as Tmax, Cmax, and AUC were calculated from the plasma concentration-time data. The two formulations were considered bioequivalent as there was no significant difference in these parameters.
Comparative Study of EES and Erythromycin Estolate Suspensions in Infants
The pharmacokinetics of EES and erythromycin estolate suspensions were evaluated in infants under four months of age.
-
Subjects: Infants under 4 months of age being treated for chlamydial infections or pertussis.
-
Dosing: An initial dose of 10 mg/kg was administered, followed by steady-state treatment. The recommended dosing for EES was 40 mg/kg per day in four divided doses, while for the estolate formulation, it was 20-30 mg/kg per day in two or three divided doses.
-
Pharmacokinetic Findings: The estolate formulation resulted in higher peak serum concentrations, and its absorption and elimination half-lives were longer compared to the ethylsuccinate preparation. The peak concentration for the estolate was observed at 3 hours, compared to 1 hour for the ethylsuccinate. The area under the curve (AUC) for the estolate was approximately three times greater than that for the ethylsuccinate.
HPLC-MS-MS Assay for EES and Erythromycin
A sensitive and accurate HPLC-MS-MS method was developed for the simultaneous determination of EES and its active metabolite, erythromycin, in human plasma.
-
Linearity: The calibration curve for EES was linear in the range of 2-2500 µg/L, and for erythromycin, it was 2-4000 µg/L.
-
Recovery: The recovery rates for EES and erythromycin were 73.1%-91.1% and 71.4%-91.7%, respectively.
-
Application: This method was successfully applied to a bioequivalence study of two EES granule formulations, which were found to be bioequivalent.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study, from subject screening to final data analysis.
Figure 1: Workflow of a typical crossover bioequivalence study.
Conclusion
The selection of an appropriate this compound formulation is a critical consideration in clinical practice and drug development. While different EES granule formulations have demonstrated bioequivalence, significant pharmacokinetic differences exist between EES and other erythromycin salts like estolate and enteric-coated base pellets. The data indicates that formulation plays a key role in the absorption and overall bioavailability of erythromycin. For drug development professionals, these findings underscore the importance of formulation design and rigorous bioequivalence testing to ensure therapeutic interchangeability. Researchers should consider the specific pharmacokinetic profiles of different formulations when designing clinical trials and interpreting study outcomes.
References
A Comparative Analysis of the Post-Antibiotic Effect of Erythromycin Ethylsuccinate and Other Macrolides
For Immediate Release
In the landscape of antimicrobial research, the post-antibiotic effect (PAE) remains a critical parameter in evaluating the efficacy of antibiotics. This guide provides a detailed comparison of the PAE of Erythromycin Ethylsuccinate against other commonly prescribed macrolides, including clarithromycin and azithromycin. The following analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform further investigation and clinical application.
Executive Summary
The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure of organisms to an antimicrobial agent. Macrolide antibiotics are well-known to exhibit a significant PAE against a variety of respiratory pathogens. While direct comparative data on the PAE of this compound is limited in publicly available literature, this guide synthesizes data for erythromycin, its close counterparts, to provide a comprehensive overview. The available data indicates that macrolides, as a class, demonstrate a prolonged PAE, which is a crucial factor in determining dosing regimens and predicting therapeutic success.
Comparative Post-Antibiotic Effect (PAE) Data
The following tables summarize the in vitro PAE of erythromycin, clarithromycin, and azithromycin against key respiratory pathogens. It is important to note that most studies do not specify the salt form of erythromycin used; therefore, the data presented for erythromycin should be considered as a general reference.
| Antibiotic | Organism | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Erythromycin | Streptococcus pneumoniae | 10 | 1 | 2.3 - 3.9[1] |
| Clarithromycin | Streptococcus pneumoniae | 10 | 1 | 2.3 - 3.9[1] |
| Azithromycin | Streptococcus pneumoniae | 10 | 1 | > Azithromycin[1] |
| Erythromycin | Streptococcus pyogenes | 10 | 2 | 2.4 - 4.3[2] |
| Azithromycin | Streptococcus pyogenes | 10 | 2 | 2.4 - 4.3[2] |
| Erythromycin | Staphylococcus aureus | 0.5 µg/ml | 1 mass doubling | 3 |
| Clarithromycin | Staphylococcus aureus | 0.5 µg/ml | 1 mass doubling | 5 |
| Erythromycin | Haemophilus influenzae | Not Specified | Not Specified | Generally shorter than for Gram-positive cocci |
| Clarithromycin | Haemophilus influenzae | Not Specified | Not Specified | Generally shorter than for Gram-positive cocci |
| Azithromycin | Haemophilus influenzae | Not Specified | Not Specified | Generally shorter than for Gram-positive cocci |
Table 1: Post-Antibiotic Effect of Macrolides against Common Respiratory Pathogens.
| Antibiotic | Streptococcus sanguis | Streptococcus mitis | Streptococcus salivarius | Streptococcus mutans |
| Erythromycin | 4.1h | 3.5h | 3.2h | 2.9h |
| Azithromycin | 2.4h | 2.9h | 2.6h | 2.4h |
Table 2: Comparative PAE of Erythromycin and Azithromycin against four Streptococcus species after a 2-hour exposure to 10x MIC.
Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. The most common method is the viable count method.
Viable Count Method for PAE Determination
This method involves the following steps:
-
Bacterial Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium and grown to the logarithmic phase.
-
Antibiotic Exposure: The test antibiotic is added to the bacterial culture at a specified multiple of its Minimum Inhibitory Concentration (MIC). A control culture without the antibiotic is run in parallel.
-
Incubation: Both the test and control cultures are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Antibiotic Removal: The antibiotic is removed from the test culture. This can be achieved by a 1:1000 dilution of the culture in a fresh, pre-warmed antibiotic-free medium, or by centrifugation of the culture, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh medium.
-
Regrowth Monitoring: The number of viable bacteria (Colony Forming Units per milliliter, CFU/mL) in both the test and control cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions onto agar plates.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the CFU/mL in the control culture to increase by 1 log10 after the same dilution or centrifugation procedure.
-
Visualizations
Experimental Workflow for PAE Determination (Viable Count Method)
Caption: Workflow for determining the Post-Antibiotic Effect using the viable count method.
Signaling Pathway: Macrolide Mechanism of Action
Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA). This binding action blocks the exit tunnel through which newly synthesized peptides emerge, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.
Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.
Discussion
The compiled data suggests that both erythromycin and clarithromycin exhibit a significant PAE against common respiratory pathogens. Notably, in one study, clarithromycin demonstrated a longer PAE against Staphylococcus aureus compared to erythromycin. Another study showed erythromycin having a longer PAE than azithromycin against Streptococcus sanguis. The duration of the PAE can be influenced by several factors, including the bacterial species, the concentration of the antibiotic, and the duration of exposure.
While specific data for this compound is not explicitly detailed in the reviewed literature, it is important to consider that different salt formulations of erythromycin can have varying pharmacokinetic properties, such as absorption and bioavailability. These differences could potentially influence the in vivo PAE. For instance, erythromycin estolate has been shown to have a longer half-life and a larger area under the curve compared to this compound, which might translate to a more prolonged antibacterial effect.
The prolonged PAE of macrolides is a clinically significant attribute, as it allows for less frequent dosing intervals while maintaining therapeutic efficacy. This can improve patient compliance and reduce the overall antibiotic pressure, potentially mitigating the development of resistance.
Conclusion
This comparative guide highlights the significant post-antibiotic effect of erythromycin and other macrolides against key respiratory pathogens. While direct comparative PAE data for this compound is an area requiring further research, the existing body of evidence for erythromycin provides a strong indication of its persistent antibacterial activity. The detailed experimental protocol and visualizations provided herein serve as a resource for researchers to conduct further comparative studies to elucidate the specific PAE of this compound and its clinical implications.
References
A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for the Quantification of Erythromycin Ethylsuccinate
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Erythromycin Ethylsuccinate, a widely used macrolide antibiotic, is no exception. Two of the most common analytical techniques employed for its quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation comparison of these two methods, supported by experimental data from various studies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Methodology Comparison
The fundamental difference between HPLC-UV and LC-MS lies in their detection principles. HPLC-UV relies on the analyte's ability to absorb ultraviolet light at a specific wavelength, while LC-MS identifies and quantifies the analyte based on its mass-to-charge ratio, offering higher selectivity and sensitivity.
Experimental Protocols
Detailed experimental protocols for both HPLC-UV and LC-MS methods, as established in the scientific literature, are outlined below. These protocols provide a foundation for replicating the analytical procedures.
HPLC-UV Method Protocol [1][2][3]
A common approach for the HPLC-UV analysis of this compound involves a reversed-phase C18 column. The mobile phase is typically a mixture of an organic solvent, such as acetonitrile, and a buffer solution, like phosphate or ammonium dihydrogen phosphate buffer, adjusted to a specific pH.[1][2]
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm I.D.).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.2 M tetrabutylammonium sulphate (pH 6.5) and 0.2 M phosphate buffer (pH 6.5)) is commonly used. Another reported mobile phase is a mixture of acetonitrile and 0.025 mol L-1 ammonium dihydrogen phosphate buffer (60:40, V/V) at pH 7.0.
-
Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.
-
Detection: UV detection is performed at a wavelength of 205 nm or 215 nm.
-
Temperature: The column is often maintained at a constant temperature, for example, 35°C.
-
Sample Preparation: A standard solution is prepared by dissolving this compound in a small amount of acetonitrile and then diluting it with the mobile phase.
LC-MS Method Protocol
The LC-MS method also utilizes a reversed-phase C18 column for chromatographic separation, followed by mass spectrometric detection, which provides enhanced specificity.
-
Column: An ODS C18 column is typically employed.
-
Mobile Phase: A mixture of acetonitrile and a weak acid, such as 1.67 mmol/l acetic acid, is used as the mobile phase.
-
Detection: Mass spectrometry detection is performed using an electrospray ionization (ESI) source in the positive selected ion monitoring (SIM) mode.
-
Sample Preparation: The method often involves a liquid-liquid extraction step for sample cleanup before injection into the LC-MS system.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data for both HPLC-UV and LC-MS methods based on published validation studies. This side-by-side comparison highlights the strengths and weaknesses of each technique.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV | LC-MS |
| Column Type | C18 Reversed-Phase | ODS C18 |
| Mobile Phase | Acetonitrile, Phosphate/Ammonium Buffer | Acetonitrile, Acetic Acid |
| Detection | UV Absorbance (205-215 nm) | Mass Spectrometry (ESI, SIM mode) |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV | LC-MS |
| Linearity Range | 400 to 600 μg/mL | 2 to 2500 µg/L |
| Accuracy (% Recovery) | 99.5% | 73.1% - 91.1% |
| Precision (RSD) | <0.65% | Not explicitly stated in the provided abstracts |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided abstracts | 0.5 ng/mL |
Experimental Workflow and Logical Relationships
To visualize the cross-validation process, the following diagram illustrates the logical workflow from sample preparation to data analysis for both methodologies.
Conclusion
Both HPLC-UV and LC-MS are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and straightforward method suitable for routine quality control and assays where high sensitivity is not the primary concern. Its accuracy and precision are well within acceptable limits for most pharmaceutical applications.
-
LC-MS offers significantly higher sensitivity and selectivity, as evidenced by its much lower limit of quantification. This makes it the preferred method for bioanalytical studies, impurity profiling, and instances where trace-level detection is necessary. The specificity of mass detection minimizes the risk of interference from matrix components or related substances.
References
- 1. Determination of this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a stability-indicating high performance liquid chromatography method for assay of this compound in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 3. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Erythromycin Ethylsuccinate Activity Against Established Quality Control Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Erythromycin Ethylsuccinate's activity against established quality control (QC) bacterial strains. The data presented is based on standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Data Presentation: Comparative Activity of Erythromycin
The following table summarizes the expected performance of erythromycin, the active form of this compound, against four key quality control strains. These strains are recommended by CLSI and/or EUCAST for routine antimicrobial susceptibility testing. The data is presented as Minimum Inhibitory Concentration (MIC) ranges and zone diameter ranges for disk diffusion assays.
| Quality Control Strain | Test Method | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.25 - 1[1] | Not specified by CLSI/EUCAST |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | Not specified by CLSI/EUCAST | 22 - 30[1] |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | 1 - 4 | Not specified by CLSI/EUCAST |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution & Disk Diffusion | 0.03 - 0.12 | 25 - 30 |
Experimental Protocols
Accurate and reproducible results are contingent on adherence to standardized protocols. The following are detailed methodologies for broth microdilution and disk diffusion testing as recommended by CLSI and EUCAST.
Preparation of this compound for Testing
This compound is a prodrug that must be hydrolyzed to the active erythromycin base for in vitro susceptibility testing.
-
Stock Solution Preparation: Accurately weigh a portion of this compound and dissolve it in a suitable solvent, such as methanol, to create a stock solution of known concentration.
-
Hydrolysis: The ester must be hydrolyzed to active erythromycin. This can be achieved by diluting the stock solution in a hydrolysis reagent, such as a solution of dipotassium hydrogen phosphate adjusted to pH 8.0, and allowing it to stand for a sufficient time to ensure complete conversion to erythromycin.
-
Working Solutions: Prepare serial dilutions of the hydrolyzed erythromycin solution in the appropriate broth medium to achieve the final desired concentrations for the MIC assay.
Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the QC strain and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, use appropriate supplemented media. The final inoculum concentration in the microdilution wells should be approximately 5 x 10⁵ CFU/mL.
-
Plate Inoculation: Dispense the diluted hydrolyzed erythromycin and the standardized inoculum into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere with 5% CO₂.
-
Result Interpretation: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method (Zone of Inhibition Determination)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a 15-µg erythromycin disk to the surface of the inoculated agar. Ensure firm contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For Streptococcus pneumoniae, use Mueller-Hinton agar with 5% sheep blood and incubate in a 5% CO₂ atmosphere.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.
Visualizations
Mechanism of Action of Erythromycin
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The following diagram illustrates the key steps in this pathway.
Caption: Erythromycin's mechanism of action.
Experimental Workflow for MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: MIC determination workflow.
References
Safety Operating Guide
Safeguarding Our Research: Proper Disposal Procedures for Erythromycin Ethylsuccinate
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory best practices. Erythromycin Ethylsuccinate, a widely used macrolide antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with regulatory guidelines and promoting a culture of safety and environmental stewardship.
Core Disposal Principle: Treat as Hazardous Waste
The primary and overarching principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][2][3] This approach ensures the highest level of safety and environmental protection. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][4]
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's specific safety and waste disposal protocols. These guidelines are tailored to your location's regulations and available facilities.
-
Segregate Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. This includes pure substance, contaminated labware (e.g., weighing boats, gloves, pipette tips), and solutions.
-
Package for Disposal:
-
Solid Waste: Collect solid this compound and contaminated materials in a compatible, sealed plastic bag or container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and chemically resistant container. Do not mix with other chemical waste unless permitted by your institution's waste management plan.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the collection and proper disposal of the hazardous waste. These services are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.
Environmental Fate and Ecotoxicity Data
| Parameter | Value/Information | Source |
| Persistence | Does not meet criteria for ready biodegradability; considered potentially persistent. | |
| Bioaccumulation Potential | Log Kow of 3.06, indicating some potential for bioaccumulation. | |
| Ecotoxicity | Most sensitive species identified is the green algae Selenastrum capricornutum with a No-Observed-Effect Concentration (NOEC) of 0.0103 mg/L. | |
| Predicted No-Effect Concentration (PNEC) | 0.103 µg/L (calculated from the lowest NOEC with an assessment factor of 100). | |
| Predicted Environmental Concentration (PEC) / PNEC Ratio | Based on 2018 sales data in Sweden, the PEC/PNEC ratio was calculated to be 0.539, indicating a low environmental risk at that time. |
Alternative Disposal Considerations (for informational purposes)
Research into the degradation of erythromycin provides insights into potential breakdown pathways, although these are not standard laboratory disposal procedures.
-
Acidic Hydrolysis: Erythromycin is known to be unstable and degrades in acidic conditions. However, this method is not a recommended disposal procedure without specific, validated protocols and neutralization steps.
-
Advanced Oxidation and Photocatalysis: Studies have shown that methods like photocatalysis and advanced oxidation can effectively degrade erythromycin. These are typically employed in large-scale wastewater treatment and are not standard laboratory practices for routine disposal.
-
Autoclaving: Autoclaving is not an effective method for destroying this compound and it should be treated as chemical waste.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, the scientific community can ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and upholding the highest standards of laboratory safety.
References
Essential Safety and Operational Guidance for Handling Erythromycin Ethylsuccinate
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Erythromycin Ethylsuccinate is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal guidelines to foster a secure laboratory environment.
This compound may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for certain activities.[1] | OSHA 29 CFR 1910.133 or EU EN166[1] | To protect against splashes, dust, and aerosols. |
| Hand Protection | Nitrile or other impervious gloves. | EC Directive 89/686/EEC and the related standard EN374 | To prevent skin contact and absorption. |
| Body Protection | Protective clothing, such as a lab coat. | Selected based on workplace hazards. | To prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required for laboratory operations with adequate ventilation. For spill cleanup or in case of inadequate ventilation, a tight-fitting full-face respirator with HEPA filters or a NIOSH-approved respirator is necessary. | NIOSH (US) or CEN (EU) approved | To prevent inhalation of dust and aerosols. |
Occupational Exposure Limits
Currently, specific OSHA PEL, NIOSH REL, and ACGIH TLV values for this compound are not available. However, an 8-hour Time-Weighted Average (TWA) has been established by Pfizer at 0.1 mg/m³.
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL) | 0.1 mg/m³ (8-hour TWA) | Pfizer |
| OSHA Permissible Exposure Limit (PEL) | Not available | OSHA |
| NIOSH Recommended Exposure Limit (REL) | Not available | NIOSH |
| ACGIH Threshold Limit Value (TLV) | Not available | ACGIH |
Standard Operating Procedures
Handling:
-
Handle this compound in a well-ventilated area, preferably within a laboratory hood.
-
Avoid direct contact with the product.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in handling areas.
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents.
-
Store locked up.
Emergency and Disposal Plans
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response: A logical workflow for responding to a spill is crucial for minimizing contamination and exposure.
Caption: Workflow for this compound Spill Response.
Disposal:
-
Dispose of unused product and contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.
-
Do not allow the product to enter drains, waterways, or soil.
-
Consult with your institution's environmental health and safety department for specific disposal guidelines. Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification. Do not reuse empty containers.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
